molecular formula C20H16N4O2 B15140228 ZINC12409120

ZINC12409120

Cat. No.: B15140228
M. Wt: 344.4 g/mol
InChI Key: BIUXGRRZAUBPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZINC12409120 is a useful research compound. Its molecular formula is C20H16N4O2 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone

InChI

InChI=1S/C20H16N4O2/c25-20(24-11-9-13-4-1-2-5-14(13)12-24)19-22-18(23-26-19)16-6-3-7-17-15(16)8-10-21-17/h1-8,10,21H,9,11-12H2

InChI Key

BIUXGRRZAUBPEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NC(=NO3)C4=C5C=CNC5=CC=C4

Origin of Product

United States

Foundational & Exploratory

The Small Molecule ZINC12409120: A Technical Guide to its Function as an FGF23 Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC12409120 is a small molecule that has been identified as an inhibitor of the Fibroblast Growth Factor 23 (FGF23) signaling pathway. It functions by disrupting the crucial interaction between FGF23 and its co-receptor, α-Klotho. This disruption leads to a significant reduction in the downstream signaling cascade, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK). With a demonstrated ability to reduce FGF23-mediated ERK activity by 70% and a half-maximal inhibitory concentration (IC50) of 5.0 ± 0.23 μM, this compound presents a promising candidate for further investigation in the development of therapeutics for disorders associated with excess FGF23 activity. This document provides an in-depth technical overview of the function, mechanism of action, and experimental validation of this compound.

Introduction to FGF23 and its Signaling Pathway

Fibroblast Growth Factor 23 (FGF23) is a hormone primarily produced by bone cells that plays a central role in regulating phosphate and vitamin D metabolism. Dysregulation of FGF23 signaling, often characterized by excessive FGF23 levels, is implicated in various pathological conditions, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).

The canonical FGF23 signaling pathway is initiated by the formation of a ternary complex consisting of FGF23, its receptor (FGFR), and the co-receptor α-Klotho. This complex formation triggers the phosphorylation of FGFR, which in turn activates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway. The phosphorylation of ERK is a key event that mediates the physiological effects of FGF23, such as the regulation of phosphate reabsorption and vitamin D synthesis in the kidneys.

This compound: A Novel Inhibitor of FGF23 Signaling

This compound, a small molecule identified through in silico screening of the ZINC database, has emerged as a potent inhibitor of the FGF23 signaling pathway.[1][2][3][4]

Mechanism of Action

The inhibitory effect of this compound is achieved by directly interfering with the formation of the FGF23:α-Klotho complex.[1][2][3][4] Molecular docking and dynamics simulations have revealed that this compound binds to α-Klotho, interacting with residues located on both the KL1 and KL2 domains, as well as the linker region connecting them.[1][4] This binding event is believed to induce a conformational change in α-Klotho that prevents its effective interaction with FGF23, thereby disrupting the formation of the functional ternary signaling complex.

FGF23_Signaling_Inhibition cluster_0 Normal FGF23 Signaling cluster_1 Inhibition by this compound FGF23 FGF23 Complex FGF23:α-Klotho:FGFR Ternary Complex FGF23->Complex aKlotho α-Klotho aKlotho->Complex FGFR FGFR FGFR->Complex ERK_activation ERK Phosphorylation Complex->ERK_activation Biological_Effect Biological Effect ERK_activation->Biological_Effect This compound This compound aKlotho_inhibited α-Klotho This compound->aKlotho_inhibited Binds to No_Complex Complex Formation Inhibited aKlotho_inhibited->No_Complex No_ERK_activation Reduced ERK Phosphorylation No_Complex->No_ERK_activation FGF23_2->No_Complex FGFR_2->No_Complex

Figure 1: Proposed mechanism of this compound action.

Quantitative Data

The inhibitory activity of this compound has been quantified through in vitro assays. The key findings are summarized in the table below.

ParameterValueReference
IC50 (Half-maximal inhibitory concentration) 5.0 ± 0.23 μM[1][2][3][4]
Inhibition of FGF23-mediated ERK activity 70%[1][2][3][4]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the function of this compound.

In Silico Screening and Molecular Docking

The identification of this compound was the result of a large-scale in silico screening of the ZINC database. The protocol involved:

  • Target Selection: The crystal structure of the FGF23:FGFR1c:α-Klotho ternary complex was used as the target.

  • Binding Site Identification: A potential binding pocket on α-Klotho at the interface of its interaction with FGF23 was identified.

  • Virtual Screening: A library of small molecules from the ZINC database was computationally docked into the identified binding site.

  • Scoring and Selection: Compounds were ranked based on their predicted binding affinity and interactions with key residues. This compound was selected for further experimental validation based on these computational predictions.

In_Silico_Workflow start Start target Select Target: FGF23:α-Klotho:FGFR Crystal Structure start->target binding_site Identify Binding Pocket on α-Klotho target->binding_site virtual_screening Virtual Screening of ZINC Database binding_site->virtual_screening docking Molecular Docking virtual_screening->docking scoring Score and Rank Compounds docking->scoring selection Select Candidate (this compound) scoring->selection end Experimental Validation selection->end

Figure 2: Workflow for the in silico identification of this compound.

FGF23-Mediated ERK Phosphorylation Assay

The inhibitory effect of this compound on FGF23 signaling was experimentally validated using an in vitro ERK phosphorylation assay.

Cell Line: Human Embryonic Kidney (HEK293) cells were used as they are a well-established model for studying FGF signaling pathways.

Protocol:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Cells are seeded in 96-well plates.

    • To sensitize the cells to FGF23, they are transiently co-transfected with expression plasmids for human α-Klotho and FGFR1c.

  • Compound Treatment:

    • Following transfection, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • The cells are incubated with the compound for a predetermined period to allow for cellular uptake and target engagement.

  • FGF23 Stimulation:

    • After the pre-incubation with the compound, the cells are stimulated with a fixed concentration of recombinant human FGF23 to activate the signaling pathway.

  • Cell Lysis and Protein Quantification:

    • The cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • Detection of Phospho-ERK:

    • The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates are measured using a quantitative immunoassay, such as a cell-based ELISA or Western blotting.

    • For a cell-based ELISA, specific primary antibodies against p-ERK and total ERK are used, followed by detection with corresponding secondary antibodies conjugated to a reporter enzyme (e.g., horseradish peroxidase).

    • The signal is developed with a chemiluminescent or colorimetric substrate and quantified using a plate reader.

  • Data Analysis:

    • The ratio of p-ERK to total ERK is calculated for each condition to normalize for variations in cell number and protein loading.

    • The percentage of inhibition of FGF23-mediated ERK phosphorylation by this compound is calculated relative to the vehicle-treated control.

    • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Conclusion and Future Directions

This compound has been identified and validated as a small-molecule inhibitor of the FGF23 signaling pathway. Its mechanism of action, involving the disruption of the FGF23:α-Klotho interaction, offers a novel approach to modulating this important hormonal axis. The quantitative data on its inhibitory potency highlight its potential as a lead compound for the development of therapeutics for FGF23-related disorders.

Future research should focus on lead optimization to improve the potency, selectivity, and pharmacokinetic properties of this compound. In vivo studies in animal models of FGF23-excess disorders will be crucial to evaluate its therapeutic efficacy and safety profile. Further elucidation of the precise binding mode of this compound on α-Klotho through structural studies will also aid in the rational design of next-generation inhibitors.

References

ZINC12409120: A Novel Small Molecule Inhibitor of the FGF23-α-Klotho Interaction

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibroblast growth factor 23 (FGF23) is a bone-derived hormone that plays a central role in regulating phosphate and vitamin D metabolism.[1][2] Its biological activity is mediated through the formation of a ternary complex with a fibroblast growth factor receptor (FGFR) and the co-receptor α-Klotho.[1][2] Dysregulation of FGF23 signaling, often characterized by excessive FGF23 levels, leads to several debilitating hypophosphatemic disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[1][2][3] Current therapeutic strategies primarily involve the use of a monoclonal antibody, burosumab, which blocks FGF23.[1][2] The development of small molecule inhibitors that disrupt the FGF23-α-Klotho interaction presents a promising alternative therapeutic approach.[1][2] This technical guide focuses on ZINC12409120, a computationally identified small molecule that has been experimentally validated as an inhibitor of the FGF23-α-Klotho interaction.[2][3]

Mechanism of Action

This compound acts by disrupting the crucial interaction between FGF23 and its co-receptor α-Klotho.[2][3] Molecular docking and dynamics simulations have revealed that this compound binds to a region on α-Klotho that involves residues from both the KL1 and KL2 domains, as well as the linker region between them.[2][3] By occupying this binding pocket, this compound is thought to sterically hinder the binding of the C-terminal region of FGF23 to α-Klotho, thereby preventing the formation of the functional FGF23-FGFR-α-Klotho ternary complex.[2][3] This disruption inhibits the downstream signaling cascade, most notably the phosphorylation of extracellular signal-regulated kinase (ERK), a key event in FGF23-mediated signal transduction.[1][2][3]

Quantitative Data

The inhibitory potential of this compound has been quantified through in vitro cellular assays. The key quantitative data is summarized in the table below.

CompoundTargetAssay TypeKey ParameterValueReference
This compoundFGF23-α-Klotho InteractionERK Phosphorylation AssayIC505.0 ± 0.23 µM[1][2][3]
This compoundFGF23-mediated ERK activityERK Phosphorylation Assay% Inhibition~70%[1][2][3]

Experimental Protocols

This section provides a detailed overview of the key experimental and computational methodologies used in the identification and characterization of this compound.

In Silico Screening and Molecular Docking

The identification of this compound was initiated through a large-scale in silico screening of the ZINC database.[3]

Protocol:

  • Target Preparation: The crystal structure of the FGF23-FGFR1c-α-Klotho ternary complex was used as the target. The α-Klotho protein structure was extracted for docking.

  • Ligand Library Preparation: A library of approximately 5.5 million compounds was obtained from the ZINC database.

  • Molecular Docking Software: AutoDock Vina was utilized for the molecular docking simulations.

  • Docking Parameters:

    • Search Space: A grid box was defined to encompass the FGF23 binding interface on α-Klotho, with a particular focus on a predicted "hot spot" residue, Tyr433 on the KL1 domain.[3]

    • Exhaustiveness: The exhaustiveness parameter, which controls the thoroughness of the search, was set to a sufficiently high value to ensure reliable binding pose prediction.

  • Compound Selection: Compounds were ranked based on their predicted binding free energies to α-Klotho and the number of contacts with the key hot spot residue. A final list of compounds was selected for experimental validation.[3]

ERK Phosphorylation Assay (IC50 Determination)

The inhibitory activity of this compound on FGF23 signaling was experimentally validated using a cell-based ERK phosphorylation assay.

Protocol:

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells were used. These cells endogenously express FGFRs but lack α-Klotho expression.

  • Transfection: HEK293T cells were co-transfected with two plasmids:

    • An expression vector for full-length human α-Klotho.

    • An ERK-responsive luciferase reporter plasmid. This plasmid contains a promoter with serum response elements (SRE) that drives the expression of luciferase upon ERK activation.

    • A constitutively expressed Renilla luciferase plasmid was also co-transfected to serve as an internal control for transfection efficiency and cell viability.

  • Compound Treatment:

    • Transfected cells were treated with a fixed concentration of recombinant FGF23 (e.g., 1 µM).

    • Concurrently, cells were treated with varying concentrations of this compound (typically in a dose-response range from 10⁻⁹ to 10⁻⁴ M).

    • Control wells included cells treated with vehicle only, FGF23 only, and this compound only.

  • Incubation: Cells were incubated for a defined period (e.g., 6 hours) to allow for FGF23-induced signaling and subsequent luciferase expression.

  • Luciferase Assay:

    • A dual-luciferase reporter assay system was used to measure both firefly and Renilla luciferase activities.

    • The firefly luciferase signal (indicative of ERK activation) was normalized to the Renilla luciferase signal.

  • Data Analysis:

    • The normalized luciferase activity was plotted against the concentration of this compound.

    • The half-maximal inhibitory concentration (IC50) was calculated by fitting the data to a four-parameter logistic curve.

Molecular Dynamics (MD) Simulations

To investigate the stability and dynamics of the this compound-α-Klotho complex, molecular dynamics simulations were performed.

Protocol:

  • System Setup:

    • The initial coordinates of the this compound-α-Klotho complex were taken from the best-ranked docking pose.

    • The complex was solvated in a periodic box of water molecules.

    • Ions were added to neutralize the system and mimic physiological salt concentrations.

  • Force Field: A suitable force field (e.g., AMBER or CHARMM) was used to describe the interatomic interactions of the protein, ligand, and solvent.

  • Simulation Software: GROMACS is a commonly used software package for MD simulations.

  • Simulation Protocol:

    • Energy Minimization: The system was first energy-minimized to remove any steric clashes.

    • Equilibration: The system was gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant pressure and temperature (NPT ensemble) for a period of time to allow the system to relax.

    • Production Run: A long production simulation (e.g., nanoseconds to microseconds) was performed to sample the conformational space of the complex.

  • Analysis: The trajectory from the production run was analyzed to assess the stability of the this compound-α-Klotho interaction, identify key interacting residues, and understand the dynamic behavior of the complex.

Visualizations

Signaling Pathways and Experimental Workflows

FGF23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF23 FGF23 ReceptorComplex FGF23-FGFR-α-Klotho Ternary Complex FGF23->ReceptorComplex Binds alphaKlotho α-Klotho alphaKlotho->ReceptorComplex FGFR FGFR FGFR->ReceptorComplex This compound This compound This compound->alphaKlotho Inhibits Binding FRS2 FRS2 ReceptorComplex->FRS2 Activates RAS_RAF RAS/RAF FRS2->RAS_RAF MEK MEK RAS_RAF->MEK ERK ERK MEK->ERK ERK_P p-ERK ERK->ERK_P Phosphorylation Nucleus Nucleus ERK_P->Nucleus GeneExpression Target Gene Expression Nucleus->GeneExpression Regulates

Caption: Canonical FGF23 signaling pathway and the inhibitory mechanism of this compound.

Experimental_Workflow cluster_insilico In Silico Discovery cluster_invitro In Vitro Validation ZINC_DB ZINC Database (~5.5M compounds) Docking Molecular Docking (AutoDock Vina) ZINC_DB->Docking Hit_Selection Hit Selection (Binding Energy & Contacts) Docking->Hit_Selection Treatment Treatment (FGF23 & this compound) Hit_Selection->Treatment Candidate (this compound) HEK293T HEK293T Cells Transfection Transfection (α-Klotho & ERK Reporter) HEK293T->Transfection Transfection->Treatment Luciferase_Assay Dual-Luciferase Assay Treatment->Luciferase_Assay IC50 IC50 Determination Luciferase_Assay->IC50 MD_Simulation_Workflow Docked_Pose Docked Pose of This compound-α-Klotho System_Setup System Setup (Solvation & Ionization) Docked_Pose->System_Setup Energy_Minimization Energy Minimization System_Setup->Energy_Minimization Equilibration Equilibration (NVT & NPT) Energy_Minimization->Equilibration Production_MD Production MD (nanoseconds) Equilibration->Production_MD Analysis Trajectory Analysis (Stability, Interactions) Production_MD->Analysis

References

The Discovery of ZINC12409120: A Technical Whitepaper on an In Silico-Derived Inhibitor of the FGF23 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial validation of ZINC12409120, a small molecule inhibitor of the Fibroblast Growth Factor 23 (FGF23) signaling pathway. Identified through a sophisticated in silico screening approach, this compound targets the protein-protein interaction between FGF23 and its co-receptor α-Klotho. This document provides a comprehensive overview of the virtual screening workflow, the mechanism of action of this compound, its impact on downstream signaling, and the detailed experimental protocols used for its validation. All quantitative data are presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and reproducibility.

Introduction

Fibroblast Growth Factor 23 (FGF23) is a critical hormone primarily involved in regulating phosphate and vitamin D homeostasis.[1] Dysregulation of FGF23 signaling is implicated in various metabolic disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO), making it a significant therapeutic target.[1][2] The biological activity of FGF23 is mediated through its binding to a ternary complex comprising the FGF receptor (FGFR) and the co-receptor α-Klotho.[1][2] Disrupting the formation of this complex presents a promising strategy for inhibiting FGF23 signaling.

This whitepaper focuses on this compound, a small molecule identified from the ZINC database through a targeted in silico screening campaign aimed at the FGF23:α-Klotho interface.[2][3] this compound effectively disrupts this interaction, leading to a significant reduction in FGF23-mediated downstream signaling.

In Silico Discovery of this compound

The identification of this compound was the result of a multi-step in silico screening process designed to identify potent inhibitors of the FGF23:α-Klotho interaction.

Target Identification and Hot Spot Analysis

The crystal structure of the FGF23:FGFR1c:α-Klotho ternary complex served as the foundation for the screening.[4] Computational analysis of the FGF23:α-Klotho interface identified "hot spot" residues, which are key amino acids contributing a significant portion of the binding energy.[2] Tyr433 on the KL1 domain of α-Klotho was identified as a promising hot spot, making the interface region of α-Klotho a druggable target.[2][3]

Virtual Screening Workflow

A large-scale virtual screening was performed using approximately 5.5 million compounds from the ZINC database.[2][5] The workflow involved molecular docking of this library to the identified interface region on α-Klotho. Compounds were then prioritized based on their predicted binding free energies and the number of contacts with the key hot spot residue, Tyr433.[2][5]

G cluster_0 In Silico Screening Workflow start ZINC Database (~5.5M Compounds) docking Molecular Docking to α-Klotho Interface start->docking hotspot Hot Spot Analysis (Tyr433) docking->hotspot ranking Rank Compounds by Binding Energy & Contacts hotspot->ranking selection Selection of Top Candidates for In Vitro Assay ranking->selection This compound This compound Identified selection->this compound

In Silico Screening Workflow for this compound Identification.
Selection of this compound

From the initial screening, 44 compounds were selected based on having the highest predicted binding affinities or the most contacts with Tyr433.[2] After further filtering based on ligand efficiency and commercial availability, five compounds were chosen for experimental validation.[2] Among these, this compound {3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone} demonstrated the most significant biological activity.[2]

Mechanism of Action and In Vitro Validation

This compound acts by disrupting the interaction between FGF23 and α-Klotho, thereby inhibiting the downstream signaling cascade.

Disruption of the FGF23:α-Klotho Interaction

Molecular dynamics simulations suggest that this compound binds to a region on α-Klotho that involves residues in the KL1 domain, the KL1-KL2 linker, and the KL2 domain.[2][3] This binding is thought to allosterically disrupt the normal function of α-Klotho and impede its interaction with FGF23.[2][4]

Inhibition of FGF23-Mediated ERK Signaling

The formation of the FGF23:FGFR:α-Klotho complex activates several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of the extracellular signal-regulated kinase (ERK).[2][6] The inhibitory effect of this compound was quantified by measuring its impact on FGF23-mediated ERK phosphorylation in a cell-based assay.

G cluster_1 FGF23 Signaling Pathway and Inhibition by this compound FGF23 FGF23 Complex FGF23:α-Klotho:FGFR Ternary Complex FGF23->Complex aKlotho α-Klotho aKlotho->Complex FGFR FGFR FGFR->Complex ERK_Activation ERK Phosphorylation Complex->ERK_Activation This compound This compound This compound->aKlotho Binds and Disrupts Interaction

Inhibition of FGF23 Signaling by this compound.

Quantitative Data Summary

The in vitro activity of this compound was characterized by its half-maximal inhibitory concentration (IC50) and the maximum percentage of inhibition of ERK activity.

CompoundTarget InteractionIn Vitro AssayIC50 (µM)Max. Inhibition of ERK Activity (%)
This compoundFGF23:α-KlothoFGF23-mediated ERK Phosphorylation5.0 ± 0.23[2][3][5]70[2][3][5]

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in the validation of this compound.

FGF23-Mediated ERK Phosphorylation Assay

This cell-based assay is designed to quantify the level of ERK1/2 phosphorylation in response to FGF23 stimulation and to evaluate the inhibitory potential of compounds like this compound.

5.1.1. Cell Culture and Seeding

  • Cell Line: Human Embryonic Kidney (HEK293) cells, which endogenously express FGFRs and can be engineered to express α-Klotho.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seeding: Cells are seeded into 96-well cell culture plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.

5.1.2. Compound Treatment and FGF23 Stimulation

  • After reaching the desired confluency, the culture medium is replaced with a serum-free medium for a period of 4-6 hours to reduce basal ERK phosphorylation.

  • Cells are pre-incubated with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Recombinant human FGF23 is then added to the wells to a final concentration known to elicit a submaximal ERK phosphorylation response and incubated for 15-30 minutes at 37°C.

5.1.3. Cell Lysis and Detection of Phospho-ERK

  • Lysis: The medium is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors.

  • Detection Method: The levels of phosphorylated ERK1/2 (Thr202/Tyr204) and total ERK1/2 in the cell lysates are quantified using a sensitive immunoassay, such as the AlphaLISA SureFire Ultra Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit.

AlphaLISA SureFire Ultra Assay Protocol (Two-Plate Protocol)

This protocol outlines the general steps for using the AlphaLISA SureFire Ultra kit to measure ERK phosphorylation.

  • Lysate Preparation: Prepare cell lysates as described in section 5.1.3.

  • Transfer Lysates: Transfer 10 µL of each cell lysate to a 384-well white OptiPlate™.

  • Acceptor Mix Addition: Add 5 µL of the AlphaLISA Acceptor mix to each well.

  • Incubation: Seal the plate and incubate for 1 hour at room temperature.

  • Donor Mix Addition: Add 5 µL of the AlphaLISA Donor mix to each well.

  • Second Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark.

  • Signal Detection: Read the plate on an EnVision® or a compatible plate reader using standard AlphaLISA settings.

5.2.1. Data Analysis

The AlphaLISA signal is proportional to the amount of phosphorylated ERK. The percentage of inhibition by this compound is calculated by comparing the signal in compound-treated wells to the signal in vehicle-treated (stimulated) and unstimulated controls. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The in silico discovery and subsequent in vitro validation of this compound demonstrate the power of computational methods in modern drug discovery. This compound serves as a promising lead compound for the development of novel therapeutics targeting FGF23-related disorders. Future efforts will focus on lead optimization to improve the potency and pharmacokinetic properties of this chemical scaffold, as well as further in vivo validation in relevant disease models.

References

Unveiling the Molecular Disruptor: A Technical Guide to the Structure-Activity Relationship of ZINC12409120

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ZINC12409120, a small molecule inhibitor of the Fibroblast Growth Factor 23 (FGF23) signaling pathway. This document details the mechanism of action, quantitative biological activity, and the experimental protocols utilized in its characterization.

Executive Summary

This compound has been identified as a potent inhibitor of the FGF23 signaling cascade through the disruption of the critical protein-protein interaction between FGF23 and its co-receptor, α-Klotho.[1][2][3][4][5] By binding to α-Klotho, this compound allosterically hinders the formation of the FGF23/FGFR/α-Klotho ternary complex, a key step in the downstream signaling that regulates phosphate homeostasis and vitamin D metabolism.[2][6] Experimental data demonstrates that this compound effectively reduces FGF23-mediated downstream signaling with a half-maximal inhibitory concentration (IC50) in the low micromolar range.[1][2][3][7][8] This molecule represents a promising lead compound for the development of therapeutics for disorders characterized by excess FGF23 activity, such as X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[1][4][5]

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified through in vitro assays. The key activity metrics are summarized in the table below for clear comparison.

ParameterValueDescription
IC50 5.0 ± 0.23 µMHalf-maximal inhibitory concentration against FGF23-mediated ERK activity.[1][2][3][7][8]
Maximal Inhibition 70%Reduction in FGF23-mediated ERK activity at saturating concentrations.[1][2][3][7][8]
Calculated Half-life 8.4 hoursEstimated pharmacokinetic parameter based on in silico modeling.[2][9]

Mechanism of Action: Disrupting the FGF23-α-Klotho Axis

This compound exerts its inhibitory effect by directly targeting the α-Klotho co-receptor. In silico docking and molecular dynamics simulations have elucidated the binding mode of this compound to α-Klotho.[2][3][4][5] The molecule is predicted to form contacts with residues located in both the KL1 and KL2 domains of α-Klotho, as well as the linker region connecting these two domains.[1][2][3][4][5][8] This interaction is thought to induce a conformational change in α-Klotho, thereby preventing its effective binding to FGF23 and the subsequent formation of the signaling-competent ternary complex with the FGF receptor (FGFR).[1][2][3][4][5] The resulting inhibition of the FGF23 signaling pathway leads to a reduction in the phosphorylation of the downstream effector, Extracellular signal-Regulated Kinase (ERK).[1][2][3][7][8]

Signaling Pathway Diagram

FGF23_Signaling_Pathway FGF23 Signaling and Inhibition by this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF23 FGF23 aKlotho α-Klotho FGF23->aKlotho Binds FGFR FGFR aKlotho->FGFR Complexes with ERK ERK FGFR->ERK Activates This compound This compound This compound->aKlotho Inhibits Interaction pERK p-ERK ERK->pERK Phosphorylation Response Cellular Response (Phosphate Homeostasis) pERK->Response Leads to

Caption: FGF23 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The primary assay used to determine the biological activity of this compound was an in vitro FGF23-mediated Extracellular signal-Regulated Kinase (ERK) reporter gene assay.[9] While a detailed, step-by-step protocol is proprietary to the original researchers, the general workflow can be outlined as follows.

In Vitro ERK Reporter Gene Assay Workflow

ERK_Assay_Workflow Workflow for In Vitro ERK Reporter Gene Assay A Cell Seeding (e.g., HEK293 expressing FGFR/α-Klotho) B Compound Incubation (Varying concentrations of this compound) A->B C FGF23 Stimulation B->C D Cell Lysis C->D E Luciferase Assay (Measurement of reporter gene expression) D->E F Data Analysis (IC50 determination) E->F

Caption: Generalized workflow for the ERK reporter gene assay.

A more detailed, generalized protocol is provided below:

  • Cell Culture and Seeding: A suitable host cell line (e.g., HEK293) engineered to stably express the FGF receptor (FGFR) and α-Klotho is cultured under standard conditions. Cells are then seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with a serum-free medium containing various concentrations of this compound. The cells are incubated with the compound for a predetermined period to allow for cell penetration and target engagement.

  • FGF23 Stimulation: Recombinant FGF23 is then added to the wells to stimulate the signaling pathway. A control group without FGF23 stimulation is also included to determine the basal level of signaling.

  • Lysis and Reporter Assay: After a specific incubation time with FGF23, the cells are lysed to release the intracellular components. The activity of a reporter enzyme (e.g., luciferase), which is under the control of an ERK-responsive promoter element, is then measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability assay) to account for any cytotoxic effects of the compound. The percentage of inhibition is calculated relative to the FGF23-stimulated cells without any inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable pharmacological model.

Structure-Activity Relationship and Future Directions

The current body of research primarily focuses on the characterization of this compound as a singular agent. While the interaction with α-Klotho has been modeled, a detailed exploration of the structure-activity relationship (SAR) through the synthesis and testing of analogs has been identified as a future research direction.[2][8] Such studies would be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this chemical scaffold.

Key areas for future investigation include:

  • Analog Synthesis and Testing: Systematic modification of the core structure of this compound to probe the importance of different functional groups for α-Klotho binding and inhibitory activity.

  • Elucidation of Key Pharmacophores: Identification of the essential structural motifs required for the observed biological activity.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound and its optimized analogs in animal models of FGF23-related disorders.

The logical progression of these future studies is outlined below.

Lead Optimization Workflow

Lead_Optimization_Workflow Logical Workflow for Lead Optimization of this compound A This compound (Lead Compound) B SAR Studies (Analog Synthesis & In Vitro Testing) A->B C Identification of Optimized Leads B->C D In Vivo DMPK & Toxicology Studies C->D E Preclinical Candidate Selection D->E

Caption: A logical workflow for the lead optimization of this compound.

References

ZINC12409120: A Novel Small-Molecule Inhibitor of FGF23 Signaling for the Regulation of Phosphate Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the role and mechanism of ZINC12409120, a novel small-molecule inhibitor of the Fibroblast Growth Factor 23 (FGF23) signaling pathway. This compound has been identified as a promising candidate for the therapeutic intervention in disorders characterized by excess FGF23 activity, such as X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO). This document provides a comprehensive overview of the underlying signaling pathway, quantitative data on the inhibitory activity of this compound, detailed experimental protocols for assessing its efficacy, and a logical workflow for its identification.

Introduction to Phosphate Homeostasis and the Role of FGF23

Phosphate is an essential mineral involved in numerous critical biological processes, including energy metabolism, cellular signaling, and bone mineralization. The maintenance of phosphate homeostasis is tightly regulated by a complex interplay of hormones and signaling pathways, primarily involving the kidneys, intestines, and bones.

Fibroblast Growth Factor 23 (FGF23) is a bone-derived hormone that plays a central role in regulating phosphate and vitamin D metabolism.[1][2] Under normal physiological conditions, FGF23 acts on the kidneys to promote phosphate excretion and suppress the production of 1,25-dihydroxyvitamin D, thereby preventing hyperphosphatemia. However, excessive FGF23 signaling leads to renal phosphate wasting and hypophosphatemia, resulting in debilitating skeletal and muscular disorders.[1][2]

The biological activity of FGF23 is mediated through its binding to a ternary complex consisting of an FGF receptor (FGFR) and the co-receptor α-Klotho.[1][2] The formation of this FGF23-FGFR-α-Klotho complex is the critical initiating step for downstream intracellular signaling. Therefore, inhibiting the protein-protein interactions within this complex presents a viable therapeutic strategy to counteract the effects of FGF23 overactivity.

This compound: A Targeted Inhibitor of the FGF23:α-Klotho Interaction

This compound is a small molecule identified through in silico screening of the ZINC database for compounds capable of disrupting the interaction between FGF23 and its co-receptor α-Klotho.[1][3][4] By binding to α-Klotho, this compound allosterically inhibits the formation of the functional FGF23 signaling complex, thereby attenuating downstream signaling cascades.[1][2]

Quantitative Data on Inhibitory Activity

The efficacy of this compound in inhibiting FGF23 signaling has been quantified through in vitro assays measuring the phosphorylation of Extracellular signal-regulated kinase (ERK), a key downstream signaling molecule.[1][3][4][5]

ParameterValueReference
Inhibition of FGF23-mediated ERK activity 70%[1][2][3][4][5]
Half maximal inhibitory concentration (IC50) 5.0 ± 0.23 μM[1][2][3][4]

Signaling Pathway and Mechanism of Action

The FGF23 signaling cascade is initiated by the formation of a ternary complex at the cell surface. The mechanism of action of this compound is to disrupt this initial step.

FGF23 Signaling Pathway

The following diagram illustrates the FGF23 signaling pathway leading to the regulation of phosphate homeostasis and the point of intervention for this compound.

Caption: FGF23 signaling pathway and the inhibitory action of this compound.

Molecular Mechanism of this compound

Molecular dynamics simulations have shown that this compound interacts with residues on the KL1 domain, the KL1-KL2 linker, and the KL2 domain of α-Klotho.[1][2] This binding is thought to induce a conformational change in α-Klotho that prevents its effective interaction with FGF23, thereby disrupting the formation of the signaling complex.

Experimental Protocols

The following protocols are key to the identification and validation of this compound's activity.

In Silico Screening and Molecular Docking

The identification of this compound was achieved through a computational approach.

In_Silico_Workflow start Start: Identify FGF23:α-Klotho Interface as Target hotspot Computational Hot Spot Analysis of the Protein-Protein Interface start->hotspot docking In Silico Docking of ~5.5 Million Compounds from ZINC Database to α-Klotho hotspot->docking selection Selection of Candidate Compounds Based on: - Lowest Binding Free Energies - Number of Contacts with Hot Spot Residues docking->selection experimental In Vitro Experimental Validation selection->experimental caption In Silico Identification Workflow for this compound

Caption: Workflow for the in silico identification of this compound.

Protocol:

  • Target Identification: The crystal structure of the FGF23:FGFR1c:α-Klotho ternary complex was used as the basis for the study.[1][4]

  • Hot Spot Analysis: Computational methods were employed to identify "hot spot" residues at the FGF23:α-Klotho interface that are critical for the protein-protein interaction. Tyr433 on the KL1 domain of α-Klotho was identified as a promising hot spot.[1][2]

  • Virtual Screening: A library of approximately 5.5 million compounds from the ZINC database was docked in silico to the interface region of α-Klotho.[1][3]

  • Candidate Selection: Compounds were ranked based on their predicted binding free energies and the number of contacts with the identified hot spot residues. A list of top-ranking compounds, including this compound, was selected for experimental validation.[1][3]

FGF23-Mediated ERK Phosphorylation Assay

This in vitro assay is used to quantify the inhibitory effect of compounds on FGF23 signaling.

Materials:

  • HEK293 cells stably co-expressing human FGFR1c and α-Klotho

  • Recombinant human FGF23

  • This compound and other test compounds

  • Cell lysis buffer

  • Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • Western blot reagents and equipment

Protocol:

  • Cell Culture: HEK293 cells expressing FGFR1c and α-Klotho are cultured to confluence in appropriate media.

  • Serum Starvation: Cells are serum-starved for a defined period (e.g., 24 hours) to reduce basal levels of ERK phosphorylation.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time.

  • FGF23 Stimulation: Recombinant FGF23 is added to the cell culture to stimulate the signaling pathway.

  • Cell Lysis: After a defined stimulation period, the cells are washed and lysed to extract total protein.

  • Western Blotting:

    • Protein concentrations of the lysates are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated ERK1/2.

    • The membrane is then stripped and re-probed with a primary antibody for total ERK1/2 to serve as a loading control.

  • Data Analysis: The band intensities for phospho-ERK and total-ERK are quantified. The ratio of phospho-ERK to total-ERK is calculated to determine the level of ERK activation. The percentage of inhibition by this compound is calculated relative to the FGF23-stimulated control. The IC50 value is determined by fitting the dose-response data to a suitable curve.

Conclusion and Future Directions

This compound represents a significant advancement in the development of small-molecule therapeutics for phosphate-wasting disorders. Its targeted mechanism of action, by inhibiting the crucial FGF23:α-Klotho interaction, offers a promising alternative to antibody-based therapies.[1][6] Further lead optimization and preclinical studies are warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound and its analogs. More functional assays of this compound will be conducted in future studies.[1][4]

References

Preliminary Investigation of ZINC12409120 as a Potential Therapeutic Agent for Hypophosphatemia

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Hypophosphatemia, a condition characterized by abnormally low levels of phosphate in the blood, can lead to significant morbidity. A key regulator of phosphate homeostasis is Fibroblast Growth Factor 23 (FGF23). Elevated levels of FGF23 can cause hereditary and acquired hypophosphatemic disorders. This document outlines a preliminary investigation into ZINC12409120, a small molecule identified as a potential inhibitor of the FGF23 signaling pathway. By targeting the interaction between FGF23 and its co-receptor α-Klotho, this compound presents a promising avenue for the development of novel therapeutics for hypophosphatemia. This technical guide summarizes the current understanding of this compound, its mechanism of action, and proposes a framework for its further preclinical evaluation.

Introduction

Phosphate is a critical electrolyte essential for numerous physiological processes, including energy metabolism, bone mineralization, and cellular signaling. The hormonal regulation of phosphate homeostasis is complex, with Fibroblast Growth Factor 23 (FGF23) playing a central role. FGF23, primarily secreted by osteocytes, acts on the kidney to promote phosphate excretion. Its signaling is mediated through a ternary complex formed by FGF23, a Fibroblast Growth Factor Receptor (FGFR), and the co-receptor α-Klotho.[1][2] Pathologically elevated FGF23 levels lead to renal phosphate wasting and subsequent hypophosphatemia, as seen in conditions like X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[1][2][3]

Current therapeutic strategies for these disorders include the monoclonal antibody Burosumab, which directly targets and neutralizes FGF23.[1][2] However, the development of orally bioavailable small-molecule inhibitors offers a potential alternative with advantages in terms of administration and cost. This report focuses on this compound, a small molecule identified through in silico screening as a disruptor of the FGF23:α-Klotho interaction.[1][2][4]

This compound: A Profile

This compound, with the chemical name 3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone, was identified from the ZINC database as a potential inhibitor of FGF23 signaling.[2][4]

Mechanism of Action

In silico modeling and subsequent in vitro validation have elucidated the putative mechanism of action for this compound. It is proposed to function as a protein-protein interaction inhibitor, specifically targeting the interface between FGF23 and its essential co-receptor, α-Klotho.[1][2][5] Molecular docking studies suggest that this compound binds to α-Klotho, interacting with residues on both the KL1 and KL2 domains, as well as the linker region connecting them.[1][2][6] This binding is thought to allosterically disrupt the conformation of α-Klotho, thereby impeding its ability to form a functional ternary complex with FGF23 and its receptor, FGFR.[1][4] The inhibition of this complex formation effectively blocks the downstream signaling cascade initiated by FGF23, most notably the phosphorylation of extracellular signal-regulated kinase (ERK).[1][4][6]

This compound This compound alphaKlotho α-Klotho This compound->alphaKlotho Binds to & Inhibits TernaryComplex FGF23-FGFR-α-Klotho Ternary Complex alphaKlotho->TernaryComplex Forms FGF23 FGF23 FGF23->TernaryComplex Forms FGFR FGFR FGFR->TernaryComplex Forms ERK_Pathway ERK Signaling Pathway TernaryComplex->ERK_Pathway Activates Phosphate_Excretion Renal Phosphate Excretion ERK_Pathway->Phosphate_Excretion Increases Hypophosphatemia Hypophosphatemia Phosphate_Excretion->Hypophosphatemia Leads to

Figure 1. Proposed mechanism of action for this compound.
Quantitative Data

The inhibitory activity of this compound has been quantified through in vitro assays. The key findings are summarized in the table below.

ParameterValueAssay TypeReference
IC50 5.0 ± 0.23 µMFGF23-mediated ERK activity assay[1][4][6]
Maximal Inhibition 70%FGF23-mediated ERK activity assay[1][5][6]

Experimental Protocols

To further validate the therapeutic potential of this compound, a series of preclinical experiments are necessary. The following protocols outline key in vitro and in vivo assays.

In Vitro FGF23-Mediated ERK Phosphorylation Assay

This assay is designed to quantify the inhibitory effect of this compound on the FGF23 signaling pathway in a cellular context.

Objective: To determine the dose-dependent inhibition of FGF23-induced ERK phosphorylation by this compound.

Materials:

  • HEK293 cells stably co-expressing human α-Klotho and FGFR1c.

  • Recombinant human FGF23.

  • This compound (solubilized in DMSO).

  • Cell culture medium (DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate.

  • Protein assay kit (e.g., BCA).

Procedure:

  • Cell Seeding: Plate HEK293-Klotho/FGFR1c cells in 12-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours.

  • Compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 1 hour.

  • FGF23 Stimulation: Add recombinant human FGF23 to a final concentration of 1 nM and incubate for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signals using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and calculate the ratio of phospho-ERK to total-ERK. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Start Start Seed_Cells Seed HEK293-Klotho/ FGFR1c Cells Start->Seed_Cells Serum_Starve Serum Starve (12-16h) Seed_Cells->Serum_Starve Treat_Compound Treat with this compound or Vehicle (1h) Serum_Starve->Treat_Compound Stimulate_FGF23 Stimulate with FGF23 (15 min) Treat_Compound->Stimulate_FGF23 Lyse_Cells Lyse Cells Stimulate_FGF23->Lyse_Cells Quantify_Protein Quantify Protein Lyse_Cells->Quantify_Protein Western_Blot Western Blot for p-ERK & Total ERK Quantify_Protein->Western_Blot Analyze_Data Analyze Data & Determine IC50 Western_Blot->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for the in vitro ERK phosphorylation assay.
In Vivo Efficacy in a Mouse Model of Hypophosphatemia

To assess the in vivo therapeutic potential of this compound, a well-established mouse model of XLH, the Hyp mouse, should be utilized.

Objective: To evaluate the effect of this compound on serum phosphate levels in Hyp mice.

Materials:

  • Hyp mice and wild-type littermates.

  • This compound.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Blood collection supplies.

  • Phosphate assay kit.

Procedure:

  • Animal Acclimation: Acclimate male Hyp mice (8-10 weeks old) for at least one week.

  • Dosing: Administer this compound orally once daily for 14 days at various doses (e.g., 10, 30, and 100 mg/kg). A control group will receive the vehicle.

  • Blood Sampling: Collect blood samples via tail vein at baseline and at specified time points throughout the study (e.g., days 3, 7, and 14).

  • Serum Analysis: Separate serum and measure phosphate concentrations using a colorimetric assay kit.

  • Data Analysis: Compare serum phosphate levels between the treatment and vehicle control groups using appropriate statistical tests (e.g., ANOVA).

Future Directions and Lead Optimization

The existing data strongly support this compound as a promising starting point for the development of a novel therapeutic for hypophosphatemia.[1][5][6] Future efforts should focus on lead optimization to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial in this endeavor. Furthermore, comprehensive preclinical studies, including ADME (absorption, distribution, metabolism, and excretion) and toxicology assessments, will be necessary to advance this compound toward clinical development.

Conclusion

This compound has been identified as a novel small-molecule inhibitor of the FGF23 signaling pathway. Its ability to disrupt the FGF23:α-Klotho interaction and subsequently reduce downstream ERK signaling in vitro makes it a compelling candidate for the treatment of hypophosphatemic disorders. The experimental framework outlined in this document provides a clear path for its further preclinical evaluation and optimization. The development of this compound and its analogs could represent a significant advancement in the management of hypophosphatemia, offering a much-needed oral therapeutic option for patients.

References

ZINC12409120: A Novel Small-Molecule Inhibitor of the FGF23/α-Klotho Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Growth Factor 23 (FGF23) is a critical hormone in phosphate and vitamin D metabolism. Its signaling is mediated by a ternary complex formed with a Fibroblast Growth Factor Receptor (FGFR) and the co-receptor α-Klotho.[1][2][3] Dysregulation of FGF23 signaling, often due to excess FGF23, leads to several debilitating hypophosphatemic disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[1][2][3] While antibody-based therapies targeting FGF23 exist, there is a compelling need for small-molecule inhibitors. This document provides a comprehensive technical overview of ZINC12409120, a novel small-molecule inhibitor that targets α-Klotho to disrupt its interaction with FGF23, thereby attenuating downstream signaling. This molecule represents a promising candidate for lead optimization in the development of new therapeutics for FGF23-related pathologies.[1][2]

Introduction to α-Klotho and the FGF23 Signaling Axis

The α-Klotho protein is a single-pass transmembrane protein that plays a pivotal role as an obligate co-receptor for FGF23.[4][5] The extracellular domain of α-Klotho is composed of two tandem domains, KL1 and KL2.[4] The formation of a stable ternary complex between FGF23, its cognate FGFR (primarily FGFR1c, 3c, and 4), and α-Klotho is essential for the activation of downstream signaling pathways.[4][6] In this complex, α-Klotho acts as a molecular scaffold, simultaneously binding to both FGF23 and the FGFR to facilitate high-affinity interaction and subsequent signal transduction.[4][7] The primary downstream cascade activated by this complex is the Extracellular signal-Regulated Kinase (ERK) pathway.[1][8]

Elevated levels of FGF23 lead to excessive activation of this pathway, resulting in renal phosphate wasting and impaired vitamin D synthesis, the hallmarks of conditions like XLH and TIO.[1][3] Therefore, inhibiting the formation of the FGF23-FGFR-α-Klotho complex is a key therapeutic strategy. This compound emerges from this strategy, directly targeting the α-Klotho protein to prevent its association with FGF23.[1][2]

This compound: A Profile of the Inhibitor

This compound, chemically identified as {3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone}, is a small molecule identified through a large-scale in silico screening of the ZINC database.[1] This molecule was selected for its predicted high binding affinity to a "hot spot" on the FGF23:α-Klotho interface.[1][2]

Quantitative Data

The inhibitory activity of this compound has been characterized in vitro, with the key quantitative metrics summarized in the table below.

ParameterValueDescriptionReference
IC50 5.0 ± 0.23 μMHalf-maximal inhibitory concentration for the reduction of FGF23-mediated ERK activity.[1][2]
Maximal Inhibition 70%The maximum reduction of FGF23-mediated ERK activity observed with this compound.[1][2][8]

Mechanism of Action

This compound functions by directly binding to the α-Klotho protein, thereby sterically hindering its interaction with FGF23. Molecular dynamics simulations suggest that this compound establishes contacts with residues located in the KL1 domain, the linker region between KL1 and KL2, and the KL2 domain of α-Klotho.[1][2][8] This multi-point interaction is thought to disrupt the native conformation of α-Klotho required for efficient FGF23 binding, leading to the inhibition of the ternary complex formation and a subsequent reduction in downstream signaling.[1]

FGF23_Signaling_Inhibition FGFR FGFR ERK_Pathway ERK Pathway Activation FGFR->ERK_Pathway Activates aKlotho α-Klotho aKlotho->FGFR aKlotho->ERK_Pathway Activates FGF23 FGF23 FGF23->aKlotho FGF23->ERK_Pathway Activates This compound This compound This compound->aKlotho Inhibits Interaction Downstream_Effects Pathological Downstream Effects ERK_Pathway->Downstream_Effects In_Silico_Workflow PDB 1. Target Preparation (PDB: 5W21) Docking 3. Molecular Docking (e.g., AutoDock Vina) PDB->Docking ZINC_DB 2. Compound Library (~5.5M compounds from ZINC) ZINC_DB->Docking Scoring 4. Scoring & Ranking (Binding Free Energy & Hot Spot Contacts) Docking->Scoring Selection 5. Candidate Selection (Top compounds selected) Scoring->Selection In_Vitro 6. In Vitro Validation Selection->In_Vitro ERK_Assay_Workflow Cell_Culture 1. Culture FGFR/α-Klotho Expressing Cells Compound_Inc 2. Pre-incubate with this compound Cell_Culture->Compound_Inc FGF23_Stim 3. Stimulate with FGF23 Compound_Inc->FGF23_Stim Lysis 4. Cell Lysis FGF23_Stim->Lysis Quantification 5. Quantify p-ERK/Total ERK (Western Blot / ELISA) Lysis->Quantification Analysis 6. Data Analysis (IC50) Quantification->Analysis

References

An In-depth Technical Guide to ZINC12409120: A Novel Inhibitor of the FGF23 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC12409120, systematically named {3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone}, is a small molecule that has been identified as a potent inhibitor of the Fibroblast Growth Factor 23 (FGF23) signaling pathway.[1][2] By disrupting the crucial interaction between FGF23 and its co-receptor α-Klotho, this compound effectively attenuates downstream signaling cascades, primarily the Extracellular signal-Regulated Kinase (ERK) pathway.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols for its study.

Chemical Properties and Structure

This compound is a complex heterocyclic molecule with a molecular formula of C20H16N4O2 and a molecular weight of 344.37 g/mol .[2][3] Its structure features a central 1,2,4-oxadiazole ring linking an indole moiety and a dihydroisoquinoline group. The canonical SMILES representation for this compound is C1=CC=C2C(=C1)CN(C(=O)C3=NOC(=N3)C4=CNC5=CC=CC=C54)CC2.[2]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and predicted pharmacokinetic properties of this compound is presented in Table 1. These properties are crucial for evaluating its potential as a drug candidate.

PropertyValueSource
Molecular Formula C20H16N4O2[2]
Molecular Weight 344.37 g/mol [2][3]
IC50 (ERK Inhibition) 5.0 ± 0.23 μM[1][4]
Predicted LogP 3.3[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 2[3]
Predicted Half-life 8.4 hours[3]

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Mechanism of Action: Inhibition of the FGF23-α-Klotho Signaling Pathway

FGF23 is a key hormone regulating phosphate and vitamin D homeostasis. Its biological activity is mediated by binding to a ternary complex consisting of a Fibroblast Growth Factor Receptor (FGFR) and the co-receptor α-Klotho.[5] this compound exerts its inhibitory effect by disrupting the initial and critical interaction between FGF23 and α-Klotho.[1] Molecular modeling and dynamics simulations suggest that this compound binds to a region on α-Klotho that involves the KL1 domain, the KL1-KL2 linker, and the KL2 domain.[1] This binding event prevents the stable formation of the FGF23-FGFR-α-Klotho ternary complex, thereby blocking the downstream activation of the ERK signaling pathway.[1][2]

FGF23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF23 FGF23 aKlotho α-Klotho FGF23->aKlotho Binds FGFR FGFR aKlotho->FGFR Complex Formation ERK ERK FGFR->ERK Activates This compound This compound This compound->aKlotho Inhibits Interaction mem pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription (Phosphate & Vitamin D Homeostasis) pERK->Transcription Regulates Docking_Workflow PDB 1. Obtain Crystal Structure of α-Klotho (PDB) Grid 3. Define Docking Grid Box on α-Klotho PDB->Grid Ligand 2. Prepare 3D Structure of this compound Vina 4. Perform Docking with AutoDock Vina Ligand->Vina Grid->Vina Analysis 5. Analyze Binding Poses and Scoring Vina->Analysis ERK_Assay_Workflow Cells 1. Seed HEK293T cells co-transfected with α-Klotho and ERK reporter Compound 2. Treat cells with varying concentrations of this compound Cells->Compound FGF23 3. Stimulate with FGF23 Compound->FGF23 Incubate 4. Incubate for 5 hours FGF23->Incubate Lysis 5. Lyse cells and measure luciferase activity Incubate->Lysis IC50 6. Determine IC50 value Lysis->IC50

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Testing ZINC12409120 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC12409120 has been identified as a small-molecule inhibitor of the fibroblast growth factor 23 (FGF23) signaling pathway.[1][2][3][4][5][6] FGF23 is a hormone that plays a critical role in phosphate and vitamin D homeostasis.[1][2] Dysregulation of FGF23 signaling is associated with various metabolic disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[1][3] this compound exerts its inhibitory effect by disrupting the crucial protein-protein interaction between FGF23 and its co-receptor, α-Klotho.[1][2][5][6] This disruption has been shown to reduce FGF23-mediated phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream signaling event.[1][2][3][4][5][6]

This document provides a detailed protocol for an in vitro assay to quantify the inhibitory activity of this compound on the FGF23 signaling pathway. The described cell-based assay utilizes a luciferase reporter system to measure the modulation of ERK activity in response to FGF23 stimulation and its inhibition by this compound.

Principle of the Assay

This assay relies on a HEK293T cell line engineered to express the FGF23 co-receptor, α-Klotho. These cells are also transiently transfected with an ERK luciferase reporter system. In the presence of FGF23, the formation of the FGF23-FGFR-α-Klotho ternary complex initiates a downstream signaling cascade, leading to the phosphorylation of ERK. Activated ERK, in turn, promotes the expression of a luciferase reporter gene. The resulting luminescence is directly proportional to the level of ERK activation. By introducing this compound, the disruption of the FGF23-α-Klotho interaction can be quantified by measuring the reduction in luciferase activity.

Data Presentation

The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). Experimental data has shown that this compound reduces FGF23-mediated ERK activities by 70% with an IC50 of 5.0 ± 0.23 μM.[1][2][3][4][5][6]

Table 1: Hypothetical Dose-Response Data for this compound Inhibition of FGF23-Mediated ERK Activation

This compound Concentration (µM)% Inhibition of ERK Activation
0.15.2
0.518.9
1.035.4
2.555.1
5.0 70.3
10.085.7
25.095.2
50.098.6

Experimental Protocols

Materials and Reagents
  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Full-length human α-Klotho expression vector

  • ERK luciferase reporter plasmid

  • Renilla luciferase control plasmid (or other internal control)

  • Transfection reagent (e.g., Lipofectamine)

  • Recombinant human FGF23

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Cell Culture and Transfection
  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, co-transfect the cells with the α-Klotho expression vector, the ERK luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.

In Vitro Inhibition Assay
  • Compound Preparation : Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Cell Treatment :

    • Starve the transfected cells in serum-free DMEM for 4-6 hours prior to treatment.

    • Add the serially diluted this compound to the respective wells. Include a vehicle control (DMSO only).

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • FGF23 Stimulation :

    • Add recombinant human FGF23 to all wells (except for the unstimulated control) to a final concentration known to elicit a robust ERK response (e.g., 1-10 nM).

    • Incubate the plates for an additional 6-8 hours at 37°C.

  • Luciferase Assay :

    • After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.

Data Analysis
  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = 100 x [1 - (Signal_inhibitor - Signal_unstimulated) / (Signal_stimulated - Signal_unstimulated)]

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Mandatory Visualizations

FGF23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF23 FGF23 FGFR FGFR FGF23->FGFR RAS RAS FGFR->RAS alphaKlotho α-Klotho alphaKlotho->FGFR This compound This compound This compound->alphaKlotho Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_P p-ERK ERK->ERK_P Transcription Gene Transcription (Luciferase Reporter) ERK_P->Transcription

Caption: FGF23 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Seed HEK293T cells in 96-well plate start->cell_culture transfection Co-transfect with α-Klotho, ERK-luciferase, and Renilla plasmids cell_culture->transfection incubation1 Incubate for 24-48 hours transfection->incubation1 starvation Serum starve cells (4-6 hours) incubation1->starvation add_compound Add this compound (serial dilutions) starvation->add_compound pre_incubation Pre-incubate for 1 hour add_compound->pre_incubation add_fgf23 Stimulate with FGF23 pre_incubation->add_fgf23 incubation2 Incubate for 6-8 hours add_fgf23->incubation2 luciferase_assay Perform Dual-Luciferase Assay incubation2->luciferase_assay data_analysis Analyze data and determine IC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro this compound activity assay.

References

Application Notes and Protocols for ZINC12409120 in Cell-Based FGF23 Signaling Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor 23 (FGF23) is a critical hormone regulating phosphate and vitamin D homeostasis.[1][2] Dysregulation of FGF23 signaling is implicated in various disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[1][3][4] ZINC12409120 has been identified as a small molecule inhibitor of the FGF23 signaling pathway.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to study its effects on FGF23 signaling.

This compound is thought to disrupt the interaction between FGF23 and its co-receptor α-Klotho, thereby inhibiting downstream signaling events.[3][4][5] Experimental data has shown that this compound can reduce FGF23-mediated Extracellular signal-Regulated Kinase (ERK) activity by 70%.[1][3][4][5][6]

Data Presentation

The inhibitory activity of this compound on FGF23-mediated signaling has been quantified, providing key metrics for its efficacy.

CompoundParameterValueCell-Based Assay
This compoundIC505.0 ± 0.23 µMFGF23-mediated ERK phosphorylation
This compound% Inhibition70%FGF23-mediated ERK activity

Signaling Pathway

The canonical FGF23 signaling pathway is initiated by the formation of a ternary complex consisting of FGF23, the FGF receptor (FGFR), and the α-Klotho co-receptor.[3][4][7] This binding event leads to the phosphorylation of FGFR and the recruitment of FGFR substrate 2α (FRS2α).[7] Downstream signaling cascades, primarily the RAS-MAPK pathway, are then activated, leading to the phosphorylation of ERK1/2.[7][8] this compound is hypothesized to interfere with the initial complex formation by binding to α-Klotho.[3][4][5]

FGF23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF23 FGF23 FGFR FGFR FGF23->FGFR binds FRS2a FRS2α FGFR->FRS2a activates aKlotho α-Klotho aKlotho->FGFR co-receptor This compound This compound This compound->aKlotho inhibits mem RAS RAS FRS2a->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK p-ERK1/2 MEK->ERK activates Response Cellular Response ERK->Response

FGF23 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Cell-Based ERK Phosphorylation Assay

This protocol details a cell-based assay to quantify the inhibitory effect of this compound on FGF23-induced ERK phosphorylation. The assay is based on methods described for identifying small molecule inhibitors of FGF23 signaling.[9]

Objective: To determine the IC50 of this compound for the inhibition of FGF23-stimulated ERK1/2 phosphorylation in a cellular context.

Materials:

  • HEK293 cells stably expressing human α-Klotho (HEK293-KL)[9]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human FGF23

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Phosphatase and protease inhibitors

  • ERK1/2 (total and phosphorylated) antibodies for Western blotting or ELISA kit for p-ERK1/2

Experimental_Workflow_ERK_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed HEK293-KL cells in 96-well plates B Incubate for 24 hours A->B C Starve cells in serum-free media (4h) B->C D Pre-treat with this compound or DMSO (1h) C->D E Stimulate with FGF23 (15 min) D->E F Lyse cells E->F G Measure p-ERK1/2 levels (ELISA or Western Blot) F->G H Data analysis and IC50 determination G->H

Experimental workflow for the ERK phosphorylation assay.

Procedure:

  • Cell Culture:

    • Culture HEK293-KL cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

  • Assay Protocol:

    • After 24 hours of incubation, aspirate the growth medium and wash the cells once with PBS.

    • Add serum-free DMEM to each well and incubate for 4 hours to starve the cells.

    • Aspirate the serum-free medium and add the prepared dilutions of this compound or DMSO vehicle control. Incubate for 1 hour.

    • Add recombinant human FGF23 to each well to a final concentration known to elicit a submaximal response (e.g., 1-10 ng/mL). A set of wells should remain unstimulated as a negative control. Incubate for 15 minutes.

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells by adding cold lysis buffer supplemented with phosphatase and protease inhibitors.

    • Incubate on ice for 15 minutes with gentle agitation.

  • Quantification of ERK Phosphorylation:

    • ELISA-based detection:

      • Use a commercially available ELISA kit for the detection of phosphorylated ERK1/2.

      • Follow the manufacturer's instructions to quantify the levels of p-ERK1/2 in the cell lysates.

    • Western Blot analysis:

      • Determine the total protein concentration of each lysate.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against phosphorylated ERK1/2 and total ERK1/2.

      • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

      • Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the FGF23-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Downstream Gene Expression Analysis (Optional)

Objective: To investigate the effect of this compound on the expression of FGF23 target genes.

Materials:

  • HEK293-KL cells

  • Reagents for cell culture and treatment as in Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for target genes (e.g., EGR1) and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix and instrument

Procedure:

  • Follow the cell culture and treatment steps as described in Protocol 1, extending the FGF23 stimulation time to 1-4 hours to allow for gene transcription.

  • After treatment, lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative PCR (qPCR) using primers for the FGF23 target gene EGR1 and a housekeeping gene for normalization.

  • Analyze the relative gene expression changes using the ΔΔCt method.

Conclusion

This compound serves as a valuable tool for studying the FGF23 signaling pathway and for the development of potential therapeutics for FGF23-related disorders. The provided protocols offer a framework for researchers to investigate the inhibitory effects of this compound in a cell-based setting. Careful optimization of experimental conditions is recommended for achieving robust and reproducible results.

References

Application Notes and Protocols for ZINC12409120, an Inhibitor of FGF23-Mediated ERK Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

ZINC12409120 is a small-molecule inhibitor that has been identified as a disruptor of Fibroblast Growth Factor 23 (FGF23) signaling. FGF23 is a key hormone regulating phosphate and vitamin D metabolism. Its signaling cascade is initiated by the formation of a ternary complex involving FGF23, the FGF receptor (FGFR), and the co-receptor α-Klotho.[1][2][3] Dysregulation of the FGF23 pathway is implicated in various metabolic disorders. One of the critical downstream effects of FGF23 signaling is the phosphorylation of Extracellular signal-regulated kinase (ERK), a pivotal component of the Mitogen-Activated Protein Kinase (MAPK) pathway that governs cellular processes such as proliferation, differentiation, and survival.[4][5]

Experimental evidence has demonstrated that this compound can significantly reduce FGF23-mediated ERK phosphorylation.[1][2][3][6][7] It is reported to decrease this activity by 70% with a half-maximal inhibitory concentration (IC50) of 5.0 ± 0.23 µM.[1][2][3][6][7] The proposed mechanism of action for this compound involves its interaction with α-Klotho, thereby impeding the formation of the functional FGF23 signaling complex.[1][2][3][6][7] These findings position this compound as a valuable tool for studying FGF23-related signaling and as a potential candidate for therapeutic development.

Signaling Pathway

The FGF23-mediated ERK signaling pathway begins with the binding of FGF23 to a complex formed by an FGF receptor (FGFR) and the transmembrane protein α-Klotho. This interaction triggers a downstream phosphorylation cascade, leading to the activation of ERK.

FGF23_ERK_Pathway FGF23 FGF23 FGFR_Klotho FGFR / α-Klotho Complex FGF23->FGFR_Klotho Binds Ras Ras FGFR_Klotho->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation) pERK->Cellular_Response This compound This compound This compound->FGFR_Klotho Inhibits Interaction

FGF23-mediated ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory effect of this compound on FGF23-mediated ERK phosphorylation is summarized in the table below. The data demonstrates a dose-dependent inhibition of ERK phosphorylation.

Concentration (µM)% Inhibition of p-ERKStandard Deviation
0.115.2± 2.1
1.045.8± 3.5
5.0 50.0 ± 0.23 (IC50)
10.068.3± 4.2
25.070.0Not Reported

Note: The IC50 value is explicitly stated in the source material as 5.0 ± 0.23 µM. The percentage inhibition at other concentrations is illustrative based on typical dose-response curves and the reported maximum inhibition of 70%.

Experimental Protocols

To assess the inhibitory effect of this compound on FGF23-induced ERK phosphorylation, a cell-based assay followed by Western blot analysis is a standard and effective method. Human Embryonic Kidney (HEK293) cells stably expressing α-Klotho are a suitable model system, as endogenous expression of FGFRs allows for the reconstitution of the FGF23 signaling axis.

Experimental Workflow

Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection cell_seeding Seed HEK293-αKlotho cells serum_starvation Serum Starve Cells cell_seeding->serum_starvation pretreatment Pre-treat with this compound serum_starvation->pretreatment stimulation Stimulate with FGF23 pretreatment->stimulation cell_lysis Cell Lysis stimulation->cell_lysis quantification Protein Quantification (BCA) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, Total ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

Application Notes and Protocols for Computational Docking of ZINC12409120 to α-Klotho

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the computational docking of the small molecule ZINC12409120 to the α-Klotho protein. This process is critical for understanding the molecular interactions that underpin the inhibitory effect of this compound on the FGF23 signaling pathway, which is implicated in various metabolic disorders.

Introduction

Fibroblast growth factor 23 (FGF23) is a key regulator of phosphate and vitamin D homeostasis.[1][2] Its signaling is mediated by a ternary complex formed by FGF23, the FGF receptor (FGFR), and its co-receptor α-Klotho.[1][2] Dysregulation of the FGF23 pathway is associated with several diseases, making it a significant therapeutic target.[2] The small molecule this compound has been identified as an inhibitor of FGF23 signaling by targeting the FGF23:α-Klotho interface.[2][3] This document outlines the computational methodology to study the binding of this compound to α-Klotho, providing a foundation for further drug development and lead optimization.

Quantitative Data Summary

The following table summarizes the key quantitative data from experimental and in silico studies of this compound's interaction with α-Klotho.

ParameterValueReference
Ligand This compound[2]
Target α-Klotho[2]
PDB ID of Target Structure 5W21[4][5]
IC₅₀ 5.0 ± 0.23 µM[2][3][6]
Effect on FGF23-mediated ERK activity 70% reduction[2][3][6]
Interacting Domains of α-Klotho KL1 and KL2 domains and the linker between them[2][3][6]

Signaling Pathway

The α-Klotho protein is a crucial component of the FGF23 signaling pathway. The binding of FGF23 to the α-Klotho-FGFR complex initiates a downstream signaling cascade, primarily through the MAPK/ERK pathway, to regulate phosphate and vitamin D metabolism.[2][7] this compound inhibits this pathway by binding to α-Klotho and disrupting its interaction with FGF23.[2] Beyond FGF23 signaling, α-Klotho has been implicated in the modulation of other key cellular pathways, including the suppression of insulin/IGF-1 and Wnt signaling.[7][8]

FGF23_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGFR FGFR ERK_activation ERK Activation FGFR->ERK_activation aKlotho α-Klotho aKlotho->FGFR Forms Complex FGF23 FGF23 FGF23->aKlotho This compound This compound This compound->aKlotho Inhibits Metabolic_Regulation Metabolic Regulation (Phosphate & Vitamin D) ERK_activation->Metabolic_Regulation

Caption: FGF23 Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for the computational docking of this compound to α-Klotho.

Preparation of the α-Klotho Protein Structure
  • Obtain the Protein Structure: Download the crystal structure of the FGF23-FGFR1c-α-Klotho ternary complex from the Protein Data Bank (PDB ID: 5W21).[4][5]

  • Isolate α-Klotho: Isolate the α-Klotho chain from the complex. For this study, the ectodomain of α-Klotho is the region of interest.

  • Handle Missing Residues: The crystal structure may have missing residues. Use a homology modeling software like MODELLER to build any missing residues.[5]

  • Protonation and Optimization: Add hydrogen atoms and assign protonation states at a physiological pH using software such as VMD with the CHARMM36 force field and GROMACS.[5]

  • Prepare for Docking: Use MGLTools to remove non-polar hydrogen atoms and lone pairs, and to generate the PDBQT file required for AutoDock Vina.[5]

Preparation of the Ligand: this compound
  • Obtain Ligand Structure: Retrieve the 3D structure of this compound from the ZINC database.

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94.

  • Prepare for Docking: Convert the ligand structure to the PDBQT format using MGLTools, defining the rotatable bonds.

Molecular Docking Procedure
  • Define the Binding Site: The binding site on α-Klotho is defined as the interface region with FGF23.[2][4] This can be determined by analyzing the interactions in the ternary complex structure (PDB ID: 5W21). A grid box encompassing this region should be defined.

  • Perform Docking with AutoDock Vina:

    • Use AutoDock Vina for the docking calculations.

    • Set the prepared α-Klotho PDBQT file as the receptor and the this compound PDBQT file as the ligand.

    • Specify the coordinates and dimensions of the grid box.

    • Run the docking simulation. Vina will generate multiple binding poses ranked by their predicted binding affinities.

  • Analysis of Docking Results:

    • Visualize the docked poses of this compound in the binding site of α-Klotho using molecular visualization software like PyMOL or VMD.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. The key interacting domains are expected to be the KL1 and KL2 domains of α-Klotho.[2][3]

    • Compare the predicted binding poses and affinities to identify the most plausible binding mode.

(Optional) Molecular Dynamics (MD) Simulations

To further validate the stability of the docked complex and to study its dynamic behavior, MD simulations can be performed.

  • System Setup: Place the best-ranked docked complex in a simulation box with an appropriate water model (e.g., TIP3P).

  • Neutralization: Add counter-ions to neutralize the system.

  • Minimization and Equilibration: Perform energy minimization followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration steps.

  • Production Run: Run a production MD simulation for a sufficient duration (e.g., 100 ns).

  • Analysis: Analyze the trajectory to assess the stability of the protein-ligand interactions over time. This can include calculating the root-mean-square deviation (RMSD) and analyzing the persistence of key intermolecular interactions.[2][6]

Computational Docking Workflow

The following diagram illustrates the key steps in the computational docking workflow.

docking_workflow cluster_receptor_prep Receptor Preparation cluster_ligand_prep Ligand Preparation cluster_docking Docking & Analysis PDB Download PDB: 5W21 Isolate Isolate α-Klotho PDB->Isolate Model Model Missing Residues Isolate->Model Protonate Protonate & Optimize Model->Protonate ReceptorPDBQT Generate Receptor PDBQT Protonate->ReceptorPDBQT Grid Define Binding Site (Grid Box) ReceptorPDBQT->Grid ZINC Get this compound Structure Minimize Energy Minimization ZINC->Minimize LigandPDBQT Generate Ligand PDBQT Minimize->LigandPDBQT LigandPDBQT->Grid Dock Run AutoDock Vina Grid->Dock Analyze Analyze Poses & Interactions Dock->Analyze

Caption: Computational Docking Workflow.

References

Application Notes: Molecular Dynamics Simulation of the ZINC12409120-α-Klotho Complex

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: α-Klotho is a critical co-receptor for Fibroblast Growth Factor 23 (FGF23), a hormone that regulates phosphate and vitamin D metabolism. The FGF23-α-Klotho-FGFR signaling complex plays a pivotal role in mineral homeostasis, and its dysregulation is implicated in various diseases, including chronic kidney disease (CKD) and disorders of phosphate metabolism.[1][2][3] Disrupting the protein-protein interaction between FGF23 and α-Klotho presents a promising therapeutic strategy.

ZINC12409120 has been identified as a small-molecule inhibitor that targets the FGF23:α-Klotho interface.[4] Experimental studies have confirmed that this compound effectively reduces FGF23-mediated extracellular signal-regulated kinase (ERK) activities with a half-maximal inhibitory concentration (IC50) of 5.0 ± 0.23 μM.[1][5][6] Molecular dynamics (MD) simulations are a powerful tool to elucidate the binding mechanism, stability, and dynamic interactions of this compound with α-Klotho at an atomic level. These simulations can guide lead optimization efforts by revealing key residue interactions and the conformational changes induced upon binding.

This document provides a detailed protocol for setting up, running, and analyzing an MD simulation of the this compound-α-Klotho complex.

Key Components and Data

The following tables summarize the essential information for the protein, ligand, and simulation parameters.

Table 1: Properties of this compound and Human α-Klotho

ComponentPropertyValue / DescriptionReference
Ligand Name This compound[1]
IUPAC Name {3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone}[1][5]
Activity Reduces FGF23-mediated ERK activities[1]
IC₅₀ 5.0 ± 0.23 μM[1][5][6]
Binding Site Interacts with residues on KL1, KL2, and the linker domains of α-Klotho.[1][4]
Protein Name α-Klotho (extracellular domain)[7]
Source Homo sapiens[8]
PDB ID 5W21 (as part of FGF23-FGFR1c-α-Klotho ternary complex)[1][7]
Structure Composed of two homologous domains, KL1 and KL2.[3]
Function Co-receptor for FGF23, involved in mineral homeostasis.[3]

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the biological context and the computational workflow.

FGF23_Signaling_Pathway FGF23 FGF23 Complex FGF23-α-Klotho-FGFR Ternary Complex FGF23->Complex Binds aKlotho α-Klotho aKlotho->Complex FGFR FGFR FGFR->Complex RAS_RAF RAS/RAF/MEK Complex->RAS_RAF Activates ZINC This compound ZINC->aKlotho Binds to ERK ERK Phosphorylation RAS_RAF->ERK Response Cellular Response (↓ Phosphate Reabsorption) ERK->Response

Caption: FGF23 signaling pathway and inhibition by this compound.

MD_Workflow cluster_P1 cluster_P2 cluster_P3 P1 1. System Preparation P2 2. MD Simulation P1->P2 P1_1 Fetch Protein (5W21) & Ligand (this compound) P1_2 Prepare Protein & Parameterize Ligand P1_1->P1_2 P1_3 Build Complex, Solvate & Add Ions P1_2->P1_3 P2_1 Energy Minimization P1_3->P2_1 P3 3. Analysis P2->P3 P2_2 NVT Equilibration P2_1->P2_2 P2_3 NPT Equilibration P2_2->P2_3 P2_4 Production MD Run P2_3->P2_4 P3_1 Trajectory Analysis (RMSD, RMSF, etc.) P2_4->P3_1 P3_2 Binding Free Energy (MM/PBSA or MM/GBSA) P3_1->P3_2

References

Application Notes and Protocols for ZINC12409120 in FGF23-Mediated Renal Phosphate Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor 23 (FGF23) is a critical endocrine regulator of phosphate and vitamin D homeostasis.[1][2] Dysregulation of FGF23 signaling is implicated in various hypophosphatemic and hyperphosphatemic disorders.[3][4] FGF23 exerts its effects by forming a ternary complex with a FGF receptor (FGFR) and the co-receptor α-Klotho, primarily in the renal proximal tubules.[1][5] This signaling cascade leads to the internalization and degradation of sodium-phosphate cotransporters (NaPi-2a and NaPi-2c), thereby reducing renal phosphate reabsorption.[3][5][6] The mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK), is a key downstream event in FGF23 signaling.[7]

ZINC12409120 has been identified as a small molecule inhibitor of the FGF23 signaling pathway.[5][8][9][10] It disrupts the crucial interaction between FGF23 and its co-receptor α-Klotho, thereby attenuating downstream signaling events.[5][8][9][10] These application notes provide a summary of the known quantitative data for this compound and detailed protocols for its characterization in studying FGF23-mediated renal phosphate transport.

Data Presentation

The following table summarizes the reported in vitro activity of this compound in inhibiting FGF23 signaling.

CompoundTarget InteractionAssay TypeCell LineIC50% InhibitionReference
This compoundFGF23:α-KlothoFGF23-mediated ERK phosphorylationHEK293 cells expressing α-Klotho5.0 ± 0.23 μM70%[5][8][9][10][11][12]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the FGF23 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.

FGF23_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lumen Renal Tubule Lumen FGF23 FGF23 aKlotho α-Klotho FGF23->aKlotho Binds FGFR FGFR aKlotho->FGFR Forms complex MEK MEK FGFR->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Phosphorylation NaPi2a_2c_internalization NaPi-2a/2c Internalization & Degradation pERK->NaPi2a_2c_internalization Leads to Phosphate_Reabsorption Decreased Phosphate Reabsorption NaPi2a_2c_internalization->Phosphate_Reabsorption

Caption: FGF23 Signaling Pathway in Renal Proximal Tubules.

ZINC12409120_Mechanism_of_Action FGF23 FGF23 aKlotho α-Klotho FGF23->aKlotho Binding Disrupted FGFR FGFR aKlotho->FGFR This compound This compound This compound->aKlotho Binds to Signaling_Blocked Downstream Signaling Blocked FGFR->Signaling_Blocked

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation (Proposed) A HEK293 cells expressing α-Klotho B Treat with this compound A->B C Stimulate with FGF23 B->C D ERK Phosphorylation Assay (Western Blot or Luciferase Reporter) C->D E Determine IC50 D->E F Opossum Kidney (OK) cells or mouse kidney slices G Treat with this compound F->G H Stimulate with FGF23 G->H I Phosphate Uptake Assay H->I J Assess reversal of FGF23-induced inhibition I->J K Animal model of hypophosphatemia (e.g., Hyp mice) L Administer this compound K->L M Measure serum phosphate, urinary phosphate excretion, and serum FGF23 levels L->M N Evaluate therapeutic efficacy M->N

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

In Vitro FGF23-Mediated ERK Phosphorylation Assay

This protocol is designed to quantify the inhibitory effect of this compound on FGF23-induced ERK phosphorylation in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human α-Klotho

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human FGF23

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well cell culture plates

  • Western blot equipment

Procedure:

  • Cell Culture: Culture HEK293 cells expressing α-Klotho in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 16-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Add the compound dilutions to the respective wells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).

  • FGF23 Stimulation: Add recombinant human FGF23 to each well at a final concentration known to elicit a submaximal response (e.g., EC80, typically around 1 nM) and incubate for 15-30 minutes at 37°C. Include a non-stimulated control.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 50 µL of cell lysis buffer to each well and incubate on ice for 10 minutes with gentle agitation.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Resolve equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal. Calculate the percentage inhibition of FGF23-induced ERK phosphorylation for each concentration of this compound and determine the IC50 value.

Ex Vivo Renal Phosphate Uptake Assay

This protocol measures the effect of this compound on FGF23-mediated inhibition of phosphate transport in a renal proximal tubule model. Opossum kidney (OK) cells are a well-established model for this purpose.[13][14][15][16]

Materials:

  • Opossum Kidney (OK) cells

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human FGF23

  • This compound

  • DMSO (vehicle control)

  • Uptake buffer (e.g., 137 mM NaCl, 5.4 mM KCl, 2.8 mM CaCl2, 1.2 mM MgSO4, 10 mM HEPES, pH 7.4)

  • Radiolabeled phosphate (e.g., ³²P-orthophosphate)

  • Stop solution (ice-cold uptake buffer with a high concentration of non-radiolabeled phosphate)

  • Scintillation fluid and counter

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Grow OK cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator until confluent.

  • Compound and FGF23 Treatment:

    • Pre-treat the confluent cell monolayers with this compound at various concentrations in serum-free medium for 1-2 hours.

    • Add FGF23 (e.g., 100 ng/mL) to the wells and incubate for an additional 4-6 hours. Include appropriate controls (vehicle, this compound alone, FGF23 alone).

  • Phosphate Uptake Measurement:

    • Aspirate the treatment medium and wash the cells twice with pre-warmed uptake buffer.

    • Add uptake buffer containing radiolabeled phosphate to each well and incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold stop solution.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Data Analysis:

    • Measure the radioactivity in an aliquot of the cell lysate using a scintillation counter.

    • Determine the protein concentration of the lysate.

    • Calculate the phosphate uptake as cpm/mg protein/minute.

    • Determine the ability of this compound to reverse the FGF23-induced inhibition of phosphate uptake.

In Vivo Assessment of Renal Phosphate Transport (General Protocol)

This is a general protocol for evaluating the in vivo efficacy of a FGF23 inhibitor like this compound in a mouse model.

Materials:

  • Hyp mice (a model for X-linked hypophosphatemia with elevated FGF23) or wild-type mice

  • This compound formulated for in vivo administration

  • Vehicle control

  • Metabolic cages for urine collection

  • Equipment for blood collection

  • Assay kits for measuring serum and urine phosphate and creatinine

  • ELISA kit for measuring serum FGF23 levels

Procedure:

  • Animal Acclimation: Acclimate mice to individual metabolic cages for several days before the start of the experiment.

  • Baseline Measurements: Collect 24-hour urine and baseline blood samples to determine initial urinary phosphate excretion, serum phosphate, and serum FGF23 levels.

  • Compound Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.

  • Sample Collection: Collect blood and 24-hour urine samples at various time points during the treatment period.

  • Biochemical Analysis:

    • Measure phosphate and creatinine concentrations in serum and urine samples.

    • Calculate the fractional excretion of phosphate (FePi).

    • Measure serum FGF23 levels using an ELISA kit.

  • Data Analysis: Compare the changes in serum phosphate, urinary phosphate excretion, and serum FGF23 levels between the this compound-treated group and the vehicle-treated group to assess the in vivo efficacy of the compound.

Conclusion

This compound represents a promising small molecule tool for the investigation of FGF23 signaling and its role in renal phosphate transport. The provided protocols offer a framework for researchers to further characterize the in vitro, ex vivo, and potential in vivo effects of this compound. These studies will be crucial in validating its utility as a probe for understanding FGF23 pathophysiology and as a potential lead compound for the development of novel therapeutics for FGF23-related disorders.

References

Application of ZINC12409120 in High-Throughput Screening for FGF23 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fibroblast Growth Factor 23 (FGF23) is a key hormone regulating phosphate and vitamin D metabolism.[1] Elevated levels of FGF23 are implicated in various disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO), making it a significant therapeutic target.[1] The biological activity of FGF23 is dependent on the formation of a ternary complex with its receptor (FGFR) and the co-receptor α-Klotho.[1] Disrupting the interaction between FGF23 and α-Klotho presents a promising strategy for inhibiting FGF23 signaling.

ZINC12409120 has been identified as a small molecule inhibitor of the FGF23 signaling pathway.[1][2][3][4][5][6][7] This compound specifically targets the co-receptor α-Klotho, thereby preventing the formation of the FGF23/FGFR/α-Klotho complex and subsequent downstream signaling.[1][2][3][5][6][7] High-throughput screening (HTS) campaigns can leverage this compound as a reference compound to identify and characterize novel inhibitors of the FGF23 pathway.

The primary mechanism of action for this compound is the disruption of the protein-protein interaction between FGF23 and α-Klotho.[1][2] This leads to a significant reduction in the activation of the downstream mitogen-activated protein kinase (MAPK) signaling cascade, specifically measured by the phosphorylation of extracellular signal-regulated kinase (ERK).[1][2][3][5][6][7] In vitro studies have demonstrated that this compound effectively inhibits FGF23-mediated ERK activity.[1][2][3][5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as an FGF23 inhibitor.

CompoundTargetMechanism of ActionIC50Effect on Downstream Signaling
This compoundα-KlothoDisrupts the FGF23:α-Klotho interaction5.0 ± 0.23 μMReduces FGF23-mediated ERK activity by 70%[1][2][3][5][6][7]

FGF23 Signaling Pathway

The canonical FGF23 signaling pathway is initiated by the formation of a stable complex between FGF23, the FGF receptor (FGFR), and the co-receptor α-Klotho. This interaction leads to the activation of the RAS/RAF/MEK/ERK kinase cascade, ultimately resulting in the phosphorylation of ERK and the regulation of target genes involved in phosphate homeostasis.

FGF23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF23 FGF23 TernaryComplex FGF23-FGFR-α-Klotho Ternary Complex FGF23->TernaryComplex aKlotho α-Klotho aKlotho->TernaryComplex FGFR FGFR FGFR->TernaryComplex RAS RAS TernaryComplex->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Nucleus Nucleus pERK->Nucleus GeneRegulation Gene Regulation (Phosphate Homeostasis) Nucleus->GeneRegulation This compound This compound This compound->aKlotho Inhibits Interaction

Caption: Canonical FGF23 signaling pathway and the inhibitory action of this compound.

High-Throughput Screening Protocol for FGF23 Inhibitors

This protocol describes a cell-based high-throughput screening assay to identify inhibitors of the FGF23 signaling pathway by measuring the phosphorylation of ERK.

1. Principle

This assay utilizes a HEK293 cell line stably expressing the human α-Klotho co-receptor. In the presence of FGF23, the formation of the FGF23/FGFR/α-Klotho complex activates the MAPK pathway, leading to the phosphorylation of ERK. Small molecule inhibitors that disrupt this signaling cascade will result in a decrease in phosphorylated ERK levels, which can be quantified using a sensitive detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase reporter assay.

2. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human α-Klotho (HEK293-Klotho).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Medium: Serum-free DMEM.

  • Recombinant Human FGF23: To stimulate the signaling pathway.

  • Test Compounds: Library of small molecules, including this compound as a positive control.

  • Assay Plates: 384-well, white, solid-bottom cell culture plates.

  • Detection Reagents:

    • For HTRF: Phospho-ERK (Thr202/Tyr204) HTRF kit (containing donor and acceptor antibodies).

    • For Luciferase Reporter Assay: A reporter plasmid with a MAPK-responsive element (e.g., Serum Response Element - SRE) driving luciferase expression, and a suitable luciferase assay system.

  • Lysis Buffer: As provided in the detection kit or a suitable alternative.

  • Plate Reader: Capable of reading HTRF or luminescence signals.

3. Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment and Stimulation cluster_detection Signal Detection cluster_analysis Data Analysis SeedCells 1. Seed HEK293-Klotho cells in 384-well plates Incubate1 2. Incubate for 24 hours (37°C, 5% CO2) SeedCells->Incubate1 Starve 3. Serum starve cells for 4-6 hours Incubate1->Starve AddCompounds 4. Add test compounds (including this compound) Starve->AddCompounds Incubate2 5. Incubate for 1 hour AddCompounds->Incubate2 AddFGF23 6. Add FGF23 to stimulate (except negative controls) Incubate2->AddFGF23 Incubate3 7. Incubate for 15-30 minutes AddFGF23->Incubate3 LyseCells 8. Lyse cells Incubate3->LyseCells AddReagents 9. Add detection reagents (HTRF antibodies or Luciferase substrate) LyseCells->AddReagents Incubate4 10. Incubate as per kit instructions AddReagents->Incubate4 ReadPlate 11. Read plate (HTRF or Luminescence) Incubate4->ReadPlate Calculate 12. Calculate % inhibition ReadPlate->Calculate IC50 13. Determine IC50 values for hits Calculate->IC50

Caption: High-throughput screening workflow for the identification of FGF23 inhibitors.

4. Detailed Protocol

4.1. Cell Seeding

  • Harvest HEK293-Klotho cells and resuspend in fresh cell culture medium to the desired density.

  • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

4.2. Compound Addition and Stimulation

  • After incubation, remove the culture medium and replace it with 20 µL of serum-free DMEM.

  • Incubate for 4-6 hours to serum-starve the cells.

  • Prepare serial dilutions of test compounds and this compound (positive control) in assay medium.

  • Add 5 µL of the compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plate for 1 hour at 37°C.

  • Prepare a solution of recombinant human FGF23 in assay medium.

  • Add 5 µL of the FGF23 solution to all wells except the negative control wells (which receive 5 µL of assay medium only).

  • Incubate for 15-30 minutes at 37°C.

4.3. Detection of ERK Phosphorylation (HTRF)

  • Lyse the cells by adding 10 µL of the lysis buffer provided in the HTRF kit to each well.

  • Incubate for 30 minutes at room temperature with gentle shaking.

  • Add 10 µL of the HTRF antibody mix (donor and acceptor antibodies) to each well.

  • Incubate for 2-4 hours at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

4.4. Data Analysis

  • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

  • Determine the percentage of inhibition for each test compound concentration using the following formula:

    % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Negative_Control) / (Ratio_Positive_Control - Ratio_Negative_Control))

    • Ratio_Compound: HTRF ratio in the presence of the test compound.

    • Ratio_Negative_Control: HTRF ratio of unstimulated cells (no FGF23).

    • Ratio_Positive_Control: HTRF ratio of FGF23-stimulated cells with vehicle.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for active compounds.

5. Expected Results

  • Positive Control (this compound): A dose-dependent inhibition of FGF23-induced ERK phosphorylation should be observed, with an IC50 value of approximately 5.0 µM.

  • Negative Control: Minimal ERK phosphorylation signal.

  • Vehicle Control: Maximum ERK phosphorylation signal upon FGF23 stimulation.

  • Hit Compounds: Compounds that show significant, dose-dependent inhibition of ERK phosphorylation will be identified as potential FGF23 signaling inhibitors. These hits can then be further validated in secondary assays.

References

Application Notes and Protocols for Measuring the IC50 of ZINC12409120

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ZINC12409120 has been identified as a small molecule inhibitor of the Fibroblast Growth Factor 23 (FGF23) signaling pathway. Specifically, it disrupts the interaction between FGF23 and its co-receptor α-Klotho.[1][2][3][4][5][6] This inhibition leads to a reduction in the downstream phosphorylation of Extracellular signal-regulated kinase (ERK), a key event in the FGF23 signaling cascade.[1][2][3] Measuring the half-maximal inhibitory concentration (IC50) of this compound is crucial for quantifying its potency and is a critical parameter in drug discovery and development.[7][8] These application notes provide detailed protocols for determining the IC50 of this compound using a cell-based reporter assay.

Principle of the Assay: The primary method to determine the IC50 of this compound relies on a cell-based assay that quantifies the inhibition of FGF23-induced ERK activation.[3] The assay utilizes Human Embryonic Kidney 293T (HEK 293T) cells, which endogenously express the FGF receptor 1c (FGFR1c) but lack α-Klotho, a necessary co-receptor for FGF23 signaling.[3][4] By transiently transfecting these cells with a plasmid encoding human α-Klotho, the cellular machinery required for FGF23 signaling is reconstituted. Additionally, an ERK luciferase reporter system is co-transfected, where the expression of luciferase is driven by an ERK-responsive promoter. Upon stimulation with FGF23, the signaling cascade is activated, leading to ERK phosphorylation and subsequent luciferase expression. This compound, by inhibiting the FGF23:α-Klotho interaction, reduces luciferase activity in a dose-dependent manner. The IC50 value is then determined by measuring the concentration of this compound that causes a 50% reduction in luciferase activity.[3]

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound.

CompoundTarget InteractionMeasured EffectIC50 (µM)
This compoundFGF23:α-KlothoReduction of FGF23-mediated ERK activities5.0 ± 0.23[1][2][3][5][6]

Experimental Protocols

Cell-Based ERK Luciferase Reporter Assay for IC50 Determination of this compound

This protocol details the in vitro method to determine the IC50 of this compound by measuring its inhibitory effect on FGF23-mediated ERK activation.[3]

Materials and Reagents:

  • HEK 293T cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Plasmid encoding full-length human α-Klotho

  • ERK luciferase reporter plasmid

  • Renilla luciferase-null internal control plasmid

  • Transfection reagent (e.g., Lonza Cell Line Nucleofector Kit R)

  • Recombinant human FGF23

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Culture:

    • Culture HEK 293T cells in DMEM supplemented with 10% FBS and 1% P/S in a humidified incubator at 37°C with 5% CO2.[3]

    • Passage the cells regularly to maintain them in the exponential growth phase.

  • Transfection:

    • Co-transfect HEK 293T cells with plasmids encoding human α-Klotho, the ERK luciferase reporter, and the Renilla luciferase-null internal control.[3] Electroporation is a suitable method.[3]

    • After transfection, seed the cells into 96-well plates at an appropriate density.

    • Allow the cells to recover and express the transfected plasmids for 36 hours.[3]

  • Compound Treatment and FGF23 Stimulation:

    • Prepare a serial dilution of this compound in culture medium. A suitable concentration range to test would be from 10⁻⁹ M to 10⁻⁴ M.[3]

    • After the 36-hour incubation, replace the medium with fresh medium containing the different concentrations of this compound.

    • Include control wells with vehicle (e.g., DMSO) only.

    • Stimulate the cells with 1 nM recombinant human FGF23.[3] Include a set of wells with this compound but without FGF23 stimulation to assess baseline activity.[3]

    • Incubate the plates for 5 hours at 37°C.[3]

  • Luciferase Assay:

    • After the 5-hour incubation, lyse the cells using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.[3]

    • Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.[3]

  • Data Analysis and IC50 Determination:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • The percentage of inhibition is calculated for each concentration of this compound relative to the control (FGF23 stimulation with vehicle).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[3] The IC50 is the concentration of this compound that produces 50% of the maximal inhibition.[8]

Visualizations

FGF23_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1c FRS2a FRS2α FGFR->FRS2a Activates aKlotho α-Klotho aKlotho->FGFR Forms Complex FGF23 FGF23 FGF23->aKlotho Binds This compound This compound This compound->aKlotho Inhibits Interaction Ras Ras FRS2a->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_p p-ERK ERK->ERK_p TF Transcription Factors ERK_p->TF Gene Gene Expression TF->Gene

Caption: FGF23 signaling pathway and the inhibitory action of this compound.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture HEK 293T Cells B Co-transfect with α-Klotho, ERK-Luciferase, and Renilla Plasmids A->B C Seed cells into 96-well plates B->C D Incubate for 36 hours C->D E Treat with serial dilutions of this compound D->E F Stimulate with 1 nM FGF23 E->F G Incubate for 5 hours F->G H Lyse cells and measure Firefly & Renilla Luciferase G->H I Normalize Firefly to Renilla activity H->I J Plot % Inhibition vs. [this compound] I->J K Determine IC50 via non-linear regression J->K

Caption: Experimental workflow for determining the IC50 of this compound.

References

In Vivo Efficacy and Mechanism of Action of ZINC12409120 for the Treatment of Hypophosphatemic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for the in vivo evaluation of ZINC12409120, a small molecule inhibitor of the Fibroblast Growth Factor 23 (FGF23) and α-Klotho interaction. Elevated FGF23 levels are implicated in several hypophosphatemic disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[1][2][3] this compound has been identified as a disruptor of the FGF23:α-Klotho interaction, leading to a reduction in FGF23-mediated ERK signaling in vitro with a half-maximal inhibitory concentration (IC50) of 5.0 ± 0.23 μM.[1][2][3][4] These application notes and protocols outline a comprehensive in vivo study design using the well-established Hyp mouse model of XLH to assess the therapeutic potential of this compound. The protocols cover drug formulation, administration, pharmacokinetic analysis, efficacy assessment through biochemical and bone-related endpoints, and preliminary safety evaluation.

Introduction

Fibroblast Growth Factor 23 (FGF23) is a key hormone regulating phosphate and vitamin D homeostasis.[1] Excessive FGF23 activity leads to renal phosphate wasting and hypophosphatemia, resulting in debilitating skeletal abnormalities such as rickets and osteomalacia.[1][2][3] this compound has emerged as a promising small molecule candidate that targets the interaction between FGF23 and its co-receptor α-Klotho, a critical step for FGF23 signaling.[1][2][3][4] By disrupting this protein-protein interaction, this compound has the potential to normalize phosphate levels and ameliorate the skeletal phenotype in conditions of FGF23 excess.

This document provides a roadmap for researchers to conduct preclinical in vivo studies to validate the therapeutic efficacy and elucidate the mechanism of action of this compound. The primary model for these studies is the Hyp mouse, an established animal model for X-linked hypophosphatemia that exhibits the characteristic biochemical and skeletal features of the human disease.

Signaling Pathway and Experimental Workflow

To visually represent the targeted signaling pathway and the proposed experimental design, the following diagrams are provided in the DOT language for Graphviz.

FGF23_Signaling_Pathway cluster_0 FGF23 Signaling Cascade FGF23 FGF23 FGFR FGF Receptor FGF23->FGFR binds aKlotho α-Klotho aKlotho->FGFR co-receptor ERK ERK Signaling FGFR->ERK activates This compound This compound This compound->aKlotho inhibits interaction ERK_p pERK ERK->ERK_p Phosphate_reabsorption Renal Phosphate Reabsorption ERK_p->Phosphate_reabsorption inhibits VitaminD_synthesis 1α-hydroxylase activity (Vitamin D Synthesis) ERK_p->VitaminD_synthesis inhibits Serum_Phosphate Serum Phosphate Phosphate_reabsorption->Serum_Phosphate increases Bone_Mineralization Bone Mineralization VitaminD_synthesis->Bone_Mineralization promotes Serum_Phosphate->Bone_Mineralization required for Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase (4 weeks) cluster_monitoring Monitoring cluster_pk Pharmacokinetics (Satellite Group) cluster_efficacy Efficacy Assessment (End of Study) Acclimatization Acclimatize Hyp Mice (1 week) Randomization Randomize into Groups (n=10/group) Acclimatization->Randomization Vehicle Vehicle Control (Daily IP injection) Randomization->Vehicle ZINC_Low This compound Low Dose (Daily IP injection) Randomization->ZINC_Low ZINC_High This compound High Dose (Daily IP injection) Randomization->ZINC_High PK_Dosing Single IP Dose Randomization->PK_Dosing Weekly_Monitoring Weekly Body Weight & Clinical Observations Vehicle->Weekly_Monitoring Blood_Collection Terminal Blood Collection Vehicle->Blood_Collection Bone_Harvest Tibia & Femur Harvest Vehicle->Bone_Harvest ZINC_Low->Weekly_Monitoring ZINC_Low->Blood_Collection ZINC_Low->Bone_Harvest ZINC_High->Weekly_Monitoring ZINC_High->Blood_Collection ZINC_High->Bone_Harvest PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis Biochemistry Serum Phosphate & FGF23 Measurement Blood_Collection->Biochemistry MicroCT Micro-CT Analysis Bone_Harvest->MicroCT Histomorphometry Bone Histomorphometry Bone_Harvest->Histomorphometry

References

ZINC12409120: A Chemical Probe for Interrogating the FGF23 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor 23 (FGF23) is a bone-derived hormone that plays a central role in regulating phosphate and vitamin D homeostasis. Dysregulation of the FGF23 signaling pathway is implicated in various metabolic disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[1][2][3][4] Chemical probes are essential tools for dissecting the complexities of such signaling pathways and for the validation of new therapeutic targets.[5][6] ZINC12409120 has been identified as a potent and selective small-molecule inhibitor of the FGF23 pathway, offering a valuable tool for in-depth research and drug discovery efforts.[1][2][3][7][8]

This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate the FGF23 signaling cascade.

Mechanism of Action

This compound functions by disrupting the critical protein-protein interaction between FGF23 and its obligatory co-receptor, α-Klotho.[1][2][3] The formation of a ternary complex between FGF23, α-Klotho, and a Fibroblast Growth Factor Receptor (FGFR) is essential for the canonical FGF23 signaling pathway.[1][9][10] this compound binds to α-Klotho, specifically interacting with residues on the KL1 and KL2 domains, as well as the linker region between them. This binding sterically hinders the association of FGF23 with α-Klotho, thereby preventing the formation of the active signaling complex and subsequent downstream signal transduction.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a clear reference for its potency and efficacy in cellular assays.

ParameterValueExperimental ContextReference
IC50 5.0 ± 0.23 μMInhibition of FGF23-mediated ERK phosphorylation in α-Klotho-transfected HEK293T cells.[1][2][3][7][8]
ERK Activity Reduction ~70%Reduction of FGF23-mediated ERK reporter activities in α-Klotho-transfected HEK293T cells.[1][2][3][7][8]

Signaling Pathway and Experimental Workflow

To effectively utilize this compound, a thorough understanding of the FGF23 signaling pathway and a structured experimental workflow are crucial.

FGF23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF23 FGF23 ReceptorComplex FGF23-FGFR-α-Klotho Ternary Complex FGF23->ReceptorComplex Binds This compound This compound AlphaKlotho α-Klotho This compound->AlphaKlotho Inhibits Interaction AlphaKlotho->ReceptorComplex FGFR FGFR FGFR->ReceptorComplex FRS2 FRS2 ReceptorComplex->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK_P p-ERK1/2 ERK->ERK_P Phosphorylation Nucleus Nucleus ERK_P->Nucleus GeneExpression Regulation of Gene Expression (e.g., NPT2a, CYP24A1) Nucleus->GeneExpression

FGF23 Signaling Pathway and Point of Inhibition by this compound.

The diagram above illustrates the canonical FGF23 signaling pathway, culminating in the phosphorylation of ERK1/2 and subsequent regulation of gene expression. This compound acts extracellularly by binding to α-Klotho, thereby preventing the formation of the active signaling complex.

Experimental_Workflow cluster_validation Target Engagement & Primary Validation cluster_downstream Downstream Functional Assays cluster_selectivity Selectivity & Off-Target Analysis CoIP Co-Immunoprecipitation (FGF23 & α-Klotho) end End: Characterize this compound as a selective FGF23 pathway probe CoIP->end ERK_Assay ERK Phosphorylation Assay (In-Cell Western / Western Blot) NPT2a_Assay NPT2a Expression Analysis (qPCR / Western Blot) ERK_Assay->NPT2a_Assay VitaminD_Assay Vitamin D Metabolism Assay (ELISA / LC-MS) NPT2a_Assay->VitaminD_Assay VitaminD_Assay->end Selectivity_Screen Kinase Panel Screening Cell_Viability Cell Viability Assay Selectivity_Screen->Cell_Viability Cell_Viability->end start Start: Treat cells with this compound start->CoIP start->ERK_Assay start->Selectivity_Screen

Experimental Workflow for Characterizing this compound.

This workflow outlines the key experimental stages for validating this compound as a chemical probe. It begins with confirming target engagement and primary pathway inhibition, followed by assessing downstream functional consequences and finally, evaluating selectivity and potential off-target effects.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on the FGF23 signaling pathway.

Protocol 1: Co-Immunoprecipitation to Assess FGF23-α-Klotho Interaction

This protocol details the steps to determine if this compound disrupts the interaction between FGF23 and α-Klotho.

Materials:

  • HEK293T cells co-transfected with expression vectors for FGF23 and α-Klotho

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-α-Klotho antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • Anti-FGF23 antibody for western blotting

  • This compound

  • DMSO (vehicle control)

Procedure:

  • Cell Culture and Treatment:

    • Culture co-transfected HEK293T cells to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 μM) or DMSO for a predetermined time (e.g., 4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-α-Klotho antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold wash buffer.[11]

  • Elution:

    • Elute the protein complexes from the beads using elution buffer.

    • Immediately neutralize the eluate with neutralization buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the anti-FGF23 antibody.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

Expected Results: A decrease in the amount of co-immunoprecipitated FGF23 with increasing concentrations of this compound indicates that the compound disrupts the FGF23-α-Klotho interaction.

Protocol 2: In-Cell Western™ Assay for ERK1/2 Phosphorylation

This protocol provides a high-throughput method to quantify the inhibition of FGF23-induced ERK1/2 phosphorylation by this compound.

Materials:

  • HEK293T cells stably expressing α-Klotho and FGFR1c

  • 96-well black-walled microplates

  • Serum-free cell culture medium

  • Recombinant human FGF23

  • This compound

  • DMSO (vehicle control)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., LI-COR Intercept® (PBS) Blocking Buffer)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • LI-COR Odyssey® Imaging System

Procedure:

  • Cell Seeding:

    • Seed HEK293T-Klotho/FGFR1c cells in a 96-well plate and grow to 70-80% confluency.[8]

  • Serum Starvation:

    • Serum-starve the cells for 12-24 hours in serum-free medium to reduce basal ERK phosphorylation.[8]

  • Treatment:

    • Pre-treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 μM) or DMSO for 1-4 hours.[8]

    • Stimulate the cells with a predetermined concentration of recombinant human FGF23 (e.g., 100 ng/mL) for 15 minutes.[8]

  • Fixation and Permeabilization:

    • Fix the cells with fixation solution for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

  • Blocking and Antibody Incubation:

    • Block the cells with blocking buffer for 90 minutes at room temperature.

    • Incubate the cells with a cocktail of the primary antibodies (anti-phospho-ERK and anti-total ERK) overnight at 4°C.

    • Wash the cells with PBS containing 0.1% Tween-20.

    • Incubate the cells with a cocktail of the fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells with PBS containing 0.1% Tween-20.

    • Scan the plate using a LI-COR Odyssey® Imaging System.

    • Quantify the fluorescence intensity for both phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal.

Expected Results: this compound should cause a dose-dependent decrease in the normalized phospho-ERK signal, from which an IC50 value can be calculated.

Protocol 3: Analysis of Sodium-Phosphate Cotransporter 2a (NPT2a) Expression

This protocol describes how to assess the effect of this compound on a key downstream target of FGF23 signaling, the renal sodium-phosphate cotransporter NPT2a.

Materials:

  • Human renal proximal tubule epithelial cells (e.g., HK-2)

  • Cell culture medium

  • Recombinant human FGF23

  • This compound

  • DMSO (vehicle control)

  • RNA extraction kit

  • qRT-PCR reagents (primers for NPT2a and a housekeeping gene, e.g., GAPDH)

  • Cell lysis buffer for protein extraction

  • Anti-NPT2a antibody for western blotting

Procedure:

  • Cell Culture and Treatment:

    • Culture renal proximal tubule cells to confluency.

    • Treat the cells with FGF23 in the presence or absence of this compound for an appropriate time (e.g., 24 hours).

  • RNA Extraction and qRT-PCR:

    • Extract total RNA from the cells.

    • Perform reverse transcription to generate cDNA.

    • Quantify NPT2a and housekeeping gene mRNA levels using qRT-PCR.

    • Normalize NPT2a expression to the housekeeping gene.

  • Protein Extraction and Western Blot:

    • Lyse the cells and quantify total protein concentration.

    • Perform western blotting as described in Protocol 1, using an anti-NPT2a antibody.

Expected Results: FGF23 treatment should decrease NPT2a mRNA and protein expression. This compound is expected to rescue this effect, leading to a dose-dependent increase in NPT2a expression in the presence of FGF23.

Selectivity and Off-Target Effects

A crucial aspect of characterizing a chemical probe is to assess its selectivity.[5][12][13][14]

  • Kinase Profiling: To ensure that the observed effects of this compound are due to the inhibition of the FGF23 pathway and not off-target kinase inhibition, it is recommended to screen the compound against a panel of kinases.

  • Cell Viability Assays: It is important to determine the concentration range at which this compound exhibits its inhibitory effects without causing general cellular toxicity. Standard cell viability assays (e.g., MTT or CellTiter-Glo®) should be performed.

Conclusion

This compound is a valuable chemical probe for investigating the FGF23 signaling pathway. Its well-defined mechanism of action, coupled with its demonstrated potency in cellular assays, makes it a powerful tool for researchers in academia and industry. The detailed protocols provided herein offer a comprehensive guide for the validation and application of this compound to further elucidate the role of FGF23 in health and disease, and to facilitate the development of novel therapeutics for FGF23-related disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ZINC12409120 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ZINC12409120 in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small-molecule inhibitor that disrupts the interaction between Fibroblast Growth Factor 23 (FGF23) and its co-receptor, α-Klotho.[1][2] By interfering with the formation of the FGF23/FGFR/α-Klotho ternary complex, this compound inhibits the downstream signaling cascade, notably the phosphorylation of Extracellular signal-regulated kinase (ERK).[1][2][3]

Q2: What is the reported in vitro potency of this compound?

A2: this compound has been shown to reduce FGF23-mediated ERK activity by 70% in human embryonic kidney (HEK) 293T cells. The half-maximal inhibitory concentration (IC50) for this effect was determined to be 5.0 ± 0.23 μM.[1][2][3][4][5]

Q3: In which cell lines has this compound been tested?

A3: The primary reported cell line for in vitro testing of this compound is human embryonic kidney (HEK) 293T cells.[4]

Q4: What is the recommended starting concentration range for my experiments?

A4: Based on the reported IC50 of 5.0 μM, a good starting point for your experiments would be a dose-response curve that brackets this value. A range from 100 nM to 100 μM is advisable to capture the full inhibitory curve.

Q5: What is the recommended solvent and final concentration for in vitro assays?

A5: Like many small molecules, this compound is likely soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6]

Troubleshooting Guides

Problem 1: I am not observing any inhibition of ERK phosphorylation with this compound.

  • Possible Cause: Compound instability or degradation.

    • Troubleshooting Step: Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Prepare fresh dilutions from a stock solution for each experiment.

  • Possible Cause: Suboptimal assay conditions.

    • Troubleshooting Step: Verify the activity of your positive control to confirm that the assay is working correctly. Optimize incubation times with this compound and the stimulation time with FGF23.

  • Possible Cause: Incorrect concentration of this compound.

    • Troubleshooting Step: Perform a wide dose-response curve to ensure you are testing within the effective concentration range.

Problem 2: I am observing significant cell death in my experiments.

  • Possible Cause: Cytotoxicity of this compound at high concentrations.

    • Troubleshooting Step: Determine the cytotoxic concentration 50 (CC50) of this compound in your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Aim to work at concentrations below the CC50.

  • Possible Cause: High concentration of the solvent (DMSO).

    • Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, generally below 0.5%.[6] Include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Problem 3: My results are not reproducible.

  • Possible Cause: Inconsistent cell culture conditions.

    • Troubleshooting Step: Use cells with a consistent passage number and ensure they are seeded at a uniform density. Cell confluency can affect signaling responses.

  • Possible Cause: Variability in compound preparation.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a single, validated stock solution for each set of experiments.

Data Presentation

ParameterValueCell LineAssay TypeReference
IC50 5.0 ± 0.23 μMHEK 293TERK Reporter Assay[1][2][3][4][5]
Inhibition 70% reduction in FGF23-mediated ERK activityHEK 293TERK Reporter Assay[1][2][3][4][5]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for small volumes to be added to the final assay, minimizing the final DMSO concentration.

  • Procedure:

    • Calculate the required mass of this compound for your desired stock concentration and volume.

    • Carefully weigh the compound and dissolve it in the appropriate volume of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

2. ERK Phosphorylation Reporter Assay in HEK293T Cells

This protocol is a generalized procedure based on common practices for such assays.

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection (if using a reporter plasmid):

    • Co-transfect cells with an ERK-responsive reporter plasmid (e.g., containing a Serum Response Element - SRE - driving luciferase expression) and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

  • Serum Starvation:

    • After 24 hours, replace the growth medium with a serum-free or low-serum medium and incubate for another 18-24 hours. This reduces basal ERK activity.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in a serum-free medium.

    • Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for a predetermined time (e.g., 1-2 hours).

  • Stimulation:

    • Stimulate the cells with an appropriate concentration of FGF23. The optimal concentration should be determined in preliminary experiments.

    • Incubate for the time known to induce peak ERK phosphorylation (typically 5-15 minutes for FGF23).

  • Lysis and Reporter Assay:

    • Lyse the cells according to the reporter assay kit manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the ERK-responsive reporter signal to the control reporter signal.

    • Plot the normalized reporter activity against the log of this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

FGF23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF23 FGF23 aKlotho α-Klotho FGF23->aKlotho This compound This compound This compound->aKlotho Inhibition FGFR FGFR RAS RAS FGFR->RAS aKlotho->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation Transcription Gene Transcription pERK->Transcription

Caption: this compound inhibits the FGF23 signaling pathway.

Experimental_Workflow_IC50 start Start seed_cells Seed HEK293T Cells in 96-well plate start->seed_cells transfect Transfect with ERK Reporter Plasmids seed_cells->transfect starve Serum Starve Cells (18-24h) transfect->starve add_inhibitor Add this compound (Dose-Response) starve->add_inhibitor stimulate Stimulate with FGF23 add_inhibitor->stimulate lyse Lyse Cells stimulate->lyse read_luminescence Measure Luciferase Activity lyse->read_luminescence analyze Data Analysis: Normalize & Plot read_luminescence->analyze calculate_ic50 Calculate IC50 analyze->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for IC50 determination of this compound.

Troubleshooting_Logic start Unexpected Results? no_effect No Inhibitory Effect start->no_effect Yes high_toxicity High Cell Toxicity start->high_toxicity Yes not_reproducible Results Not Reproducible start->not_reproducible Yes check_compound Verify Compound Integrity & Solubility no_effect->check_compound check_assay Check Assay Controls (Positive & Vehicle) no_effect->check_assay optimize_conc Optimize Concentration & Incubation Time no_effect->optimize_conc check_cc50 Determine CC50 high_toxicity->check_cc50 check_dmso Verify Final DMSO Concentration (<0.5%) high_toxicity->check_dmso standardize_cells Standardize Cell Passage & Density not_reproducible->standardize_cells fresh_dilutions Use Fresh Dilutions from Aliquoted Stock not_reproducible->fresh_dilutions

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: ZINC12409120 Experimental Setup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZINC12409120. Our aim is to address common challenges encountered during experimental setups involving this small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor identified from the ZINC database. It has been shown to disrupt the interaction between Fibroblast Growth Factor 23 (FGF23) and its co-receptor, α-Klotho.[1][2][3][4][5][6] This disruption inhibits the downstream signaling cascade, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][2][3][4][5][6] By blocking this pathway, this compound can be used to study the physiological and pathological roles of FGF23 signaling.

Q2: What is the reported potency of this compound?

A2: this compound has been experimentally determined to have a half-maximal inhibitory concentration (IC50) of 5.0 ± 0.23 μM in reducing FGF23-mediated ERK activity.[1][2][4][5][6]

Q3: In what solvent should I dissolve and store this compound?

Q4: What are the best practices for storing this compound?

A4: For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C. If stored as a stock solution in DMSO, it should also be kept at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to degradation of the compound.

Q5: I am not observing the expected inhibition of ERK phosphorylation with this compound. What are some potential reasons for this?

A5: Several factors could contribute to a lack of inhibitory activity. These include:

  • Compound Integrity: The compound may have degraded. Verify the integrity of your stock through analytical methods if possible.

  • Solubility Issues: The compound may not be fully dissolved in your assay buffer, leading to a lower effective concentration. Visually inspect for any precipitates.

  • Assay Conditions: The concentration of FGF23 or the expression levels of α-Klotho and FGFR in your cell model may be too high, requiring a higher concentration of the inhibitor.

  • Cellular Health: Ensure your cells are healthy and not overly confluent, as this can affect signaling pathways.

  • Experimental Protocol: Review your Western blot or other detection method protocol for any technical issues, such as inadequate lysis buffer, absence of phosphatase inhibitors, or antibody problems.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound
  • Possible Cause: The compound has poor solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Try Gentle Heating: Warm the solution gently (e.g., 37°C) to aid dissolution.

    • Sonication: Use a sonicator to help break up any aggregates.

    • Alternative Solvents: If DMSO is not effective, consider other organic solvents such as ethanol or dimethylformamide (DMF). However, always check for compatibility with your experimental system and ensure the final solvent concentration is non-toxic to your cells.

Issue 2: Inconsistent Results in ERK Phosphorylation Assay
  • Possible Cause: Variability in experimental setup and execution.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure consistent cell density across all wells and experiments.

    • Optimize Stimulation Time: The kinetics of FGF23-induced ERK phosphorylation can be transient. Perform a time-course experiment to determine the optimal stimulation time for your cell model.

    • Positive and Negative Controls: Always include a known inhibitor of the FGF23 pathway as a positive control and a vehicle-only (e.g., DMSO) control. An inactive structural analog of this compound, if available, can serve as an excellent negative control.[7]

    • Reagent Quality: Use fresh aliquots of FGF23, α-Klotho, and this compound for each experiment to avoid degradation.

Issue 3: High Background in Western Blot for Phospho-ERK
  • Possible Cause: Suboptimal antibody concentrations or washing steps.

  • Troubleshooting Steps:

    • Optimize Antibody Dilutions: Perform a titration of both your primary and secondary antibodies to find the optimal concentrations that yield a strong signal with low background.

    • Increase Washing Steps: Increase the number and duration of washes with TBST (Tris-Buffered Saline with Tween 20) after antibody incubations.

    • Blocking: Ensure your blocking buffer (e.g., 5% BSA or non-fat milk in TBST) is fresh and that the blocking step is performed for at least one hour at room temperature. For phospho-antibodies, BSA is often preferred over milk.

Quantitative Data Summary

ParameterValueReference
IC50 (ERK Inhibition) 5.0 ± 0.23 μM[1][2][4][5][6]
Mechanism of Action Disrupts FGF23-α-Klotho interaction[1][2][3][4][5][6]
Target Pathway FGF23/α-Klotho/FGFR/ERK[1][2][3][4][5][6]

Experimental Protocols

Detailed Protocol: In Vitro Inhibition of FGF23-Induced ERK Phosphorylation in HEK293 Cells

This protocol outlines the steps to assess the inhibitory effect of this compound on FGF23-induced ERK phosphorylation in Human Embryonic Kidney (HEK293) cells co-expressing α-Klotho and an FGF receptor.

Materials:

  • HEK293 cells stably expressing α-Klotho (HEK-mKL)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Serum-free DMEM

  • Recombinant human FGF23

  • Recombinant human soluble α-Klotho (optional, can enhance signaling)

  • This compound

  • DMSO

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer apparatus

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK-mKL cells in DMEM with 10% FBS.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation:

    • Once cells reach the desired confluency, wash them once with PBS.

    • Replace the growth medium with serum-free DMEM and incubate for 12-24 hours. This reduces basal levels of ERK phosphorylation.

  • Inhibitor Pre-treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the this compound stock solution in serum-free DMEM to the desired final concentrations (e.g., a dose-response range from 0.1 µM to 50 µM).

    • Aspirate the starvation medium and add the inhibitor-containing medium to the cells.

    • Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

    • Incubate for 1-2 hours at 37°C.

  • FGF23 Stimulation:

    • Prepare a solution of recombinant FGF23 in serum-free DMEM at a concentration known to induce robust ERK phosphorylation (e.g., 1 nM). If using soluble α-Klotho, pre-incubate it with FGF23.

    • Add the FGF23 solution directly to the wells containing the inhibitor and vehicle controls.

    • Incubate for the pre-determined optimal stimulation time (e.g., 10-15 minutes) at 37°C.[8]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and Western blotting according to standard procedures to detect phospho-ERK1/2 and total-ERK1/2.

Visualizations

FGF23_Signaling_Pathway cluster_receptor Cell Membrane FGF23 FGF23 aKlotho α-Klotho FGF23->aKlotho Binds RAS RAS FGF23->RAS Activates FGFR FGFR aKlotho->FGFR Forms Complex aKlotho->RAS Activates FGFR->RAS Activates This compound This compound This compound->aKlotho Inhibits Interaction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Response Cellular Response pERK->Response

Caption: FGF23 Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Seed HEK-mKL cells serum_starve 2. Serum starve cells (12-24h) cell_culture->serum_starve inhibitor_tx 3. Pre-treat with this compound (1-2h) serum_starve->inhibitor_tx fgf23_stim 4. Stimulate with FGF23 (10-15 min) inhibitor_tx->fgf23_stim lysis 5. Cell Lysis fgf23_stim->lysis quantification 6. Protein Quantification lysis->quantification western_blot 7. Western Blot for p-ERK and Total ERK quantification->western_blot data_analysis 8. Data Analysis western_blot->data_analysis

Caption: Experimental Workflow for In Vitro ERK Phosphorylation Assay.

troubleshooting_logic cluster_compound Compound Issues cluster_assay Assay Conditions cluster_detection Detection Method start No Inhibition of p-ERK Observed check_solubility Check Solubility: Precipitate visible? start->check_solubility check_integrity Check Integrity: Degradation possible? start->check_integrity check_concentration Check Concentrations: FGF23, this compound start->check_concentration check_time Check Time Course: Optimal stimulation? start->check_time check_cells Check Cell Health: Confluent? Viable? start->check_cells check_lysis Check Lysis Buffer: Inhibitors present? start->check_lysis check_antibodies Check Antibodies: Titration needed? start->check_antibodies check_blot Check WB Protocol: Blocking/Washing? start->check_blot

Caption: Troubleshooting Logic for Lack of p-ERK Inhibition.

References

Technical Support Center: Addressing ZINC12409120 Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of ZINC12409120 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of this compound?

A1: this compound has been identified as a small molecule inhibitor of the Fibroblast Growth Factor 23 (FGF23) signaling pathway. It functions by disrupting the interaction between FGF23 and its co-receptor α-Klotho. This disruption has been shown to reduce FGF23-mediated activation of the Extracellular signal-regulated kinase (ERK) pathway.[1][2]

Q2: What is the reported potency of this compound for its on-target activity?

A2: In in vitro assays, this compound was found to reduce FGF23-mediated ERK activities by 70% and has a half-maximal inhibitory concentration (IC50) of 5.0 ± 0.23 μM.[1][2]

Q3: Has the off-target profile of this compound been characterized?

A3: Currently, there is no publicly available information specifically detailing the off-target profile of this compound. As with many small molecule inhibitors, there is a potential for off-target interactions that could lead to unexpected cellular phenotypes. Therefore, it is crucial for researchers to empirically determine and validate the selectivity of this compound in their specific cellular models.

Q4: Why is it important to investigate the potential off-target effects of this compound?

Q5: What are the general approaches to identify potential off-target effects of a small molecule like this compound?

A5: A multi-pronged approach is recommended, combining computational (in silico) prediction with experimental validation. In silico methods can predict potential off-target interactions based on the chemical structure of this compound.[3][4][5] Experimental approaches, such as kinase profiling and cellular thermal shift assays (CETSA), can then be used to confirm these predictions and identify unanticipated off-targets.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's on-target activity.

ParameterValueExperimental Context
IC50 5.0 ± 0.23 μMInhibition of FGF23-mediated ERK activation in vitro
Efficacy 70% reductionFGF23-mediated ERK activity in vitro

Signaling Pathway and Experimental Workflow Diagrams

FGF23_Signaling_Pathway FGF23 FGF23 Complex FGF23-FGFR-α-Klotho Ternary Complex FGF23->Complex FGFR FGFR FGFR->Complex aKlotho α-Klotho aKlotho->Complex This compound This compound This compound->aKlotho Inhibits Interaction RAS RAS Complex->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Downstream Cellular Responses ERK->Downstream

Caption: On-target action of this compound on the FGF23 signaling pathway.

Off_Target_Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_validation Hit Validation & Follow-up InSilico In Silico Off-Target Prediction (e.g., using chemical similarity and machine learning models) KinaseProfiling Kinase Selectivity Profiling (e.g., Competition Binding Assay) InSilico->KinaseProfiling Identifies potential kinase off-targets CETSA Cellular Thermal Shift Assay (CETSA) InSilico->CETSA Suggests potential non-kinase off-targets DoseResponse Dose-Response Analysis KinaseProfiling->DoseResponse CETSA->DoseResponse Phenotypic Phenotypic Assays (in target-negative cells) Phenotypic->DoseResponse Rescue Rescue Experiments DoseResponse->Rescue Structural Structural Biology DoseResponse->Structural

References

How to improve the stability of ZINC12409120 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of ZINC12409120 in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small-molecule inhibitor that disrupts the interaction between Fibroblast Growth Factor 23 (FGF23) and its co-receptor α-Klotho.[1] This disruption inhibits the FGF23-mediated signaling pathway, which has been shown to reduce the activation of the Extracellular signal-regulated kinase (ERK) pathway.[1][2][3] It has a reported half-maximal inhibitory concentration (IC50) of 5.0 ± 0.23 μM for reducing FGF23-mediated ERK activity.[1]

Q2: What are the known physicochemical properties of this compound?

The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C20H16N4O2[2][3]
Molecular Weight 344.37 g/mol [2][3]
LogP 3.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]
Appearance Solid at room temperature[2]

Q3: What are the recommended storage conditions for this compound?

To ensure the integrity of this compound, proper storage is crucial. The following table outlines the recommended storage conditions for both the solid powder and solutions.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Data sourced from InvivoChem.[2]

Troubleshooting Guide: Improving Stability in Solution

This guide addresses common stability issues encountered when working with this compound in solution and provides strategies to mitigate them.

Problem: I am observing a rapid loss of my compound's activity or concentration in my experimental solution.

Several factors can contribute to the degradation of a small molecule in solution. The following sections detail potential causes and troubleshooting steps.

pH-Mediated Hydrolysis

The stability of a compound can be highly dependent on the pH of the solution. While specific data for this compound is not available, many small molecules are susceptible to hydrolysis under acidic or alkaline conditions.

Troubleshooting Steps:

  • Determine Optimal pH: Conduct a pH stability study to identify the pH range where this compound exhibits the highest stability.

  • Use Buffered Solutions: Prepare your experimental solutions using a buffer that maintains the optimal pH.

Oxidation

The presence of dissolved oxygen can lead to oxidative degradation of the compound.

Troubleshooting Steps:

  • Use De-gassed Solvents: Prepare solutions using solvents that have been de-gassed to remove dissolved oxygen.

  • Inert Atmosphere: Store and handle solutions under an inert atmosphere, such as nitrogen or argon.

  • Consider Antioxidants: If oxidative degradation is suspected, the addition of an antioxidant may be beneficial. The choice of antioxidant should be carefully considered to avoid interference with the experimental assay.

Photodegradation

Exposure to light, particularly UV light, can cause degradation of light-sensitive compounds.

Troubleshooting Steps:

  • Protect from Light: Always protect solutions containing this compound from light by using amber vials or by wrapping the container with aluminum foil.

  • Minimize Light Exposure During Experiments: Conduct experimental procedures under low-light conditions whenever possible.

Thermal Degradation

Elevated temperatures can accelerate the rate of chemical degradation.

Troubleshooting Steps:

  • Maintain Low Temperatures: Perform experiments at the lowest practical temperature.

  • Proper Storage: Adhere to the recommended storage temperatures for solutions (-20°C for short-term and -80°C for long-term).[2]

Solubility and Precipitation

Poor solubility can lead to the compound precipitating out of solution, effectively reducing its concentration.

Troubleshooting Steps:

  • Solvent Selection: While DMSO is a common solvent, if solubility issues persist, consider other high-purity, anhydrous solvents.[2][4]

  • Formulation Strategies: For in vivo or challenging in vitro experiments, consider the formulation strategies outlined in the table below.

Formulation for Poorly Water-Soluble CompoundsDescription
Crystalline Solid Formulations Modifying the physicochemical properties, such as through salt formation or micronization to increase surface area.[5]
Amorphous Formulations Creating solid solutions using techniques like spray drying or melt extrusion. These may include surfactants and polymers.[5]
Lipid-Based Formulations Incorporating the compound into inert lipid vehicles like oils or using self-emulsifying drug delivery systems (SEDDS).[5]
Inclusion Complexes Using cyclodextrins to form inclusion complexes that can enhance aqueous solubility.[6]
Nanosuspensions Reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution rate.[7][8]

Here are some common formulations that may be used for products with low water solubility:[2]

In Vitro FormulationComposition
DMSO Direct dissolution in DMSO.
Ethanol Direct dissolution in Ethanol.
DMF Direct dissolution in DMF.
In Vivo Oral FormulationComposition
CMC Na Suspension Suspend in 0.5% Carboxymethyl cellulose sodium.
PEG400 Solution Dissolved in PEG400.
Tween 80 and CMC Suspension Dissolve in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.
In Vivo Injection FormulationComposition
DMSO/Corn Oil 10% DMSO, 90% Corn oil.
DMSO/Saline with Solubilizer 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
DMSO/SBE-β-CD in Saline 10% DMSO, 90% (20% SBE-β-CD in saline).

Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol outlines a general procedure to determine the stability of this compound at different pH values.

Methodology:

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7.4, 9).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubate Samples: Dilute the stock solution into each buffer to a final desired concentration.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Stop Degradation: Immediately stop any further degradation by mixing the aliquot with ice-cold methanol.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as LC-MS/MS.[9]

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH. Calculate the degradation rate constant and half-life at each pH to determine the optimal pH for stability.

Protocol 2: Photostability Assessment

This protocol is designed to evaluate the stability of this compound upon exposure to light.

Methodology:

  • Prepare Solutions: Prepare two sets of solutions of this compound in a suitable solvent system.

  • Light Exposure: Expose one set of solutions to a controlled light source (e.g., a photostability chamber with a specific wattage and wavelength).

  • Dark Control: Wrap the second set of solutions in aluminum foil to serve as a dark control and keep them at the same temperature as the light-exposed samples.

  • Time Points: At various time points, take aliquots from both the light-exposed and dark control samples.

  • Analysis: Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Compare the degradation of this compound in the light-exposed samples to the dark controls to determine its photosensitivity.

Visualizations

FGF23_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR ERK_Pathway ERK Signaling Pathway FGFR->ERK_Pathway Activates aKlotho α-Klotho aKlotho->FGFR Forms complex with FGF23 FGF23 FGF23->aKlotho Binds This compound This compound This compound->aKlotho Inhibits Interaction Biological_Effects Biological Effects (e.g., Phosphate Homeostasis) ERK_Pathway->Biological_Effects Leads to

Caption: FGF23 signaling pathway and the inhibitory action of this compound.

Stability_Assessment_Workflow start Start: this compound Solution stress_conditions Apply Stress Conditions (e.g., pH, Light, Temp) start->stress_conditions sampling Collect Aliquots at Defined Time Points stress_conditions->sampling analysis Analyze Compound Concentration (e.g., LC-MS/MS) sampling->analysis data_analysis Data Analysis: Degradation Kinetics & Half-life analysis->data_analysis conclusion Determine Optimal Storage/Experimental Conditions data_analysis->conclusion

Caption: General experimental workflow for assessing compound stability.

References

Mitigating cytotoxicity of ZINC12409120 in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ZINC12409120

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential cytotoxicity associated with this compound in long-term cell culture experiments.

This compound has been identified as a small-molecule inhibitor of the Fibroblast Growth Factor 23 (FGF23) and α-Klotho interaction, reducing FGF23-mediated Extracellular Signal-Regulated Kinase (ERK) activities with a half-maximal inhibitory concentration (IC50) of 5.0 ± 0.23 μM.[1][2][3][4][5] While potent, long-term exposure to small molecules in vitro can sometimes lead to cytotoxicity. This guide offers troubleshooting strategies and detailed protocols to help you manage these effects and obtain reliable experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during long-term cell culture with this compound.

Issue 1: High Levels of Cell Death Observed Shortly After Treatment

  • Question: We are observing significant cell death within 24-48 hours of treating our cells with this compound, even at concentrations around the reported IC50. What could be the cause and how can we resolve this?

  • Answer: Acute cytotoxicity can stem from several factors, including incorrect compound concentration, solvent toxicity, or high cell line sensitivity.

    • Troubleshooting Steps:

      • Verify Compound Concentration: Re-calculate the dilutions and, if possible, confirm the concentration of your stock solution.

      • Assess Solvent Toxicity: Run a vehicle control experiment using the same concentration of solvent (e.g., DMSO) as in your highest this compound treatment group.

      • Perform a Dose-Response Curve: A detailed dose-response experiment will help you determine the precise cytotoxic concentration 50 (CC50) for your specific cell line.

      • Check Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination before starting the experiment.

Issue 2: Gradual Decrease in Cell Viability Over a Long-Term Experiment (3-7 days)

  • Question: Our cells appear healthy for the first few days of treatment with this compound, but we see a progressive increase in cell death and reduced proliferation over a week. What strategies can we employ to maintain cell health for long-term studies?

  • Answer: A gradual decline in viability during prolonged exposure can be due to the cumulative effects of the compound, compound instability, or nutrient depletion in the media.

    • Troubleshooting Steps:

      • Optimize Dosing Strategy: Instead of a single high dose, consider a pulsed-dosing or intermittent-dosing schedule where the compound is washed out and fresh media is added.

      • Replenish Media: For long-term experiments, it is crucial to replenish the culture media every 48-72 hours to ensure adequate nutrients and remove metabolic waste.

      • Reduce Serum Concentration: Lowering the serum concentration in the media can slow down cell proliferation, making the culture more manageable over a longer period and potentially reducing metabolic stress.[6]

      • Monitor Compound Stability: The stability of this compound in your culture media over time should be considered. Preparing fresh dilutions for each media change is recommended.

Issue 3: High Variability in Cytotoxicity Results Between Experiments

  • Question: We are observing inconsistent levels of cytotoxicity with this compound across different experimental replicates. How can we improve the reproducibility of our results?

  • Answer: Experimental variability can be caused by inconsistencies in cell culture conditions, compound handling, or the assays used.

    • Troubleshooting Steps:

      • Standardize Cell Culture Practices: Use cells from the same passage number, maintain a consistent seeding density, and use the same batch of media and supplements for all related experiments.

      • Proper Compound Handling: Aliquot your stock solution of this compound to avoid repeated freeze-thaw cycles. Protect the compound from light if it is light-sensitive.

      • Ensure Assay Consistency: Use a reliable and validated cytotoxicity assay and ensure that all steps are performed consistently.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a small-molecule inhibitor that disrupts the interaction between Fibroblast Growth Factor 23 (FGF23) and its co-receptor α-Klotho.[1][7] This inhibition leads to a reduction in FGF23-mediated signaling pathways, such as the ERK pathway.[2][3][4]

Q2: What are the potential mechanisms of this compound-induced cytotoxicity?

A2: While the specific cytotoxic mechanisms of this compound are not fully elucidated, cytotoxicity from small molecule inhibitors can arise from on-target effects (inhibition of pathways essential for cell survival in certain contexts) or off-target effects. Common mechanisms of drug-induced cytotoxicity include the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), leading to oxidative stress.[8][9][10]

Q3: Can co-treatment with other agents help mitigate the cytotoxicity of this compound?

A3: Yes, depending on the mechanism of toxicity, co-treatment with cytoprotective agents can be effective. If toxicity is suspected to be mediated by oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[11] If apoptosis is the primary mode of cell death, a pan-caspase inhibitor such as Z-VAD-FMK could be used to investigate and potentially reduce cytotoxicity.[11]

Q4: How should I determine the optimal, non-toxic working concentration of this compound for my long-term experiments?

A4: The optimal concentration should be determined empirically for each cell line and experimental setup. We recommend performing a dose-response experiment to determine both the effective concentration (EC50) for your desired biological effect and the cytotoxic concentration (CC50). For long-term studies, it is advisable to use the lowest concentration that still provides the desired biological activity while exhibiting minimal cytotoxicity.

Quantitative Data Summary

The following tables provide a hypothetical summary of data for this compound to guide your experimental design.

Table 1: Dose-Response Analysis of this compound

Cell LineIC50 (ERK Inhibition)CC50 (72h exposure)Therapeutic Index (CC50/IC50)
HEK2934.8 µM25.2 µM5.25
U2OS5.3 µM18.9 µM3.57
MCF-76.1 µM30.5 µM5.00

Table 2: Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity

This compound Conc.% Viability (this compound alone)% Viability (+ 5mM NAC)
10 µM85%95%
20 µM55%82%
40 µM25%65%

Experimental Protocols

Protocol 1: Determination of Cytotoxic Concentration 50 (CC50)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., DMSO in media) at the highest concentration used.

  • Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with media only (no treatment) and vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: After incubation, assess cell viability using a suitable method, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the CC50 value.

Protocol 2: Assessment of Apoptosis by Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x CC50) for a predetermined time (e.g., 24 hours). Include positive and negative controls.

  • Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's protocol.

  • Reagent Addition: Add the caspase-3/7 reagent to each well and mix gently.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the assay protocol (typically 30-60 minutes).

  • Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Interpretation: An increase in signal in treated cells compared to controls indicates the activation of caspase-3/7 and induction of apoptosis.

Visualizations

Below are diagrams illustrating key concepts related to this compound cytotoxicity and troubleshooting workflows.

G cluster_0 Troubleshooting High Cytotoxicity A High Cytotoxicity Observed B Verify Compound Concentration A->B C Assess Solvent Toxicity A->C D Perform Dose-Response Curve (CC50) A->D E Optimize Dosing Strategy D->E For long-term culture F Co-treatment with Antioxidants (e.g., NAC) D->F If ROS is suspected G Resolved E->G F->G

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G cluster_1 Hypothesized Cytotoxicity Pathway of this compound ZINC This compound Cell Cellular Stress (On/Off-target effects) ZINC->Cell ROS Increased ROS Cell->ROS Mito Mitochondrial Stress Cell->Mito Casp3 Caspase-3 Activation ROS->Casp3 Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential caspase-dependent apoptosis pathway induced by this compound.

G cluster_2 Experimental Workflow for Mitigating Cytotoxicity Start Start: Observe Cytotoxicity Step1 1. Determine CC50 (Dose-Response) Start->Step1 Step2 2. Investigate Mechanism (Apoptosis/ROS assays) Step1->Step2 Step3 3. Test Mitigation Strategy (e.g., Co-treatment w/ NAC) Step2->Step3 Step4 4. Optimize Dosing for Long-Term Culture Step3->Step4 End End: Optimized Protocol Step4->End

Caption: A workflow for developing a cytotoxicity mitigation strategy.

References

Best practices for preparing ZINC12409120 stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and handling of ZINC12409120 stock solutions in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of Extracellular signal-regulated kinase (ERK).[1][2] It functions by interfering with the FGF23:α-Klotho interaction, which is crucial for the activation of the ERK signaling pathway.[1][2] The reported half-maximal inhibitory concentration (IC50) for this compound in inhibiting FGF23-mediated ERK reporter activity is 5.0 μM.[1][2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1]

Q3: What are the recommended concentrations for this compound stock solutions?

For most in vitro assays, stock solutions of 5 mM, 10 mM, or 20 mM in DMSO are commonly prepared.[1] The choice of concentration will depend on the specific requirements of your experiment.

Q4: How should I store the this compound powder and its DMSO stock solution?

Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended:

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In DMSO -80°C6 months
-20°C1 month

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 344.37 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibrate Reagents: Allow the this compound vial and the anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, you will need 3.44 mg of this compound.

    • Calculation:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 344.37 g/mol x 1000 mg/g = 3.44 mg

  • Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.44 mg of this compound.

  • Dissolution:

    • Tightly cap the tube and vortex for 1-2 minutes to initiate dissolution.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath at room temperature for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter. If undissolved solid remains, repeat the vortexing and sonication steps.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation of this compound stock solutions.

IssuePossible CauseRecommended Solution
This compound powder is not dissolving completely. Moisture in DMSO: DMSO is hygroscopic and can absorb water from the air, which reduces its solvating power.Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.
Insufficient mixing: The compound may not have had enough mechanical agitation to dissolve.Vortex the solution for an extended period (2-5 minutes). Use an ultrasonic water bath to aid dissolution.
Low temperature: The solubility of some compounds decreases at lower temperatures.If sonication is insufficient, gently warm the solution to 37°C for a short period (10-15 minutes). Avoid excessive heat, which could degrade the compound.
The solution is cloudy or hazy. Precipitation: The concentration of this compound may be too high for the volume of DMSO used, or the DMSO may contain water.Ensure you are not exceeding the recommended stock solution concentrations. Use fresh, anhydrous DMSO.
Precipitate forms when diluting the DMSO stock in aqueous media. Low aqueous solubility: this compound is likely less soluble in aqueous solutions than in DMSO.Perform serial dilutions of the DMSO stock solution in your cell culture medium or buffer. Add the DMSO stock dropwise to the aqueous solution while gently vortexing to ensure rapid mixing. Keep the final DMSO concentration in your assay as low as possible (typically ≤0.5%, with ≤0.1% being ideal for most cell lines to avoid cytotoxicity).[2]

Visual Guides

experimental_workflow Experimental Workflow: Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound and DMSO to Room Temp start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and Sonicate add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Not Dissolved aliquot Aliquot into Single-Use Volumes inspect->aliquot Fully Dissolved store Store at -20°C or -80°C aliquot->store end Ready for Use store->end troubleshooting_tree Troubleshooting Dissolution Issues start Issue: this compound Not Dissolving check_dmso Is the DMSO anhydrous and high-purity? start->check_dmso use_new_dmso Use a fresh, sealed bottle of anhydrous DMSO check_dmso->use_new_dmso No check_mixing Is mixing adequate? check_dmso->check_mixing Yes use_new_dmso->check_mixing increase_mixing Increase vortexing time and/or sonicate check_mixing->increase_mixing No check_temp Is the solution at room temperature? check_mixing->check_temp Yes increase_mixing->check_temp gentle_heat Gently warm to 37°C for a short period check_temp->gentle_heat No resolved Issue Resolved check_temp->resolved Yes gentle_heat->resolved unresolved Issue Persists: Contact Technical Support gentle_heat->unresolved

References

Technical Support Center: ZINC12409120 Molecular Docking Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the molecular docking of ZINC12409120, particularly focusing on its interaction with α-Klotho to inhibit FGF23 signaling.

Frequently Asked Questions (FAQs)

Q1: What is the primary target for this compound molecular docking?

The primary target for this compound is the α-Klotho protein. The docking is specifically aimed at the interface where α-Klotho interacts with Fibroblast Growth Factor 23 (FGF23).[1][2][3] The goal is to identify compounds that can disrupt this protein-protein interaction.

Q2: What were the key experimental outcomes of docking this compound to α-Klotho?

In vitro experiments have demonstrated that this compound can disrupt the interaction between FGF23 and α-Klotho.[1][2] This disruption leads to a 70% reduction in FGF23-mediated extracellular signal-regulated kinase (ERK) activities.[1][2][4][5][6] The half-maximal inhibitory concentration (IC50) for this compound was determined to be 5.0 ± 0.23 μM.[1][2][3][4][5][6]

Q3: Which software is recommended for docking this compound?

The foundational studies for this compound utilized AutoDock Vina for molecular docking simulations.[1] This software is recognized for its effectiveness in predicting the native binding pose of ligands.[1]

Q4: How does this compound interact with α-Klotho at the molecular level?

Molecular dynamics simulations, initiated from the docking poses, indicate that this compound forms contacts with residues across different domains of α-Klotho.[1][2][3] Specifically, it interacts with the KL1 domain, the linker region between the KL1 and KL2 domains, and the KL2 domain itself.[1][2][3][4][5][6] This multi-domain interaction is believed to be the mechanism for disrupting the normal function of α-Klotho and its binding to FGF23.[1][2][3][4]

Troubleshooting Guide

This guide addresses potential issues that may arise during the molecular docking of this compound to α-Klotho.

Problem 1: My docking results show a poor binding affinity for this compound to α-Klotho.

  • Possible Cause 1: Incorrect Binding Site Selection. The selection of an appropriate binding site is a critical step for successful docking.[1] For this specific interaction, targeting "hot spot" residues at the protein-protein interface is crucial. The Tyr433 residue on the KL1 domain of α-Klotho has been identified as a significant hot spot.[2]

  • Solution 1: Ensure your docking grid is centered on the FGF23:α-Klotho interaction interface, with a particular focus on including key hot spot residues like Tyr433.

  • Possible Cause 2: Protein Conformation. Using a single, rigid protein structure may not represent the dynamic nature of the binding pocket.

  • Solution 2: Employ ensemble docking.[7] This approach involves docking the ligand to multiple conformations of the target protein, which can be generated from molecular dynamics simulations.[1] This accounts for the thermal fluctuations of the binding site atoms.[6]

Problem 2: The predicted binding pose of this compound does not align with published findings.

  • Possible Cause: Insufficient Sampling. The docking algorithm may not have explored the conformational space adequately to identify the optimal binding pose.

  • Solution: Increase the exhaustiveness parameter in AutoDock Vina. In the original study, an initial docking was performed, and then compounds within a certain energy threshold were re-docked with a higher exhaustiveness of 20 to enhance the prediction of the binding pose.[1]

Problem 3: My in vitro validation experiments do not correlate with the in silico docking predictions.

  • Possible Cause 1: Ligand Preparation. Incorrect preparation of the ligand can lead to inaccurate docking results.

  • Solution 1: Follow a standardized protocol for ligand preparation. For this compound, this involves using tools like MGLTools to remove non-polar hydrogen atoms. It is also important to use the partial atomic charges that are already present in the original .mol2 files from the ZINC database.[1]

  • Possible Cause 2: Limitations of Scoring Functions. The scoring function of the docking software might not perfectly predict the binding affinity for this specific protein-ligand system.

  • Solution 2: While a good docking score is a positive indicator, it is not a definitive predictor of high inhibitory activity. In the initial study, some compounds with the most favorable binding energies did not have the highest activity.[2][4] It is crucial to consider other factors, such as the number of contacts with key hot spot residues.[2][5] Ultimately, experimental validation is necessary to confirm the in silico predictions.

Experimental Protocols

Molecular Docking Protocol for this compound with α-Klotho using AutoDock Vina

This protocol is a summary of the methodology used in the identification of this compound as an inhibitor of the FGF23:α-Klotho interaction.

StepProcedureDetails
1 Protein Preparation The crystal structure of the FGF23:FGFR1c-ecto:α-Klotho-ecto ternary complex (PDB code: 5W21) is used as the starting point. The α-Klotho structure is extracted for docking.
2 Ligand Preparation The 3D structure of this compound is obtained from the ZINC database. MGLTools is used to prepare the ligand: non-polar hydrogen atoms are removed, and the Gasteiger partial atomic charges from the original .mol2 file are retained.
3 Ensemble Generation (Optional but Recommended) To account for protein flexibility, molecular dynamics (MD) simulations of the α-Klotho structure are performed. Snapshots from the MD trajectory are clustered to select representative protein conformations for ensemble docking.
4 Initial Docking AutoDock Vina is used to perform an initial docking of this compound to the FGF23 binding interface on α-Klotho. The search box should encompass the identified hot spot residues.
5 Refined Docking The top-ranked poses from the initial docking are subjected to a second round of docking with an increased exhaustiveness parameter (e.g., 20) to improve the accuracy of the predicted binding pose.
6 Analysis of Interactions The interactions between this compound and α-Klotho are analyzed using software like LigPlot+. The focus should be on identifying hydrogen bonds and non-bonded contacts with key residues in the KL1, KL2, and linker domains.

Visualizations

FGF23 Signaling Pathway and Inhibition by this compound

FGF23_signaling cluster_signaling Normal FGF23 Signaling cluster_inhibition Inhibition by this compound FGF23 FGF23 TernaryComplex FGF23:α-Klotho:FGFR Ternary Complex FGF23->TernaryComplex Binds aKlotho α-Klotho aKlotho->TernaryComplex Binds FGFR FGFR FGFR->TernaryComplex Binds ERK_activation ERK Pathway Activation TernaryComplex->ERK_activation Physiological_effects Physiological Effects (e.g., Phosphate Homeostasis) ERK_activation->Physiological_effects This compound This compound aKlotho_inhibited α-Klotho This compound->aKlotho_inhibited Binds to NoComplex Ternary Complex Formation Blocked aKlotho_inhibited->NoComplex NoERK ERK Pathway Not Activated NoComplex->NoERK FGF23_2->NoComplex FGFR_2->NoComplex

Caption: FGF23 signaling pathway and its inhibition by this compound.

Molecular Docking and Validation Workflow

docking_workflow start Start: Identify Therapeutic Target (FGF23:α-Klotho Interface) hotspot Predict 'Hot Spot' Residues (e.g., Tyr433 on α-Klotho) start->hotspot screening In Silico Screening of Compound Library (e.g., ZINC Database) hotspot->screening docking Molecular Docking (e.g., AutoDock Vina) screening->docking analysis Analyze Docking Results: - Binding Energy - Contacts with Hot Spots docking->analysis selection Select Candidate Compounds (e.g., this compound) analysis->selection invitro In Vitro Validation: - ERK Activity Assay selection->invitro md Molecular Dynamics Simulation of Ligand-Protein Complex selection->md ic50 Determine IC50 invitro->ic50 end Lead Optimization ic50->end md->end

Caption: Workflow for identification and validation of this compound.

References

Technical Support Center: ZINC12409120 Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers transitioning ZINC12409120 from in vitro assays to preclinical models. The following information is curated for researchers, scientists, and drug development professionals to anticipate and overcome common challenges in early-stage drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between Fibroblast Growth Factor 23 (FGF23) and its co-receptor, α-Klotho. By binding to α-Klotho, this compound prevents the formation of the FGF23/α-Klotho/FGFR signaling complex. This inhibitory action has been shown to reduce the downstream phosphorylation of Extracellular signal-regulated kinase (ERK), a key step in the FGF23 signaling cascade. In initial in vitro studies, this compound reduced FGF23-mediated ERK activity by 70%.

Q2: My in vivo experiments with this compound are showing lower efficacy than expected from in vitro data. What are the potential causes?

A2: A discrepancy between in vitro and in vivo efficacy is a common challenge in preclinical development. Several factors related to the compound's pharmacokinetic and physicochemical properties could be responsible:

  • Poor Solubility: The compound may not be sufficiently soluble in the formulation vehicle or physiological fluids to reach the target tissue at effective concentrations.

  • Low Bioavailability: After administration, a significant portion of the compound may not be absorbed into the systemic circulation.

  • Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily in the liver, leading to a short half-life and reduced exposure.[1][2]

  • Off-Target Effects: The compound might be interacting with unintended biological molecules, leading to unforeseen effects that could counteract its intended therapeutic action.[3][4][5]

Q3: I'm observing cellular toxicity in my experiments that doesn't seem related to the FGF23 pathway. What could be the issue?

A3: Unexplained cellular toxicity is often an indicator of off-target effects.[4] this compound might be binding to and modulating the activity of other proteins that are critical for cell health. It is crucial to determine if the observed toxicity is a direct result of inhibiting the intended target or an unintended interaction.

Q4: How can I improve the solubility of this compound for my in vivo studies?

A4: Enhancing the solubility of a lead compound is a key step in formulation development. Several strategies can be explored:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[6]

  • Co-solvents: Using water-miscible organic solvents can help dissolve hydrophobic compounds.[7][8]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can improve the dissolution rate.[7][8]

  • Use of Excipients: Surfactants, cyclodextrins, and other formulation aids can be used to create stable solutions or suspensions.[6][8]

Q5: What strategies can I use to address the potential for rapid metabolism of this compound?

A5: If in vitro metabolism assays indicate that this compound is rapidly cleared, several medicinal chemistry strategies can be employed to improve its metabolic stability:

  • Blocking Metabolic "Soft Spots": Identify the sites on the molecule most susceptible to metabolism and modify them. For example, replacing a hydrogen atom with a deuterium atom can strengthen the chemical bond and slow metabolism.[1][9]

  • Structural Modifications: Introducing groups that sterically hinder the approach of metabolic enzymes can protect labile parts of the molecule.[10]

  • Reduce Lipophilicity: Often, highly lipophilic compounds are more susceptible to metabolism. Reducing the lipophilicity can decrease binding to metabolic enzymes.[1]

Quantitative Data Summary

The following table summarizes the currently available in vitro potency data for this compound.

ParameterValueDescription
Target FGF23:α-Klotho InteractionInhibits the binding of FGF23 to its co-receptor α-Klotho.
IC₅₀ 5.0 ± 0.23 μMThe half maximal inhibitory concentration required to block FGF23-mediated signaling.
In Vitro Efficacy 70% reductionReduction of FGF23-mediated ERK phosphorylation in cellular assays.
Predicted Half-life 8.4 hoursComputationally predicted half-life using the pkCSM model.

Troubleshooting Guides

Guide 1: Investigating Poor In Vivo Efficacy

This guide provides a systematic approach to troubleshooting lower-than-expected efficacy in preclinical animal models.

  • Confirm Target Engagement in Vivo:

    • Action: After dosing, collect tissue samples from the target organ (e.g., kidney) and measure the levels of phosphorylated ERK (p-ERK) and total ERK via Western blot or ELISA.

    • Expected Outcome: A significant reduction in the p-ERK/total ERK ratio in treated animals compared to vehicle controls would confirm that the drug is reaching its target and exerting its primary pharmacodynamic effect.

  • Assess Compound Exposure (Pharmacokinetics):

    • Action: Conduct a basic pharmacokinetic study. Administer this compound to a cohort of animals and collect blood samples at multiple time points.[11][12] Analyze plasma concentrations of the compound using LC-MS/MS.

    • Expected Outcome: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve, a measure of total exposure).[11][12] Low exposure could be the primary reason for poor efficacy.

  • Evaluate Formulation and Solubility:

    • Action: Perform in vitro solubility tests on your dosing formulation.[13][14][15]

    • Expected Outcome: If solubility is low, re-formulate using the strategies outlined in FAQ Q4. The goal is to ensure the compound is in a deliverable state for absorption.

  • Investigate Metabolic Stability:

    • Action: Conduct an in vitro microsomal stability assay using liver microsomes from the preclinical species being used.[2][16][17][18][19]

    • Expected Outcome: This will determine the intrinsic clearance rate of the compound. If the compound is rapidly metabolized, consider the chemical modification strategies in FAQ Q5.

Guide 2: Differentiating On-Target vs. Off-Target Effects

This guide helps to determine if an observed cellular phenotype (e.g., toxicity or unexpected activity) is due to the intended inhibition of the FGF23 pathway or an off-target effect.

  • Use a Structurally Different Inhibitor:

    • Action: Treat cells with a different, structurally unrelated inhibitor of the FGF23 pathway.

    • Expected Outcome: If the same phenotype is observed, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it suggests an off-target mechanism.[4]

  • Perform a Dose-Response Analysis:

    • Action: Test a wide range of this compound concentrations.

    • Expected Outcome: An on-target effect should correlate with the IC₅₀ for FGF23 pathway inhibition. An off-target effect may occur at a different concentration range.

  • Conduct a Target Knockdown/Knockout Experiment:

    • Action: Use siRNA or CRISPR to reduce or eliminate the expression of α-Klotho. Then, treat these cells with this compound.

    • Expected Outcome: If the phenotype is lost in the knockdown/knockout cells, it strongly indicates an on-target effect that is dependent on the presence of α-Klotho.

  • Screen for Off-Target Liabilities:

    • Action: Submit this compound for screening against a broad panel of kinases and other common off-target protein families.[3][20][21]

    • Expected Outcome: This can identify unintended molecular targets and help to explain unexpected cellular responses.

Experimental Protocols

Protocol 1: ERK Phosphorylation Assay by Western Blot

This protocol is for assessing the in vitro activity of this compound by measuring its effect on FGF23-stimulated ERK phosphorylation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293 cells stably expressing FGFR and α-Klotho) and allow them to adhere.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[22]

    • Pre-incubate cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with a predetermined concentration of FGF23 for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[23][24]

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22][24]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[22]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Wash the membrane again and detect the signal using an ECL substrate.[24]

  • Re-probing for Total ERK:

    • Strip the membrane of the p-ERK antibodies.

    • Re-probe the same membrane with a primary antibody against total ERK1/2, followed by the secondary antibody and detection steps. This serves as a loading control.

  • Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample and normalize to the FGF23-stimulated control.

Protocol 2: In Vitro Microsomal Stability Assay

This protocol provides a general method for assessing the metabolic stability of this compound.

  • Preparation:

    • Thaw liver microsomes (human or from a relevant preclinical species) on ice.[17]

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension, phosphate buffer, and the this compound solution (final concentration typically 1-10 µM).[16]

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[2][19]

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[2][16][19]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining this compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

Protocol 3: Kinetic Solubility Assay

This protocol outlines a high-throughput method to assess the kinetic solubility of this compound.

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Assay Procedure (Nephelometry Method):

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[25]

    • Add the aqueous buffer to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., <1%).[25]

    • Mix and incubate the plate at room temperature for a set period (e.g., 1-2 hours).[25]

    • Measure the light scattering of the solution in each well using a nephelometer.[13][14][15]

  • Data Analysis:

    • Increased light scattering indicates the formation of a precipitate.

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer control.

Visualizations

FGF23_Pathway cluster_membrane Cell Membrane FGFR FGFR ERK_Cascade RAS-RAF-MEK Cascade FGFR->ERK_Cascade Activates aKlotho α-Klotho aKlotho->FGFR FGF23 FGF23 FGF23->aKlotho Binds This compound This compound This compound->aKlotho Inhibits Interaction pERK p-ERK ERK_Cascade->pERK Phosphorylates Response Biological Response (e.g., Phosphate Regulation) pERK->Response

Caption: FGF23 Signaling Pathway and Inhibition by this compound.

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation a Primary Assay (p-ERK Inhibition) b Solubility Assay a->b Proceed if active c Metabolic Stability (Microsomes) b->c d Off-Target Screening c->d e Formulation Development d->e Proceed if favorable profile f Pharmacokinetic (PK) Study e->f g Pharmacodynamic (PD) Study (Target Engagement) f->g Correlate exposure with effect h Efficacy Model g->h i i h->i Decision Point: Advance or Optimize

Caption: General Workflow for Preclinical Evaluation of this compound.

References

Validation & Comparative

Validating ZINC12409120's Inhibitory Effect on FGF23 Signaling In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ZINC12409120 and other fibroblast growth factor 23 (FGF23) signaling inhibitors. While in vitro data suggests this compound is a promising candidate for mitigating excessive FGF23 activity, a critical component of its validation—in vivo efficacy—remains to be publicly documented. This guide will objectively compare the available data for this compound with established in vivo data from alternative FGF23 signaling inhibitors, offering a comprehensive overview for researchers in the field.

Introduction to FGF23 and Its Inhibition

Fibroblast growth factor 23 (FGF23) is a hormone primarily produced by bone cells that plays a central role in regulating phosphate and vitamin D metabolism.[1] Excessive FGF23 signaling can lead to hypophosphatemia, reduced active vitamin D levels, and consequently, disorders such as X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[2][3] The development of FGF23 signaling inhibitors is a key therapeutic strategy for these conditions.

This compound is a small molecule identified through in silico screening that is proposed to inhibit FGF23 signaling by disrupting the interaction between FGF23 and its essential co-receptor, α-Klotho.[3][4] In vitro studies have shown that this compound can reduce FGF23-mediated extracellular signal-regulated kinase (ERK) activities.[3][4][5]

This guide will compare the current understanding of this compound with other inhibitors that have been evaluated in vivo, including small molecules, a pan-FGFR inhibitor, and a monoclonal antibody.

FGF23 Signaling Pathway and Points of Inhibition

The binding of FGF23 to its receptor complex, consisting of an FGF receptor (FGFR) and α-Klotho, triggers a downstream signaling cascade, primarily through the MAPK/ERK pathway. This leads to decreased phosphate reabsorption and reduced production of active vitamin D in the kidneys. The diagram below illustrates this pathway and highlights the points of intervention for various inhibitors.

FGF23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF23 FGF23 ReceptorComplex FGF23-FGFR-α-Klotho Complex FGF23->ReceptorComplex aKlotho α-Klotho aKlotho->ReceptorComplex FGFR FGFR FGFR->ReceptorComplex This compound This compound This compound->aKlotho Inhibits Interaction Burosumab Burosumab Burosumab->FGF23 Binds & Neutralizes ZINC13407541 ZINC13407541 & Analogs ZINC13407541->FGF23 Binds & Inhibits FRS2a FRS2α ReceptorComplex->FRS2a RAS RAS FRS2a->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KidneyEffects Decreased NaPi-IIa/c Decreased CYP27B1 Increased CYP24A1 ERK->KidneyEffects NVP_BGJ398 NVP-BGJ398 (pan-FGFR Inhibitor) NVP_BGJ398->FGFR Inhibits Kinase Activity PD0325901 PD0325901 (MEK Inhibitor) PD0325901->MEK Inhibits Kinase Activity

Caption: FGF23 signaling pathway and points of therapeutic intervention.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note the absence of in vivo data for this compound, which is a significant limitation in its current validation status.

Table 1: In Vitro Efficacy of FGF23 Signaling Inhibitors

CompoundTargetAssayKey FindingCitation
This compound FGF23:α-Klotho InteractionFGF23-mediated ERK reporter activity in HEK293T cellsIC50: 5.0 ± 0.23 µM ; Reduced ERK activity by 70%[3][4][5]
ZINC13407541FGF23FGF23-mediated ERK phosphorylationInhibition of FGF23 signaling[2]
8n (analog of ZINC13407541)FGF23Not specifiedGreater stability in microsomal assays than ZINC13407541[2]
13a (analog of ZINC13407541)FGF23Not specifiedIncreased in vitro potency compared to ZINC13407541[2]
NVP-BGJ398Pan-FGFRIn vitro kinase assaysPotent inhibitor of FGFR1/2/3[6]
BurosumabFGF23Not specifiedBinds to and neutralizes FGF23[1]

Table 2: In Vivo Efficacy of FGF23 Signaling Inhibitors

Compound/DrugAnimal Model/ PopulationKey In Vivo EffectsCitation
This compound No published in vivo data available --
ZINC13407541 & Analogs (8n, 13a)Hyp mice (model for XLH)Increased serum phosphate and 1,25(OH)2D levels; Enhanced bone growth and mineralization; Corrected rachitic growth plate abnormalities.[2][2]
NVP-BGJ398Hyp mice, HMWFGF2 Tg miceIncreased serum phosphate; Corrected skeletal abnormalities.[6][7][6][7]
PD0325901 (MEK Inhibitor)Hyp miceIncreased serum phosphate and 1,25(OH)2D; Corrected impaired mineralization.[1][1]
BurosumabHumans with XLH and TIOIncreased and sustained serum phosphate levels; Improved rickets severity scores and fracture healing.[8][9][8][9]
FGF23 C-tail Fc FusionHyp miceIncreased renal phosphate reabsorption; Improved bone architecture without significantly affecting 1,25(OH)2D levels.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols for the in vitro assay of this compound and the in vivo studies of its comparators.

In Vitro ERK Inhibition Assay for this compound
  • Cell Line: Human Embryonic Kidney (HEK) 293T cells.[5]

  • Method: Cells are treated with varying concentrations of this compound. FGF23 is then added to stimulate the FGF23 signaling pathway. The activity of ERK, a downstream kinase, is measured, typically using a reporter gene assay or by quantifying phosphorylated ERK levels via Western blot.[5]

  • Endpoint: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of this compound in inhibiting FGF23-mediated ERK activation.[5]

In Vivo Studies in Hyp Mice (for Small Molecules and other Preclinical Compounds)
  • Animal Model: The Hyp mouse is a widely used model for X-linked hypophosphatemia, exhibiting elevated FGF23 levels and hypophosphatemia.[2]

  • Drug Administration: Inhibitors such as ZINC13407541 and its analogs are typically administered via intraperitoneal injections.[2] Dosing regimens can be short-term (e.g., single dose or a few days) to assess acute effects, or long-term (e.g., several weeks) to evaluate chronic effects on bone metabolism.[2]

  • Key Measurements:

    • Serum Analysis: Blood samples are collected to measure levels of serum phosphate, 1,25-dihydroxyvitamin D [1,25(OH)2D], and parathyroid hormone (PTH).[2]

    • Bone Analysis: Skeletal phenotypes are assessed through techniques like micro-computed tomography (µCT) to analyze bone mineral density and structure, and histology to examine the growth plate and mineralization.[2]

InVivo_Workflow start Start: Hyp Mouse Model treatment Treatment with FGF23 Inhibitor (e.g., ZINC13407541, NVP-BGJ398) start->treatment short_term Short-term Treatment (hours to days) treatment->short_term long_term Long-term Treatment (weeks) treatment->long_term serum_analysis_short Serum Analysis: - Phosphate - 1,25(OH)2D short_term->serum_analysis_short serum_analysis_long Serum Analysis: - Phosphate - 1,25(OH)2D - PTH long_term->serum_analysis_long bone_analysis Bone Phenotyping: - µCT - Histology - Growth Plate Analysis long_term->bone_analysis end Endpoint: Efficacy Assessment serum_analysis_short->end serum_analysis_long->end bone_analysis->end

Caption: General experimental workflow for in vivo validation in Hyp mice.

Clinical Trials of Burosumab in Humans with XLH
  • Study Population: Pediatric and adult patients with a confirmed diagnosis of X-linked hypophosphatemia.[8][9]

  • Drug Administration: Burosumab is administered via subcutaneous injection, typically every two to four weeks, with the dose adjusted based on the patient's weight and serum phosphate levels.[8]

  • Key Measurements:

    • Biochemical: Fasting serum phosphate is a primary endpoint, measured at regular intervals to assess the drug's effect on phosphate homeostasis.[9]

    • Radiographic: In pediatric patients, the severity of rickets is often assessed using radiographic scoring systems.[9]

    • Clinical Outcomes: Improvements in pain, stiffness, physical function, and fracture healing are also evaluated.[8]

Logical Comparison and Future Outlook

The current evidence places this compound at a promising but preliminary stage of development. Its in vitro potency is a crucial first step, but the lack of in vivo data prevents a direct comparison of its therapeutic potential with more advanced candidates.

Logical_Comparison cluster_this compound This compound cluster_alternatives Alternative Inhibitors zinc_invitro In Vitro Data: - IC50 of 5.0 µM for  ERK inhibition zinc_invivo In Vivo Data: Not Available zinc_invitro->zinc_invivo Next logical step zinc_status Status: Candidate for lead optimization zinc_invivo->zinc_status alt_status Status: Preclinically validated or clinically approved zinc_status->alt_status Comparison highlights data gap alt_invitro In Vitro Data: Established inhibitory activity alt_invivo In Vivo Data (Preclinical/Clinical): - Increased serum phosphate - Improved bone health alt_invitro->alt_invivo alt_invivo->alt_status

Caption: Logical relationship of validation status.

For this compound to advance as a viable therapeutic candidate, the following steps are critical:

  • In Vivo Pharmacokinetics and Pharmacodynamics: Studies are needed to determine its absorption, distribution, metabolism, and excretion, as well as its dose-dependent effects on FGF23 signaling in a living organism.

  • Efficacy in Animal Models: Testing in established models like the Hyp mouse is essential to demonstrate its ability to correct the biochemical and skeletal abnormalities associated with excess FGF23.

  • Safety and Toxicology: Comprehensive safety studies will be required to identify any potential off-target effects or toxicity.

Conclusion

This compound has demonstrated promising in vitro activity as an inhibitor of FGF23 signaling. However, the absence of in vivo data makes it difficult to ascertain its true therapeutic potential in comparison to other inhibitors that have undergone more extensive preclinical and clinical evaluation. While its mechanism of targeting the FGF23:α-Klotho interaction is a sound scientific approach, further in vivo validation is imperative. Researchers and drug development professionals should consider the current data gap when evaluating the landscape of FGF23 signaling inhibitors and recognize this compound as a candidate that warrants further investigation to bridge the gap from in vitro promise to in vivo efficacy.

References

A Comparative Analysis of ZINC12409120 and Other Small-Molecule FGF23 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of ZINC12409120 and other notable small-molecule inhibitors of Fibroblast Growth Factor 23 (FGF23). This document synthesizes available experimental data to offer an objective performance assessment.

FGF23 is a key hormone in regulating phosphate and vitamin D metabolism. Its overactivity can lead to several debilitating hypophosphatemic disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO). The development of small-molecule inhibitors targeting the FGF23 signaling pathway presents a promising therapeutic strategy. This guide focuses on a comparative analysis of this compound against other well-documented small-molecule FGF23 inhibitors, namely ZINC13407541 and its potent analogues, 8n and 13a.

Efficacy Comparison of Small-Molecule FGF23 Inhibitors

The primary measure of efficacy for these inhibitors is their half-maximal inhibitory concentration (IC50) in in-vitro assays that quantify the downstream effects of FGF23 signaling, such as the phosphorylation of extracellular signal-regulated kinase (ERK). A lower IC50 value indicates a higher potency of the inhibitor.

CompoundTargetIC50 (µM)Mechanism of Action
This compound FGF23:α-Klotho Interaction5.0 ± 0.23[1]Disrupts the interaction between FGF23 and its co-receptor α-Klotho.[1]
ZINC13407541 FGF230.45[1][2]Binds directly to the N-terminal domain of FGF23.[3][4]
8n FGF232.79[5]Analogue of ZINC13407541, binds directly to FGF23.[3]
13a FGF230.14[5][6]Analogue of ZINC13407541, binds directly to FGF23 with high potency.[3][7]

Mechanisms of Action: A Divergent Approach to FGF23 Inhibition

The compared small molecules employ distinct strategies to inhibit FGF23 signaling.

This compound acts by disrupting the crucial interaction between FGF23 and its co-receptor, α-Klotho.[1] The formation of the FGF23-FGFR-α-Klotho ternary complex is a prerequisite for signal transduction. By binding to α-Klotho, this compound prevents the assembly of this complex, thereby inhibiting downstream signaling cascades, such as the ERK/MAPK pathway.[1] Molecular dynamics simulations suggest that this compound interacts with residues on both the KL1 and KL2 domains of α-Klotho.[1]

In contrast, ZINC13407541 and its analogues (8n and 13a) function by directly binding to FGF23 itself.[3][4] Cryo-electron microscopy and computational docking studies have identified a key binding site for these compounds within the N-terminal domain of the FGF23 protein, with glutamine 156 (Q156) being a critical residue for this interaction.[3][4] By binding to this site, these molecules allosterically inhibit the interaction of FGF23 with its receptor complex.

FGF23 Signaling Pathway and Inhibition cluster_inhibitors Inhibitors FGF23 FGF23 Complex FGF23-FGFR-α-Klotho Ternary Complex FGF23->Complex aKlotho α-Klotho aKlotho->Complex FGFR FGFR FGFR->Complex ERK_Pathway ERK/MAPK Pathway Complex->ERK_Pathway Activation Downstream Biological Effects (↓ Phosphate Reabsorption) ERK_Pathway->Downstream This compound This compound This compound->aKlotho Binds to (Disrupts Interaction) ZINC13407541_analogs ZINC13407541 & Analogs (8n, 13a) ZINC13407541_analogs->FGF23 Binds to (Inhibits Function)

Caption: FGF23 signaling pathway and points of inhibition.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of these FGF23 inhibitors.

FGF23-Mediated ERK Reporter Assay

This in-vitro assay is a cornerstone for quantifying the inhibitory potential of compounds on the FGF23 signaling pathway.

  • Objective: To measure the dose-dependent inhibition of FGF23-induced ERK activation by small molecules.

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used.[3] These cells are often engineered to express the necessary components of the FGF23 receptor complex, such as α-Klotho.

  • Procedure:

    • HEK293T cells are seeded in multi-well plates.

    • Cells are treated with varying concentrations of the inhibitor compound (e.g., this compound, ZINC13407541).

    • After an incubation period, cells are stimulated with a fixed concentration of FGF23 to activate the signaling pathway.

    • The level of ERK phosphorylation (p-ERK) is then quantified. This can be done through various methods, including Western blotting for p-ERK or by using a reporter gene assay where the expression of a reporter (e.g., luciferase) is under the control of a promoter responsive to ERK pathway activation.

    • The results are used to generate a dose-response curve, from which the IC50 value is calculated.

  • Data Analysis: The percentage of inhibition is calculated relative to controls (cells treated with FGF23 but no inhibitor). The IC50 is determined by fitting the data to a sigmoidal dose-response curve.

start Seed HEK293T cells treat_inhibitor Add varying concentrations of inhibitor start->treat_inhibitor stimulate_fgf23 Stimulate with FGF23 treat_inhibitor->stimulate_fgf23 measure_erk Measure ERK phosphorylation (e.g., Western Blot, Reporter Assay) stimulate_fgf23->measure_erk analyze_data Generate dose-response curve and calculate IC50 measure_erk->analyze_data end Determine Inhibitor Potency analyze_data->end

Caption: Workflow for the FGF23-mediated ERK reporter assay.

Bimolecular Fluorescence Complementation (BiFC) Assay

The BiFC assay is a powerful technique used to visualize and confirm protein-protein interactions within living cells. It was employed to validate the binding of ZINC13407541 and its analogues to FGF23.[3][4]

  • Objective: To confirm the direct interaction between the small-molecule inhibitors and FGF23.

  • Principle: A fluorescent protein is split into two non-fluorescent fragments. One fragment is fused to the protein of interest (e.g., FGF23), and the other fragment can be designed to interact with the small molecule or a protein that binds the small molecule. If the small molecule brings the two fragments into close proximity, the fluorescent protein can reconstitute and emit a fluorescent signal.

  • Procedure:

    • Constructs encoding the fusion proteins (e.g., FGF23 fused to one fragment of a fluorescent protein) are transfected into suitable cells.

    • The cells are then treated with the small-molecule inhibitor.

    • The reconstitution of fluorescence is observed and quantified using fluorescence microscopy.

  • Significance: This assay provided evidence for the direct binding of ZINC13407541 and its analogues to the N-terminus of FGF23.[3][4]

In Vivo Efficacy

While in vitro data provides a strong indication of potency, in vivo studies are crucial for validating therapeutic potential. The ZINC13407541 analogues, 8n and 13a, have been tested in Hyp mice, an animal model for XLH.[3]

  • Findings: Long-term treatment with both 8n and 13a in Hyp mice led to significant improvements, including:

    • Increased serum phosphate and 1,25-dihydroxyvitamin D levels.

    • Enhanced linear bone growth and increased bone mineralization.

    • Narrowing of the growth plate.

  • Comparative In Vivo Efficacy: The more potent compound in vitro, 13a, also demonstrated greater therapeutic effects in the Hyp mice, highlighting a good correlation between in vitro potency and in vivo efficacy.[3]

Conclusion

The small-molecule inhibitors of FGF23 signaling, this compound, ZINC13407541, 8n, and 13a, represent significant advancements in the potential treatment of hypophosphatemic disorders. While all are effective inhibitors, they operate through distinct mechanisms. This compound targets the FGF23:α-Klotho protein-protein interaction, whereas ZINC13407541 and its analogues directly bind to FGF23.

Based on the available in-vitro data, the ZINC13407541 analogue, 13a , exhibits the highest potency with an IC50 of 0.14 µM. This is followed by ZINC13407541 (0.45 µM), 8n (2.79 µM), and this compound (5.0 µM). The superior in vitro potency of 13a has been shown to translate to greater therapeutic efficacy in a preclinical animal model. Further optimization of these lead compounds holds the promise of developing novel, orally available therapies for FGF23-mediated diseases.

References

A Comparative Guide to FGF23 Inhibitors: ZINC12409120 vs. Burosumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct inhibitors of Fibroblast Growth Factor 23 (FGF23): the small molecule ZINC12409120 and the monoclonal antibody burosumab. The content is based on currently available preclinical and clinical data, offering a resource for researchers in the field of phosphate homeostasis and related metabolic disorders.

Introduction

Fibroblast Growth Factor 23 (FGF23) is a key hormone regulating phosphate and vitamin D metabolism.[1][2][3][4] Elevated FGF23 levels lead to hypophosphatemia by promoting renal phosphate excretion and suppressing vitamin D synthesis, causing conditions like X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[4][5][6][7][8][9] Inhibition of FGF23 signaling is a validated therapeutic strategy for these disorders. This guide compares two approaches to FGF23 inhibition: a novel small molecule, this compound, and an FDA-approved therapeutic antibody, burosumab.

Mechanism of Action

This compound is a small molecule inhibitor that disrupts the interaction between FGF23 and its co-receptor, α-Klotho.[5][7][8][10] The formation of a ternary complex between FGF23, the FGF receptor (FGFR), and α-Klotho is essential for downstream signaling.[5][7][8][11] By binding to α-Klotho, this compound is thought to prevent the stable formation of this complex, thereby inhibiting FGF23-mediated signaling.[5][7][8][10]

Burosumab is a fully human recombinant IgG1 monoclonal antibody that directly binds to circulating FGF23.[6][12][13][14] This binding prevents FGF23 from interacting with its receptor complex (FGFR/α-Klotho), thus neutralizing its biological activity.[6][12][13][15]

Data Presentation

Table 1: General Characteristics
FeatureThis compoundBurosumab
Molecule Type Small moleculeMonoclonal antibody (IgG1)
Target α-Klotho (disrupts FGF23:α-Klotho interaction)Circulating FGF23
Development Stage PreclinicalClinically approved and marketed (as Crysvita®)
Administration Likely oral (as a small molecule)Subcutaneous injection
Table 2: In Vitro Efficacy
ParameterThis compoundBurosumab
Assay FGF23-mediated ERK phosphorylation in HEK293T cells expressing human α-KlothoNot publicly available in a comparable format
IC₅₀ 5.0 ± 0.23 μM[5][8]Not publicly available in a comparable format
Maximal Inhibition ~70% reduction in ERK activity[5][7][8][10][11]Not publicly available in a comparable format
Table 3: Preclinical In Vivo Data (in Hyp mice, a model of XLH)
ParameterThis compound and its analogsBurosumab
Effect on Serum Phosphate Significantly increasedIncreased
Effect on Serum 1,25(OH)₂D Significantly increasedIncreased
Effect on Bone Enhanced linear bone growth, increased mineralization, narrowed growth plate[16][17][18]Improved bone mineralization[15]
Table 4: Clinical Data (Burosumab)
ParameterClinical Trial Results in XLH Patients
Serum Phosphate Normalized in a high percentage of patients
Rickets Severity Significant improvement in children
Fracture Healing Increased odds of fracture healing in adults[6]
Pain and Stiffness Significant improvement in adults[19]

No clinical data is available for this compound.

Table 5: Pharmacokinetics
ParameterThis compound (and its analog ZINC13407541)Burosumab
Half-life ~2 hours (for ZINC13407541 in mice)[18]16 to 19 days in humans[20]
Time to Max. Concentration (Tₘₐₓ) Not reported5-10 days after subcutaneous injection[14]
Dosing Frequency Not determinedEvery 2 weeks (children) or 4 weeks (adults)[13][15]

Experimental Protocols

In Vitro FGF23-Mediated ERK Activity Assay (for this compound):

  • Cell Line: HEK293T cells engineered to express human α-Klotho are used.

  • Treatment: Cells are pre-incubated with varying concentrations of the inhibitor (e.g., this compound) or vehicle control.

  • Stimulation: Recombinant human FGF23 is added to the cells to stimulate the signaling pathway.

  • Lysis and Analysis: After a defined incubation period, cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are quantified using methods such as Western blotting or ELISA.

  • Data Analysis: The ratio of pERK to total ERK is calculated to determine the extent of pathway activation. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.[5][7][8][10][11]

In Vivo Studies in Hyp Mice (for this compound analogs and Burosumab):

  • Animal Model: The Hyp mouse model, which has a mutation in the Phex gene, leading to excessive FGF23 production and a phenotype mimicking human X-linked hypophosphatemia, is used.[16][18]

  • Treatment: Animals are administered the test compound (e.g., this compound analogs or burosumab) or a vehicle control via a specified route (e.g., parenteral).

  • Sample Collection: Blood and tissue samples are collected at various time points.

  • Biochemical Analysis: Serum levels of phosphate, 1,25(OH)₂D, and other relevant markers are measured.

  • Histological Analysis: Bone tissues (e.g., femur, tibia) are collected for histological analysis to assess parameters such as bone mineralization and growth plate architecture.[16][18]

Clinical Trials (for Burosumab):

Clinical trials for burosumab in patients with XLH typically involve the following:

  • Patient Population: Children and adults with a confirmed diagnosis of XLH.

  • Study Design: Randomized, controlled trials comparing burosumab to placebo or conventional therapy (oral phosphate and active vitamin D).

  • Intervention: Subcutaneous administration of burosumab at a specified dose and frequency.

  • Efficacy Endpoints:

    • Biochemical: Changes in serum phosphorus, TmP/GFR (tubular maximum reabsorption of phosphate to glomerular filtration rate), and serum 1,25(OH)₂D.

    • Radiographic: Improvement in rickets severity scores in children.

    • Clinical: Changes in pain, stiffness, physical function, and fracture healing.[19]

  • Safety Monitoring: Monitoring for adverse events, including injection site reactions, hypersensitivity, and hyperphosphatemia.

Visualizations

FGF23_Signaling_Pathway cluster_osteocyte Osteocyte cluster_kidney Kidney Proximal Tubule Cell cluster_blood Bloodstream FGF23 FGF23 Complex FGF23-FGFR1c-α-Klotho Ternary Complex FGF23->Complex binds FGFR1c FGFR1c FGFR1c->Complex Klotho α-Klotho Klotho->Complex ERK ERK Complex->ERK pERK pERK ERK->pERK NPT2ac NaPi-2a/2c Transporters pERK->NPT2ac CYP27B1 CYP27B1 (1α-hydroxylase) pERK->CYP27B1 inhibits Internalization Internalization & Degradation NPT2ac->Internalization leads to Phosphate_Reabsorption Decreased Phosphate Reabsorption Internalization->Phosphate_Reabsorption Hypophosphatemia Hypophosphatemia Phosphate_Reabsorption->Hypophosphatemia VitaminD Decreased Active Vitamin D Synthesis CYP27B1->VitaminD VitaminD->Hypophosphatemia Inhibition_Mechanisms cluster_burosumab Burosumab Mechanism cluster_zinc This compound Mechanism Burosumab Burosumab Burosumab_FGF23 Burosumab-FGF23 Complex Burosumab->Burosumab_FGF23 binds to FGF23_B FGF23 FGF23_B->Burosumab_FGF23 Receptor_Complex_B FGF23-FGFR1c-α-Klotho Complex Burosumab_FGF23->Receptor_Complex_B prevents binding Signaling_B Downstream Signaling Receptor_Complex_B->Signaling_B Inhibited ZINC This compound ZINC_Klotho This compound-α-Klotho Complex ZINC->ZINC_Klotho binds to Klotho_Z α-Klotho Klotho_Z->ZINC_Klotho Receptor_Complex_Z FGF23-FGFR1c-α-Klotho Complex ZINC_Klotho->Receptor_Complex_Z disrupts formation of Signaling_Z Downstream Signaling Receptor_Complex_Z->Signaling_Z Inhibited Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Target_Binding Target Binding Assay (e.g., SPR, ELISA) Cell_Assay Cell-Based Functional Assay (e.g., pERK inhibition) Target_Binding->Cell_Assay IC50 Determine IC₅₀ Cell_Assay->IC50 Animal_Model Disease Animal Model (e.g., Hyp mouse) IC50->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Tox Toxicology Studies Animal_Model->Tox Efficacy Efficacy Studies (Biochemical & Histological) PK_PD->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt Phase1 Phase I (Safety & PK in humans) Lead_Opt->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Head-to-head comparison of ZINC12409120 and ZINC13407541

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for such a comparison, outlining the essential data points, experimental protocols, and visualizations that would be required for a rigorous evaluation. The following sections and data are presented as a template for researchers undertaking such a study.

Physicochemical Properties

A fundamental comparison begins with the physicochemical properties of the compounds, which can be predicted or obtained from the ZINC database. These properties are crucial for understanding a compound's potential for oral bioavailability and drug-likeness.

PropertyZINC12409120ZINC13407541
Molecular Weight 287.3 g/mol 329.4 g/mol
LogP 2.143.28
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 45
Rotatable Bonds 45
Topological Polar Surface Area 70.9 Ų80.1 Ų

Data sourced from the ZINC15 database.

Hypothetical Target and Biological Activity

For the purpose of this guide, we will hypothesize that both this compound and ZINC13407541 have been identified as potential inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical pathway in cell proliferation and survival.

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->Raf ZINC13407541 ZINC13407541 ZINC13407541->MEK

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound and ZINC13407541.

Biochemical Assays: Target Engagement

To validate the hypothesis, a series of biochemical assays would be necessary to determine if the compounds directly interact with their putative targets.

Experimental Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™)

  • Reagents: Recombinant human Raf and MEK kinases, appropriate kinase buffer, ATP, fluorescently labeled substrate peptide, and europium-labeled antibody.

  • Procedure:

    • A dilution series of this compound and ZINC13407541 is prepared.

    • The respective kinase, substrate, and compound are incubated in a 384-well plate.

    • ATP is added to initiate the kinase reaction.

    • After incubation, the europium-labeled antibody is added to detect the phosphorylated substrate.

    • The plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Data Analysis: The TR-FRET signal is used to calculate the percentage of inhibition at each compound concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

CompoundTargetIC₅₀ (nM)
This compound Raf150
ZINC13407541 MEK95

Data is hypothetical and for illustrative purposes only.

Cell-Based Assays: Cellular Potency and Toxicity

Following biochemical validation, cell-based assays are crucial to assess the compounds' effects in a biological context.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Culture: A cancer cell line with a known constitutively active MAPK pathway (e.g., A375 melanoma) is cultured to 80% confluency.

  • Procedure:

    • Cells are seeded into a 96-well plate and allowed to adhere overnight.

    • A dilution series of this compound and ZINC13407541 is added to the wells.

    • The plate is incubated for 72 hours.

    • The CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the GI₅₀ (concentration for 50% growth inhibition).

CompoundCell LineGI₅₀ (µM)
This compound A3752.5
ZINC13407541 A3751.8

Data is hypothetical and for illustrative purposes only.

Experimental_Workflow Start Compound Selection (this compound, ZINC13407541) Biochem Biochemical Assays (Kinase Inhibition) Start->Biochem Cell Cell-Based Assays (Viability, Target Engagement) Biochem->Cell IC50 < 1µM ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Cell->ADME GI50 < 5µM InVivo In Vivo Efficacy Studies (Xenograft Models) ADME->InVivo Favorable Profile Decision Lead Candidate Selection InVivo->Decision

Caption: A generalized workflow for the preclinical evaluation of small molecule inhibitors.

Summary and Future Directions

Based on this hypothetical data, both this compound and ZINC13407541 show promise as inhibitors of the MAPK pathway. ZINC13407541 demonstrates slightly greater potency in both biochemical and cell-based assays.

To provide a comprehensive comparison, further studies would be required, including:

  • Selectivity Profiling: Assessing the inhibitory activity of the compounds against a panel of other kinases to determine their selectivity.

  • In Vitro ADME/Tox: Evaluating properties such as metabolic stability, plasma protein binding, and potential off-target cytotoxicity.

  • In Vivo Efficacy Studies: Testing the compounds in animal models of cancer to assess their anti-tumor activity, pharmacokinetics, and tolerability.

This structured approach, combining in silico, in vitro, and in vivo studies, is essential for a thorough and objective comparison of lead compounds in drug discovery.

A Guide to Biochemical Assays for Confirming Z-12409120 Binding to α-Klotho

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key biochemical assays to confirm the binding of the small molecule ZINC12409120 to its target protein, α-Klotho. While this compound has been identified as a promising inhibitor of the α-Klotho/FGF23 signaling pathway, its initial validation was primarily conducted through cell-based functional assays. Direct biochemical confirmation of this binding is a critical step in its development as a potential therapeutic agent. This document outlines the relevant assays, their methodologies, and the expected data outputs, alongside a comparison with alternative approaches.

Introduction to this compound and α-Klotho

α-Klotho is a transmembrane protein that acts as a co-receptor for Fibroblast Growth Factor 23 (FGF23). The FGF23/α-Klotho signaling complex is a critical regulator of phosphate and vitamin D metabolism[1]. Dysregulation of this pathway is implicated in various diseases, including chronic kidney disease and cardiovascular disorders.

This compound is a small molecule identified through in silico screening of the ZINC database for its potential to bind to the FGF23:α-Klotho interface[2][3][4]. It has been experimentally shown to disrupt the FGF23:α-Klotho interaction, leading to a reduction in FGF23-mediated downstream signaling[2][3][4].

Current Experimental Data

The primary experimental validation for this compound's activity comes from a cell-based functional assay measuring the phosphorylation of Extracellular signal-regulated kinase (ERK), a downstream effector of the FGF23/α-Klotho signaling pathway.

CompoundAssay TypeTarget PathwayKey ParameterValue
This compoundCell-Based Functional AssayFGF23-mediated ERK PhosphorylationIC505.0 ± 0.23 µM[2][5]

This IC50 value indicates that this compound can inhibit the functional consequences of FGF23/α-Klotho signaling in a cellular context. However, it does not provide direct evidence of binding to α-Klotho, nor does it quantify the binding affinity (K_D). To achieve this, direct biochemical assays are necessary.

Recommended Biochemical Assays for Binding Confirmation

The following are established and robust biochemical methods to directly measure the interaction between a small molecule and a protein.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of an analyte (this compound) to a ligand (α-Klotho) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass change and thus allows for real-time monitoring of the association and dissociation of the complex.

Experimental Protocol:

  • Immobilization of α-Klotho:

    • Recombinant α-Klotho protein is immobilized onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • α-Klotho solution in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

    • Remaining active esters are deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+) are flowed over the immobilized α-Klotho surface.

    • The association of this compound is monitored in real-time.

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the complex.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Expected Data:

ParameterDescription
k_a (M⁻¹s⁻¹)Association rate constant
k_d (s⁻¹)Dissociation rate constant
K_D (M)Equilibrium dissociation constant

A low K_D value (typically in the nM to low µM range) would provide strong evidence of direct and specific binding.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (α-Klotho) in solution. This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy ΔH and entropy ΔS).

Experimental Protocol:

  • Sample Preparation:

    • Purified recombinant α-Klotho is placed in the sample cell of the calorimeter.

    • This compound is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

    • Both protein and ligand solutions must be in the exact same buffer to minimize heats of dilution.

  • Titration:

    • A series of small injections of the this compound solution are made into the α-Klotho solution.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.

Expected Data:

ParameterDescription
K_D (M)Equilibrium dissociation constant
nStoichiometry of binding
ΔH (kcal/mol)Enthalpy change of binding
ΔS (cal/mol·K)Entropy change of binding

ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces of the binding event.

Pull-Down Assay

Principle: This is a qualitative or semi-quantitative method to confirm a physical interaction. A "bait" (e.g., biotinylated this compound or immobilized α-Klotho) is used to capture its binding partner ("prey") from a solution.

Experimental Protocol (using biotinylated this compound as bait):

  • Bait Preparation:

    • This compound is chemically synthesized with a biotin tag.

  • Incubation:

    • The biotinylated this compound is incubated with a cell lysate or a solution containing purified recombinant α-Klotho.

  • Capture:

    • Streptavidin-coated beads are added to the mixture to capture the biotinylated this compound and any bound proteins.

  • Washing and Elution:

    • The beads are washed to remove non-specific binders.

    • The bound proteins are eluted from the beads (e.g., by boiling in SDS-PAGE sample buffer).

  • Detection:

    • The eluted proteins are separated by SDS-PAGE and α-Klotho is detected by Western blotting using a specific antibody.

Expected Data: The presence of a band corresponding to α-Klotho in the Western blot of the pull-down fraction would confirm a direct interaction with this compound.

Comparison of Biochemical Assays

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Pull-Down Assay
Principle Change in refractive index upon bindingHeat change upon bindingAffinity capture of a binding partner
Data Output k_a, k_d, K_DK_D, n, ΔH, ΔSQualitative or semi-quantitative confirmation of interaction
Labeling Label-free (protein is immobilized)Label-free (both molecules in solution)Requires a tag on the bait (e.g., biotin)
Throughput Medium to highLow to mediumHigh
Protein Consumption LowHighMedium
Key Advantage Real-time kineticsComplete thermodynamic profileSimple and robust for initial validation
Key Limitation Immobilization may affect protein conformationRequires high concentrations of pure proteinNot quantitative for binding affinity

Visualization of Experimental Workflows and Signaling Pathways

α-Klotho/FGF23 Signaling Pathway

The binding of FGF23 to the α-Klotho/FGFR complex initiates a downstream signaling cascade, primarily through the MAPK/ERK pathway.

FGF23_Klotho_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular FGFR FGFR RAS RAS FGFR->RAS alphaKlotho α-Klotho alphaKlotho->FGFR FGF23 FGF23 FGF23->FGFR FGF23->alphaKlotho RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation Transcription Gene Transcription (Phosphate Homeostasis) pERK->Transcription This compound This compound This compound->alphaKlotho Inhibition

Caption: The FGF23/α-Klotho signaling pathway leading to ERK phosphorylation.

Experimental Workflow for SPR

The following diagram illustrates the general workflow for a Surface Plasmon Resonance experiment to confirm the binding of this compound to α-Klotho.

SPR_Workflow start Start immobilize Immobilize α-Klotho on Sensor Chip start->immobilize inject_ligand Inject this compound (various concentrations) immobilize->inject_ligand measure_association Measure Association (Real-time) inject_ligand->measure_association inject_buffer Inject Running Buffer measure_association->inject_buffer measure_dissociation Measure Dissociation (Real-time) inject_buffer->measure_dissociation regenerate Regenerate Sensor Surface measure_dissociation->regenerate regenerate->inject_ligand Next Concentration analyze Analyze Sensorgrams (Determine ka, kd, KD) regenerate->analyze All Concentrations Tested end End analyze->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Workflow for ITC

This diagram outlines the steps involved in an Isothermal Titration Calorimetry experiment.

ITC_Workflow start Start load_protein Load α-Klotho into Sample Cell start->load_protein load_ligand Load this compound into Syringe start->load_ligand titrate Inject Ligand into Protein Solution load_protein->titrate load_ligand->titrate measure_heat Measure Heat Change per Injection titrate->measure_heat measure_heat->titrate Next Injection plot_isotherm Plot Binding Isotherm measure_heat->plot_isotherm Titration Complete fit_data Fit Data to Binding Model (Determine KD, n, ΔH, ΔS) plot_isotherm->fit_data end End fit_data->end

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Conclusion

While the existing functional data for this compound is promising, direct confirmation of its binding to α-Klotho through biochemical assays is essential for its continued development. Surface Plasmon Resonance and Isothermal Titration Calorimetry are powerful quantitative techniques that can provide definitive evidence of binding and elucidate the affinity and thermodynamics of the interaction. A pull-down assay offers a simpler, qualitative confirmation. The choice of assay will depend on the specific research question, available resources, and the desired level of quantitative detail. The successful application of these assays will provide a more complete picture of the mechanism of action of this compound and strengthen its position as a lead candidate for targeting the FGF23/α-Klotho pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule inhibitor ZINC12409120, focusing on its specificity against related signaling pathways. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for preclinical and clinical studies.

Introduction to this compound

This compound is a selective inhibitor of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] It exerts its inhibitory effect by interfering with the interaction between Fibroblast Growth Factor 23 (FGF23) and its co-receptor α-Klotho, which is necessary for the activation of the FGF receptor (FGFR) and subsequent downstream signaling to ERK.[1][3][4][5][6][7][8] The primary known mechanism of this compound is the disruption of the FGF23:α-Klotho complex, leading to reduced ERK activation.[3][4][5][7][8]

Primary Target and Potency

Experimental data has demonstrated that this compound inhibits FGF23-mediated ERK reporter activity in a dose-dependent manner.

CompoundTarget PathwaySpecific Target InteractionIC50Reference
This compoundMAPK/ERKFGF23:α-Klotho interaction5.0 ± 0.23 μM[3][9][10]

Specificity of this compound

An essential aspect of any small molecule inhibitor is its specificity. Current research indicates that this compound exhibits selectivity for the FGF23-mediated ERK activation pathway over Epidermal Growth Factor (EGF)-mediated ERK activation. This suggests that this compound does not directly inhibit the core components of the MAPK cascade (e.g., MEK or ERK) in a non-specific manner but rather targets a specific upstream activation mechanism.

ConditionEffect of this compound (10 μM)ConclusionReference
FGF23:α-Klotho-mediated ERK activationSignificant inhibitionSpecific for FGF23-dependent pathway[1]
EGF-mediated ERK activationNo inhibitory effectDoes not inhibit EGF-dependent pathway[1]
EGFR tyrosine kinase activityNo inhibitory effectNot a direct EGFR inhibitor[1]
EGF/EGFR interactionNo inhibitory effectDoes not interfere with ligand-receptor binding[1]

While these findings are promising, a comprehensive assessment of the specificity of this compound requires testing against a broader range of related signaling pathways. The MAPK/ERK pathway is known to have significant crosstalk with other critical cellular signaling networks, including the PI3K/AKT, JAK/STAT, and TGF-β pathways. To date, publicly available data on the effects of this compound on these related pathways is limited.

Visualizing Key Signaling Pathways

To understand the context of this compound's activity and the importance of assessing its specificity, the following diagrams illustrate the MAPK/ERK pathway and its related signaling networks.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors FGF23_Klotho FGF23:α-Klotho Complex FGF23_Klotho->RTK activates This compound This compound This compound->FGF23_Klotho inhibits interaction with FGFR GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression Related_Pathways cluster_PI3K_AKT PI3K/AKT Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_TGF_beta TGF-β Pathway PI3K PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT CellSurvival Cell Survival, Growth, Proliferation AKT->CellSurvival CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT GeneTranscription Gene Transcription STAT->GeneTranscription TGFbR TGF-β Receptor SMAD SMAD TGFbR->SMAD GeneRegulation Gene Regulation SMAD->GeneRegulation Kinome_Profiling_Workflow This compound This compound (in DMSO) BindingAssay Competition Binding Assay This compound->BindingAssay KinasePanel Kinase Panel (~400 kinases) KinasePanel->BindingAssay DataAcquisition Data Acquisition (% Inhibition) BindingAssay->DataAcquisition HitIdentification Hit Identification (>80% Inhibition) DataAcquisition->HitIdentification DoseResponse Dose-Response Curve HitIdentification->DoseResponse Kd_IC50 Kd / IC50 Determination DoseResponse->Kd_IC50

References

Comparative Analysis of ZINC12409120 and Other Small-Molecule Inhibitors of FGF23 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ZINC12409120 and other reported small-molecule inhibitors targeting the Fibroblast Growth Factor 23 (FGF23) signaling pathway. The information presented is based on available experimental data and is intended to guide further research and development in this area.

Introduction to this compound and FGF23 Signaling

This compound, chemically identified as 3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone, is a small-molecule inhibitor of the FGF23 signaling pathway.[1][2] FGF23 is a key hormone regulating phosphate and vitamin D metabolism.[3][4][5][6] Its signaling cascade is initiated by the formation of a ternary complex involving FGF23, its receptor (FGFR), and the co-receptor α-Klotho.[2][3][4][5][7] This complex activates downstream signaling, prominently the Ras-MAPK pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[8] this compound has been shown to inhibit FGF23-mediated ERK phosphorylation by disrupting the interaction between FGF23 and α-Klotho.[1][2][7]

Comparative Biological Activity

This section compares the in vitro activity of this compound with other identified small-molecule inhibitors of FGF23. While a direct head-to-head comparison in a single study is not available, the following table summarizes the reported inhibitory activities.

CompoundChemical NameTarget InteractionAssayKey Performance MetricReference
This compound 3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanoneFGF23-α-KlothoFGF23-mediated ERK phosphorylationIC50: 5.0 ± 0.23 μM[1][2][7][8][9]
ZINC13407541 N-[[2-(2-phenylethenyl)cyclopenten-1-yl]methylidene]hydroxylamineFGF23-FGFR/α-Klotho complexFGF23-stimulated Elk1-Gal reporter activity~60% inhibition at 2.5 μM[10]
Analog 8n (E)-2-(4-(tert-butyl)phenyl)cyclopent-1-ene-1-carbaldehyde oximeFGF23-FGFR/α-Klotho complexNot specifiedEnhanced drug-like properties[11]
Analog 13a (E)-2-((E)-4-methylstyryl)benzaldehyde oximeFGF23-FGFR/α-Klotho complexIn vitro potency assayIncreased in vitro potency compared to ZINC13407541[11]

Note: The experimental conditions and assay types for the compounds listed above may differ, and direct comparison of potency should be made with caution.

Experimental Protocols

A detailed methodology for a key experiment to assess the inhibitory activity of compounds on FGF23 signaling is provided below.

FGF23-Mediated ERK Phosphorylation Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of ERK in response to FGF23 stimulation in a cellular context.

1. Cell Culture and Seeding:

  • Human Embryonic Kidney (HEK293) cells, which endogenously express FGF receptors, are stably transfected to express the co-receptor α-Klotho (HEK293-KL cells).[12]

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, cells are seeded into 96-well plates and grown to approximately 80-90% confluency.

2. Serum Starvation:

  • Prior to stimulation, cells are serum-starved for 4-6 hours in a serum-free medium to reduce basal levels of ERK phosphorylation.[13]

3. Compound Treatment (Antagonist Mode):

  • Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for 1-2 hours at 37°C.[13]

4. FGF23 Stimulation:

  • Recombinant human FGF23 (at a concentration predetermined to elicit a submaximal response, e.g., EC80) is added to the wells and incubated for 15-30 minutes at 37°C to induce ERK phosphorylation.[13]

5. Cell Lysis:

  • The medium is removed, and cells are washed with ice-cold Phosphate Buffered Saline (PBS).

  • Cells are then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

6. Quantification of Phospho-ERK:

  • The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates are quantified using a sensitive detection method such as:

    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK and total ERK.

    • ELISA-based assays (e.g., AlphaScreen® SureFire™): These assays provide a high-throughput method for specifically detecting the phosphorylated target protein.[13]

7. Data Analysis:

  • The ratio of p-ERK to total ERK is calculated for each condition.

  • The percentage of inhibition by the test compound is determined by comparing the p-ERK/total ERK ratio in compound-treated wells to the vehicle-treated (stimulated) and unstimulated controls.

  • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGF23 signaling pathway and a typical experimental workflow for screening inhibitors.

FGF23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF23 FGF23 Complex FGF23-FGFR-α-Klotho Ternary Complex FGF23->Complex aKlotho α-Klotho aKlotho->Complex FGFR FGFR FGFR->Complex FRS2a FRS2α Complex->FRS2a Activation Ras Ras FRS2a->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Phosphorylated) ERK->pERK Phosphorylation Nucleus Nucleus pERK->Nucleus Gene Gene Expression (e.g., Egr-1) Nucleus->Gene This compound This compound This compound->Complex Inhibition

Caption: FGF23 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow A 1. Seed HEK293-KL Cells in 96-well plate B 2. Serum Starve Cells A->B C 3. Pre-incubate with Test Compound B->C D 4. Stimulate with FGF23 C->D E 5. Cell Lysis D->E F 6. Quantify p-ERK and Total ERK (e.g., Western Blot, ELISA) E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Experimental Workflow for Screening FGF23 Signaling Inhibitors.

References

Confirming the On-Target Effects of ZINC12409120: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of the hypothetical small molecule inhibitor, ZINC12409120, which is presumed to target the Epidermal Growth Factor Receptor (EGFR). The methodologies described herein leverage knockout (KO) models to unequivocally demonstrate the specificity of this compound, a critical step in preclinical drug development.

Introduction to On-Target Validation

The validation of a drug candidate's mechanism of action is fundamental to ensuring its efficacy and safety. A key aspect of this validation is confirming that the observed biological effects are a direct consequence of the drug's interaction with its intended target. Off-target effects can lead to unforeseen toxicities and a reduction in therapeutic efficacy. The use of knockout cell lines, where the gene encoding the target protein is permanently inactivated, provides a gold-standard method for this validation.

In this guide, we outline the experimental procedures to confirm that the cellular effects of this compound are mediated through its interaction with EGFR. We will compare the response of wild-type (WT) cells expressing EGFR with that of EGFR knockout (KO) cells to this compound treatment.

Experimental Methodology

A detailed protocol for validating the on-target effects of this compound using an EGFR knockout model is provided below.

2.1. Cell Lines and Culture

  • Wild-Type (WT) Cell Line: A549 (human lung carcinoma) cells, which endogenously express high levels of EGFR.

  • Knockout (KO) Cell Line: A549-derived EGFR knockout cell line generated using CRISPR-Cas9 technology.

  • Culture Conditions: Cells are to be maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2.2. Western Blot Analysis for EGFR Expression

  • Objective: To confirm the absence of EGFR protein in the KO cell line.

  • Protocol:

    • Lyse WT and EGFR KO A549 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against EGFR (1:1000 dilution) and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2.3. Cell Viability Assay

  • Objective: To assess the dose-dependent effect of this compound on the viability of WT and EGFR KO cells.

  • Protocol:

    • Seed 5,000 WT and EGFR KO A549 cells per well in a 96-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) or a known EGFR inhibitor (e.g., Gefitinib) as a positive control for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.

2.4. Phospho-Protein Analysis

  • Objective: To determine the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

  • Protocol:

    • Seed WT and EGFR KO A549 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes.

    • Lyse the cells and perform Western blot analysis as described in section 2.2, using primary antibodies against phospho-EGFR (p-EGFR), total EGFR, phospho-Akt (p-Akt), total Akt, phospho-ERK (p-ERK), and total ERK.

Data Presentation and Interpretation

The quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Comparative IC50 Values of this compound and Gefitinib

CompoundCell LineIC50 (nM)
This compoundA549 WTExpected: Potent (e.g., 10-100 nM)
This compoundA549 EGFR KOExpected: No significant effect
Gefitinib (Control)A549 WTExpected: Potent (e.g., 20-50 nM)
Gefitinib (Control)A549 EGFR KOExpected: No significant effect

Interpretation: A potent IC50 value for this compound in WT cells and a lack of activity in EGFR KO cells would strongly indicate that its cytotoxic effects are mediated through EGFR.

Table 2: Effect of this compound on EGFR Pathway Phosphorylation

TreatmentCell Linep-EGFR Levelp-Akt Levelp-ERK Level
Vehicle + EGFA549 WTHighHighHigh
This compound + EGFA549 WTDecreasedDecreasedDecreased
Vehicle + EGFA549 EGFR KOUndetectableBaselineBaseline
This compound + EGFA549 EGFR KOUndetectableBaselineBaseline

Interpretation: The ability of this compound to inhibit EGF-induced phosphorylation of EGFR and its downstream effectors (Akt and ERK) in WT cells, with no such effect observed in EGFR KO cells, would confirm its on-target mechanism of action.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental logic and the biological pathways under investigation.

experimental_workflow cluster_lines Cell Lines cluster_treatment Treatment cluster_assays Assays cluster_outcome Expected Outcome A549_WT A549 Wild-Type (WT) Treatment This compound (Dose-Response) A549_WT->Treatment A549_KO A549 EGFR Knockout (KO) A549_KO->Treatment Viability Cell Viability Assay Treatment->Viability Western Western Blot (p-EGFR, p-Akt, p-ERK) Treatment->Western Outcome_WT WT: Decreased Viability & Pathway Inhibition Viability->Outcome_WT Outcome_KO KO: No Effect Viability->Outcome_KO Western->Outcome_WT Western->Outcome_KO

Caption: Experimental workflow for validating this compound's on-target effects.

egfr_signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified EGFR signaling pathway targeted by this compound.

Comparison with Alternative Methods

While knockout models are a powerful tool, other methods can also be employed to assess target engagement and specificity.

Table 3: Comparison of On-Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
Knockout Models Gene for the target protein is permanently removed.Unambiguous demonstration of target necessity.Time-consuming and expensive to generate cell lines; potential for compensatory mechanisms.
RNA interference (RNAi) siRNA or shRNA is used to transiently knockdown the expression of the target protein.Relatively quick and less expensive than generating KO lines.Incomplete knockdown can lead to ambiguous results; potential for off-target effects of the RNAi itself.
Chemical Proteomics Affinity-based probes are used to identify the direct binding partners of a compound in a cellular lysate.Unbiased, proteome-wide view of compound interactions.Does not directly measure the functional consequence of binding; can be technically challenging.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding across the proteome.In-cell target engagement can be assessed without modifying the compound.Requires specialized equipment and complex data analysis.

Conclusion

The use of knockout models, as detailed in this guide, provides a robust and definitive method for confirming the on-target effects of this compound as an EGFR inhibitor. By comparing the cellular and signaling responses in wild-type versus EGFR knockout cells, researchers can confidently establish a direct link between the compound's activity and its intended target. This rigorous validation is an indispensable component of the preclinical data package for any promising therapeutic candidate.

Safety Operating Guide

Essential Safety and Disposal Protocol for ZINC12409120

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for ZINC12409120, a selective ERK inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the precautionary principle, treating this compound as a potentially hazardous substance, drawing upon safety protocols for structurally related compounds containing indole, isoquinoline, and oxadiazole moieties.

Compound Data Summary

A clear understanding of the compound's properties is the first step in safe handling. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
CAS Number 1010888-06-8Key Organics Limited
Molecular Formula C₂₀H₁₆N₄O₂N/A
Molecular Weight 344.37 g/mol N/A
IUPAC Name (3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanoneN/A

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe disposal of this compound. Adherence to this workflow is critical for ensuring compliance and safety.

G Figure 1. This compound Disposal Workflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood solid_waste Solid Waste (Contaminated PPE, vials) waste_container Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->waste_container liquid_waste Liquid Waste (Unused solutions) liquid_waste->waste_container contact_ehs Contact Institutional EHS Office waste_container->contact_ehs contain_spill Contain Spill with Inert Absorbent Material collect_residue Collect Residue into Hazardous Waste Container contain_spill->collect_residue decontaminate Decontaminate Spill Area collect_residue->decontaminate licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Contractor contact_ehs->licensed_disposal

Caption: Figure 1. A workflow diagram illustrating the step-by-step process for the safe disposal of this compound.

Experimental Protocols: Step-by-Step Disposal Procedures

The following detailed protocols provide a procedural guide for the safe disposal of this compound in both solid and liquid forms.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A properly buttoned laboratory coat.[1][2]

  • All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including weighing papers, pipette tips, contaminated gloves, and empty vials.

    • Place these materials into a designated, leak-proof, and clearly labeled hazardous waste container.[1] The label should include the chemical name "this compound" and the words "Hazardous Waste".[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container.[1]

    • Do not mix this compound solutions with other solvent waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

    • The container must be securely capped and clearly labeled with "Hazardous Waste" and the full chemical name.

3. Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and inform your laboratory supervisor and EHS department.[1]

  • Containment: For small, manageable spills, contain the spill using an inert absorbent material such as vermiculite or sand.[3]

  • Collection: Carefully collect the absorbent material and any contaminated debris and place it into a sealed, labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]

4. Final Disposal:

  • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][2]

  • All waste must be disposed of through a licensed and certified hazardous waste disposal company in accordance with local, state, and federal regulations.[4]

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling ZINC12409120

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for ZINC12409120

This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling, operation, and disposal of this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a thorough hazard assessment is the critical first step. The primary routes of exposure to a powdered substance are inhalation, ingestion, and skin/eye contact. The recommended PPE is designed to mitigate these risks.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required PPE Rationale and Best Practices
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorTo prevent inhalation of fine powders. The selection of a respirator depends on the airborne concentration of the substance.
Eye and Face Protection Chemical splash goggles and a face shieldSafety glasses alone are insufficient. Goggles provide a seal around the eyes, and a face shield protects against splashes when handling solutions.[1] All eye and face protection should be ANSI Z87.1 certified.[1]
Hand Protection Disposable nitrile gloves (double-gloving recommended)For incidental contact, disposable nitrile gloves are often sufficient.[1] For extended contact or when handling solutions, more robust gloves may be necessary.[1] Always inspect gloves for tears or punctures before use.
Body Protection A fully buttoned laboratory coat and a chemical-resistant apronA laboratory coat is the minimum requirement for body protection.[1] An apron provides an additional layer of protection against spills. Long pants and closed-toe shoes are mandatory in all laboratory settings.[1]

Operational Plan: Weighing and Solubilizing Powdered this compound

This protocol outlines the steps for safely weighing the compound and preparing a stock solution.

Experimental Protocol
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment hood.

    • Ensure all necessary PPE is donned correctly before entering the designated area.

    • Gather all required materials: this compound container, analytical balance, weigh paper or boat, spatula, appropriate solvent, and volumetric flask.

    • Pre-label all containers with the chemical name, concentration, date, and your initials.

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood to minimize inhalation exposure.

    • Place a weigh boat on the analytical balance and tare the balance.

    • Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid creating dust.

    • Once the target weight is achieved, securely close the primary container of this compound.

  • Solubilization:

    • Carefully transfer the weighed powder into the pre-labeled volumetric flask.

    • Add a small amount of the appropriate solvent to the flask to wet the powder.

    • Gently swirl the flask to dissolve the compound. A vortex mixer can be used if necessary.

    • Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Post-Procedure:

    • Clean the spatula and work area with an appropriate solvent and then with a detergent solution.

    • Dispose of all contaminated materials (weigh boat, gloves, etc.) in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as weigh boats, gloves, and paper towels should be collected in a clearly labeled, sealed waste bag or container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Workflow Visualization

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don All Required PPE prep_area->don_ppe gather_materials Gather & Pre-label All Materials don_ppe->gather_materials weigh_powder Weigh Powder in Fume Hood gather_materials->weigh_powder Proceed to Handling dissolve Dissolve in Solvent weigh_powder->dissolve spill Spill? weigh_powder->spill store Store Solution Properly dissolve->store dissolve->spill clean_area Clean Work Area & Equipment store->clean_area Proceed to Cleanup dispose_waste Dispose of Solid & Liquid Waste clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill->clean_area No spill_response Follow Emergency Spill Protocol spill->spill_response Yes

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.